molecular formula C17H17N5O B12042187 Ogerin analogue 1

Ogerin analogue 1

Numéro de catalogue: B12042187
Poids moléculaire: 307.35 g/mol
Clé InChI: RVKAHYFWSKSSQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ogerin analogue 1 is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H17N5O

Poids moléculaire

307.35 g/mol

Nom IUPAC

[3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol

InChI

InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)

Clé InChI

RVKAHYFWSKSSQQ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO

Origine du produit

United States

Foundational & Exploratory

Ogerin Analogue 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ogerin is a small molecule that has garnered significant attention in biomedical research for its role as a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). While the query specifies "Ogerin analogue 1," the prominent compound in literature is Ogerin itself, with more potent analogues like MS48107 being developed from its scaffold.[1][2] This guide will focus on the research applications of Ogerin as the foundational analogue, detailing its mechanism of action, experimental protocols, and quantitative data. GPR68 is a proton-sensing receptor activated by extracellular acidosis and mechanical stimuli, playing roles in various physiological and pathological processes.[3][4] Ogerin's ability to modulate GPR68 activity has made it a valuable tool in studying conditions such as fibrotic diseases, neurological disorders, and cancer.[4][5]

Mechanism of Action

Ogerin functions as a biased positive allosteric modulator of GPR68.[3][6] This means it binds to a site on the receptor distinct from the primary agonist (proton) binding site and selectively enhances the receptor's signaling through a specific pathway. GPR68 is known to couple to multiple G protein pathways, primarily Gαq/11 and Gαs.[3]

  • Biased Modulation : Ogerin potentiates the proton-induced activation of the Gαs pathway while concurrently inhibiting the Gαq pathway.[6]

  • Gαs Pathway Activation : Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This subsequently activates Protein Kinase A (PKA) and leads to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[6][7]

  • Gαq Pathway Inhibition : The proton-mediated activation of the Gαq pathway, which results in phospholipase C-β (PLC-β) activation and an increase in cytosolic calcium ions ([Ca2+]cyt), is reduced by Ogerin.[3][4]

This biased agonism is a key feature of Ogerin, allowing researchers to dissect the differential roles of Gαs and Gαq signaling downstream of GPR68 activation.

Ogerin_Signaling_Pathway cluster_membrane Cell Membrane cluster_gas Gαs Pathway (Potentiated by Ogerin) cluster_gaq Gαq Pathway (Inhibited by Ogerin) GPR68 GPR68 Gas Gαs GPR68->Gas + Gaq Gαq GPR68->Gaq + Protons Extracellular Protons (H+) (Primary Agonist) Protons->GPR68 Ogerin Ogerin (PAM) Ogerin->GPR68 Allosteric Binding Ogerin->Gas Potentiates Ogerin->Gaq Inhibits AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Anti_fibrotic Anti-fibrotic Effects pCREB->Anti_fibrotic PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ Release IP3->Ca2 Induces Myofibroblast_Differentiation_Workflow cluster_protocol Experimental Workflow: Ogerin in Myofibroblast Differentiation cluster_analysis Endpoints Start Start: Primary Human Lung Fibroblasts (PHLFs) Induction Induce Differentiation: Add TGF-β Start->Induction Treatment Treatment Groups: 1. TGF-β alone 2. TGF-β + Ogerin (50-150 μM) Induction->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Analysis Analysis Incubation->Analysis qPCR qPCR: Col1A1, Col3A1, αSMA mRNA levels Analysis->qPCR Gene Expression Western Western Blot: αSMA, pCREB protein levels Analysis->Western Protein Expression

References

An In-depth Technical Guide to Ogerin Analogue 1: A Negative Control for the GPR68 Modulator Ogerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ogerin analogue 1, a crucial tool for researchers studying the G protein-coupled receptor 68 (GPR68). Ogerin is a known positive allosteric modulator (PAM) of GPR68, a proton-sensing receptor implicated in various physiological and pathological processes, including fibrosis and neurological disorders. This compound, also referred to as compound 20 in seminal structure-activity relationship (SAR) studies, serves as a structurally similar but inactive negative control. This guide details the chemical structure and properties of both Ogerin and its inactive analogue, presenting comparative quantitative data that underscores the analogue's utility in validating Ogerin's specific effects on GPR68 signaling. Detailed experimental protocols for the synthesis of these compounds and for key biological assays are provided to facilitate rigorous and reproducible research in the field of GPR68 pharmacology.

Introduction

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Its activation can lead to the stimulation of multiple downstream signaling pathways, including the Gαs and Gαq pathways, which in turn modulate intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+), respectively. The physiological and pathophysiological roles of GPR68 are subjects of intense investigation, with implications in cancer, fibrosis, and neurological conditions.

Ogerin has been identified as a positive allosteric modulator (PAM) of GPR68, enhancing the receptor's sensitivity to proton-mediated activation. To ascertain that the observed biological effects of Ogerin are specifically mediated through its action on GPR68, it is essential to employ a negative control. This compound (compound 20) was developed for this purpose. It is a structural analogue of Ogerin that has been demonstrated to be inactive as a GPR68 PAM. This document serves as a technical resource, providing detailed information on the chemical properties, synthesis, and biological characterization of this compound in comparison to Ogerin.

Chemical Structure and Properties

The chemical structures of Ogerin and this compound are presented below. Ogerin is 2-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol. This compound is a structural isomer where the hydroxymethyl group is at the meta position of the phenyl ring, rather than the ortho position as in Ogerin.

Table 1: Chemical Properties of Ogerin and this compound

PropertyOgerinThis compound (Compound 20)
IUPAC Name 2-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol3-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol
Molecular Formula C₁₇H₁₇N₅OC₁₇H₁₇N₅O
Molecular Weight 307.35 g/mol 307.35 g/mol
CAS Number 1309198-71-71125453-08-8
SMILES Nc1nc(NCc2ccccc2)nc(n1)-c1ccccc1COOCC1=CC=CC(C2=NC(NCC3=CC=CC=C3)=NC(N)=N2)=C1

Biological Activity and Comparative Data

Ogerin potentiates the proton-induced activation of GPR68, primarily through the Gαs-cAMP signaling pathway. In contrast, this compound is inactive in this regard. The following table summarizes the key biological activity data from structure-activity relationship studies that highlight the differential effects of these two compounds. The data is derived from studies utilizing a GloSensor cAMP assay in HEK293T cells transiently expressing GPR68.[1]

Table 2: Comparative Biological Activity at GPR68

CompoundAllosteric Activity (log(αβ/KB))Fold Shift from pH 7.4pEC₅₀ at pH 7.0
Ogerin 5.9 ± 0.12.56.83 ± 0.06
This compound InactiveNo ShiftNot Active

Data presented is representative of values reported in the literature.

The lack of activity of this compound, despite its structural similarity to Ogerin, underscores the specific structural requirements for GPR68 modulation and establishes it as a reliable negative control for in vitro and in vivo studies.

Signaling Pathways

Ogerin acts as a biased positive allosteric modulator of GPR68. It potentiates proton-induced Gαs signaling, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). Conversely, Ogerin has been reported to inhibit proton-mediated Gαq signaling, which would otherwise lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound does not modulate these pathways.

GPR68_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gas Gαs Pathway cluster_gaq Gαq Pathway Protons Protons GPR68 GPR68 Protons->GPR68 Activates Ogerin Ogerin Ogerin->GPR68 Potentiates (PAM) Gaq Gaq Ogerin->Gaq Inhibits Ogerin_Analogue_1 Ogerin_Analogue_1 Ogerin_Analogue_1->GPR68 No Effect Gas Gas GPR68->Gas Activates GPR68->Gaq Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates PLC Phospholipase C Gaq->PLC Activates Ca2+ Ca²⁺ Mobilization PLC->Ca2+ Induces

Caption: Ogerin's biased modulation of GPR68 signaling pathways.

Experimental Protocols

General Synthesis of Ogerin and this compound

The synthesis of Ogerin and its analogues is typically achieved through a multi-step process. A general workflow is outlined below, based on procedures described in the medicinal chemistry literature.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Triazine Core Start->Step1 Step2 Step 2: Nucleophilic Substitution Step1->Step2 Step3 Step 3: Introduction of Benzylamine (B48309) Step2->Step3 Final Final Product Step3->Final

Caption: General synthetic workflow for Ogerin and its analogues.

Protocol:

  • Synthesis of the Dichlorotriazine Intermediate: The synthesis often begins with commercially available starting materials to construct a dichlorotriazine core.

  • First Nucleophilic Substitution: The dichlorotriazine is reacted with an appropriate amine to displace one of the chlorine atoms.

  • Second Nucleophilic Substitution: The resulting monochlorotriazine is then reacted with benzylamine to introduce the benzylamino moiety.

  • Final Modification (if necessary): For Ogerin and its analogues, the final step typically involves the introduction of the hydroxymethylphenyl group via a Suzuki coupling or a similar cross-coupling reaction with the corresponding boronic acid or ester. The specific isomer of the hydroxymethylphenyl boronic acid used determines whether Ogerin or this compound is synthesized.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.

Note: For detailed, step-by-step synthetic procedures, it is imperative to consult the primary literature, such as Yu et al., J Med Chem 2019.

GPR68 Positive Allosteric Modulator Activity Assay (GloSensor™ cAMP Assay)

This protocol outlines the measurement of GPR68 activation via the Gαs pathway by quantifying changes in intracellular cAMP levels.

Materials:

  • HEK293T cells

  • GPR68 expression plasmid

  • GloSensor™-22F cAMP plasmid (Promega)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • GloSensor™ cAMP Reagent (Promega)

  • Ogerin, this compound, and other test compounds

  • Assay buffer (e.g., HBSS) adjusted to various pH levels

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate the transfected cells for 24-48 hours.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in assay buffer.

    • Seed the cells into the wells of a white, opaque assay plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Ogerin, this compound, and other test compounds in assay buffer at various pH levels.

    • Add the compound dilutions to the appropriate wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Signal Detection:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

    • Add the reagent to each well of the assay plate.

    • Incubate the plate at room temperature for the recommended time.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the data as a dose-response curve and determine the pEC₅₀ values and fold shift in potency at different pH values.

Conclusion

This compound is an indispensable tool for the study of GPR68. Its structural similarity to the GPR68 PAM, Ogerin, combined with its lack of biological activity, makes it an ideal negative control. The use of this compound in experiments is critical for demonstrating that the observed effects of Ogerin are due to its specific modulation of GPR68 and not due to off-target effects. This technical guide provides researchers with the necessary information on the chemical structure, properties, and comparative biological activity of this compound, along with detailed experimental protocols to support rigorous investigation into the pharmacology of GPR68.

References

Ogerin Analogue 1 as a Negative Control for GPR68: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Ogerin analogue 1 as a negative control for studying the G protein-coupled receptor 68 (GPR68). This document details the comparative activity of Ogerin and its inactive analogue, provides in-depth experimental protocols for assessing GPR68 function, and visualizes the key signaling pathways and experimental workflows.

Introduction

GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. It is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and mechanotransduction. Ogerin has been identified as a positive allosteric modulator (PAM) of GPR68, potentiating its response to protons. In contrast, this compound is a structurally similar compound that lacks activity at GPR68, making it an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of Ogerin are specifically mediated by GPR68 activation.

Data Presentation: Ogerin vs. This compound

The following table summarizes the quantitative and qualitative data on the activity of Ogerin and this compound at GPR68.

CompoundTargetAssay TypeKey ParameterValueReference
OgerinGPR68cAMP ProductionpEC506.83[1]
OgerinGPR68iGlow ReporterMax ΔF/F0Robust transient activation[2]
This compoundGPR68iGlow ReporterMax ΔF/F0No significant signal[2]

Signaling Pathways and Experimental Workflow

GPR68 Signaling Pathways

GPR68 activation can lead to the engagement of multiple G protein signaling cascades, including Gq/11, Gs, and G12/13. The specific pathway activated can be cell-type dependent and influenced by the nature of the stimulus.

GPR68_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR68 GPR68 Protons (H+)->GPR68 Ogerin Ogerin Ogerin->GPR68 PAM Gq11 Gαq/11 GPR68->Gq11 Gs Gαs GPR68->Gs G1213 Gα12/13 GPR68->G1213 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK

Caption: GPR68 signaling pathways activated by protons and modulated by Ogerin.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the activity of compounds like Ogerin and this compound on GPR68.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing GPR68) start->cell_culture compound_prep Compound Preparation (Ogerin, this compound, Vehicle) cell_culture->compound_prep assay_prep Assay Preparation (e.g., Dye Loading for Ca²⁺ assay) compound_prep->assay_prep stimulation Cell Stimulation with Compounds assay_prep->stimulation data_acquisition Data Acquisition (e.g., FLIPR, Plate Reader) stimulation->data_acquisition data_analysis Data Analysis (e.g., EC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for GPR68 functional assays.

Experimental Protocols

Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is designed to measure intracellular calcium mobilization following GPR68 activation.

Materials:

  • HEK293 cells stably expressing human GPR68

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Ogerin and this compound stock solutions (in DMSO)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating:

    • Seed GPR68-expressing HEK293 cells into 96-well plates at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of Ogerin and this compound in assay buffer. A typical concentration range to test for Ogerin would be from 10 nM to 100 µM. This compound should be tested at the highest concentration used for Ogerin as a negative control. Also, include a vehicle control (DMSO in assay buffer).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • For Ogerin, plot the response as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For this compound, confirm the lack of a significant response compared to the vehicle control.

cAMP Production Assay

This protocol measures the accumulation of cyclic AMP (cAMP) as a result of Gs pathway activation by GPR68.

Materials:

  • HEK293 cells expressing human GPR68

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)

  • Ogerin and this compound stock solutions (in DMSO)

  • 384-well white microplates

Procedure:

  • Cell Plating:

    • Seed GPR68-expressing HEK293 cells into 384-well plates at an appropriate density.

    • Incubate overnight at 37°C.

  • Compound and Cell Stimulation:

    • Prepare serial dilutions of Ogerin and this compound in stimulation buffer (assay buffer containing IBMX).

    • Remove the cell culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP assay kit, add the lysis buffer and detection reagents. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Generate a cAMP standard curve to interpolate the amount of cAMP produced in each well.

    • Plot the cAMP concentration as a function of the compound concentration and determine the EC50 for Ogerin.

    • Confirm that this compound does not induce a significant increase in cAMP levels.

Conclusion

This compound serves as an essential tool for validating the GPR68-specific effects of Ogerin. By demonstrating a lack of activity in functional assays where Ogerin is active, researchers can confidently attribute the observed biological outcomes to the modulation of GPR68. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for designing and executing experiments to investigate the role of GPR68 in various physiological and disease contexts.

References

Mechanism of inaction for Ogerin analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Inaction for Ogerin Analogue 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin is a landmark chemical probe that has been instrumental in deconvoluting the physiological roles of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and is implicated in a range of physiological and pathophysiological processes, including fibrosis, neurological disorders, and cancer.[1][3] Ogerin functions as a positive allosteric modulator (PAM) of GPR68, potentiating the receptor's signaling in response to protons.[2][3][4][5] This document provides a detailed examination of the mechanism of inaction for this compound, a representative inactive compound from the Ogerin chemical series. Understanding the structural and functional attributes that lead to a loss of activity is critical for the development of selective and potent modulators of GPR68 and for comprehending the nuanced pharmacology of this receptor.

The insights into the mechanism of inaction are primarily derived from comparative analysis with the active compound, Ogerin, and data from structure-activity relationship (SAR) studies. A known inactive analogue, ZINC32547799, serves as a practical example of such an inactive compound.[6]

Core Mechanism of Action of Ogerin

To understand inaction, one must first grasp the action of the parent compound. Ogerin exhibits a biased modulatory effect on GPR68 signaling. Specifically, it potentiates proton-induced Gαs pathway activation while concurrently inhibiting proton-mediated Gαq signaling.[4][7] This biased signaling is a key feature of its pharmacological profile.

Gαs Pathway Potentiation

Ogerin enhances the sensitivity of GPR68 to protons for Gαs-mediated signaling. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[4][5][7]

Gαq Pathway Inhibition

In contrast to its effect on the Gαs pathway, Ogerin inhibits the Gαq-mediated signaling cascade that is also activated by protons through GPR68. This pathway typically results in the mobilization of intracellular calcium.[1]

Postulated Mechanism of Inaction for this compound

The inaction of this compound can be attributed to its failure to effectively engage with the allosteric binding site on GPR68 and/or its inability to induce the necessary conformational changes in the receptor required for the potentiation of Gαs signaling. This can be dissected into several key molecular determinants:

  • Lack of Allosteric Binding Affinity: The primary reason for the inaction of an analogue is often its inability to bind to the target receptor. Minor structural modifications to the Ogerin scaffold can disrupt key interactions with the allosteric pocket on GPR68, leading to a significant loss of binding affinity.

  • Incorrect Binding Pose: Even if an analogue binds to the allosteric site, it may adopt a non-productive binding orientation. This incorrect pose would fail to induce the specific conformational changes in the transmembrane helices of GPR68 that are necessary for enhancing Gαs coupling.

  • Inability to Induce Conformational Change: Allosteric modulation is dependent on the ligand's ability to stabilize a particular receptor conformation. An inactive analogue may bind to the receptor but lack the requisite chemical features to stabilize the active Gαs-coupled state.

Data Presentation

The following tables summarize the expected quantitative data comparing the activity of Ogerin with that of an inactive analogue like this compound or the known inactive compound ZINC32547799.

Table 1: Comparative in vitro Potency at GPR68

CompoundGPR68 PAM Activity (pEC50)Gαs Signaling (cAMP accumulation)Gαq Signaling (Ca2+ mobilization)
Ogerin6.83[3]PotentiationInhibition[4][7]
This compoundNo measurable activityNo effectNo effect
ZINC32547799No measurable activity[6]No effectNo effect

Table 2: Comparative in vivo Efficacy

CompoundIn vivo ModelEndpointOutcome
OgerinFear Conditioning in MiceMemory RecallSuppression[3]
This compoundFear Conditioning in MiceMemory RecallNo measurable effect
ZINC32547799Fear Conditioning in MiceMemory RecallNo measurable effect[6]

Experimental Protocols

The determination of the inaction of this compound would involve a series of well-established assays.

GPR68 Binding Assay
  • Principle: To determine the binding affinity of the analogue to GPR68. A radioligand binding assay or a competition binding assay with a labeled ligand would be employed.

  • Protocol Outline:

    • Membranes from HEK293 cells stably expressing HA-tagged GPR68 are prepared.

    • Membranes are incubated with a known radiolabeled GPR68 ligand (or a fluorescently labeled Ogerin analogue) and increasing concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled GPR68 ligand.

    • Following incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The IC50 value is calculated and converted to a Ki value.

cAMP Accumulation Assay (Gαs Pathway)
  • Principle: To measure the ability of the analogue to potentiate proton-induced cAMP production.

  • Protocol Outline:

    • HEK293 cells expressing GPR68 are seeded in 96-well plates.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of protons (by adjusting the pH of the buffer) in the presence or absence of a fixed concentration of this compound.

    • Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET based assay.

    • Data are plotted as a concentration-response curve to determine the pEC50 for proton-induced cAMP accumulation and any leftward shift caused by the analogue.

Intracellular Calcium Mobilization Assay (Gαq Pathway)
  • Principle: To assess the effect of the analogue on proton-induced intracellular calcium release.

  • Protocol Outline:

    • GPR68-expressing cells are plated in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Cells are stimulated with an acidic buffer (e.g., pH 6.8) in the presence or absence of this compound.

    • Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

    • The peak fluorescence response is quantified.

Visualizations

Signaling Pathways

Ogerin_Signaling cluster_Ogerin Ogerin (Active PAM) cluster_Analogue This compound (Inactive) Ogerin Ogerin GPR68 GPR68 Ogerin->GPR68 Binds to allosteric site Gs Gαs Ogerin->Gs Potentiates Gq Gαq Ogerin->Gq Inhibits Analogue This compound Analogue->GPR68 Fails to bind or binds non-productively GPR68->Gs Activates GPR68->Gq Activates Protons H+ Protons->GPR68 Activates AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB IP3 IP3 PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2

Caption: Comparative signaling of Ogerin and an inactive analogue at GPR68.

Experimental Workflow

Experimental_Workflow start Start: Synthesize This compound binding_assay Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Assay (Gαs) (Measure pEC50 shift) functional_assays->cAMP_assay No potentiation Ca_assay Calcium Assay (Gαq) (Measure inhibition) functional_assays->Ca_assay No inhibition in_vivo_study In vivo Study (e.g., Fear Conditioning) cAMP_assay->in_vivo_study Ca_assay->in_vivo_study conclusion Conclusion: Analogue is Inactive in_vivo_study->conclusion No effect

Caption: Workflow for characterizing the inaction of this compound.

Logical Relationship of Inaction

Inaction_Logic cluster_cause Molecular Cause cluster_effect Functional Outcome no_binding No/Low Binding Affinity no_Gs_pot No Gαs Potentiation no_binding->no_Gs_pot no_Gq_inhib No Gαq Inhibition no_binding->no_Gq_inhib wrong_pose Incorrect Binding Pose wrong_pose->no_Gs_pot wrong_pose->no_Gq_inhib no_conf_change No Conformational Change no_conf_change->no_Gs_pot no_conf_change->no_Gq_inhib inactive Inactive Analogue no_Gs_pot->inactive no_Gq_inhib->inactive

Caption: Logical flow from molecular properties to functional inaction.

Conclusion

The inaction of this compound is fundamentally a consequence of its inability to productively interact with the allosteric site on GPR68. This failure, stemming from specific structural attributes, prevents the analogue from inducing the necessary conformational changes in the receptor that underlie the potentiation of Gαs signaling characteristic of Ogerin. A thorough understanding of these structure-activity relationships is paramount for the design of future GPR68 modulators with improved potency, selectivity, and desired signaling bias. The experimental protocols and comparative data outlined in this guide provide a robust framework for the characterization of both active and inactive analogues in the Ogerin chemical series, thereby advancing the therapeutic potential of targeting GPR68.

References

An In-depth Technical Guide on the Function of Inactive Ogerin Analogues in GPR68 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Its role in various physiological and pathological processes, including inflammation, fibrosis, and cognition, has made it a compelling target for pharmacological investigation. The discovery of ogerin (B609720), a selective positive allosteric modulator (PAM) of GPR68, has provided a crucial chemical tool to probe the receptor's function.[1][2][3] Central to the rigorous characterization of ogerin and GPR68 is the use of a structurally analogous but pharmacologically inactive compound. This document serves as a technical guide on the function and application of this inactive ogerin analogue, ZINC32547799 (also referred to as Ogerin analogue 1), in GPR68 research.

The Role of the Inactive Ogerin Analogue (ZINC32547799)

The primary and critical function of the inactive ogerin analogue in GPR68 studies is to serve as a negative control .[4][5] Due to its close structural similarity to the active PAM, ogerin, it allows researchers to definitively attribute the observed biological effects of ogerin to its specific modulation of GPR68, rather than to off-target effects or non-specific interactions of the chemical scaffold.

Key Functions as a Negative Control:

  • Specificity Validation: By demonstrating a lack of activity in GPR68-mediated signaling pathways, the inactive analogue confirms that the effects of ogerin are not due to a general property of the molecule's core structure.

  • In Vivo Target Engagement: In animal studies, the administration of the inactive analogue helps to verify that the physiological outcomes observed with ogerin are a direct result of GPR68 modulation. For instance, while ogerin was found to suppress recall in fear conditioning in wild-type mice, this effect was absent in GPR68 knockout mice and, crucially, the inactive analogue ZINC32547799 had no measurable effect on learning and memory in wild-type mice.[5][6]

  • Exclusion of Confounding Variables: It helps to rule out potential confounding effects such as compound toxicity, solubility issues, or interactions with other cellular components that are unrelated to GPR68.

Quantitative Pharmacological Data

Quantitative analysis confirms the potent and specific activity of ogerin as a GPR68 PAM, in stark contrast to its inactive analogue. The data is typically derived from in vitro functional assays, such as measuring second messenger accumulation (cAMP) or intracellular calcium mobilization in response to proton activation.

CompoundTargetAssay TypeParameterValueReference
Ogerin GPR68Calcium Mobilization (FLIPR)pEC506.83 ± 0.06[5]
Ogerin Adenosine A2A ReceptorRadioligand BindingKi220 nM[1]
Ogerin Serotonin 5-HT2B ReceptorRadioligand BindingKi736 nM[1]
ZINC32547799 GPR68Functional AssaysActivityNo measurable effect[5][6]
ZINC32547799 Learning & MemoryIn Vivo (Fear Conditioning)ActivityNo measurable effect[5][6]

Table 1: Comparative pharmacological data for Ogerin and its inactive analogue ZINC32547799.

GPR68 Signaling Pathways and Ogerin Modulation

GPR68 is a pleiotropically coupled receptor, primarily activating Gs and Gq signaling cascades in response to extracellular protons (low pH).[6][7]

  • Gq Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.

  • Gs Pathway: Activation stimulates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB).[8]

Ogerin acts as a PAM, potentiating the proton-induced Gs/cAMP pathway.[9] Some evidence also suggests it may directly activate GPR68-mediated Gq signaling.[7][10]

GPR68_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR68 GPR68 Gq Gαq GPR68->Gq Gs Gαs GPR68->Gs Protons H+ (Low pH) Protons->GPR68 Activates Ogerin Ogerin (PAM) Ogerin->GPR68 Potentiates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca Ca²⁺ Release IP3->Ca PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB

GPR68 signaling pathways modulated by protons and ogerin.

Experimental Protocols

In Vitro: Fluorescence-Based Calcium Mobilization Assay

This assay is used to measure the Gq-mediated release of intracellular calcium upon GPR68 activation. It is a common method for quantifying the potency of modulators like ogerin.

Principle: Cells expressing GPR68 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to Ca2+ and fluoresces. The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.[11]

Detailed Methodology:

  • Cell Culture & Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding human GPR68. To enhance the signal, a promiscuous Gα subunit, such as Gα16, may be co-transfected to couple the receptor to the calcium signaling pathway.[11]

    • A parallel transfection with an empty vector is performed as a negative control.[11]

  • Cell Plating:

    • Post-transfection (24-48 hours), cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) for 1 hour at 37°C.

  • Compound Preparation:

    • Ogerin and the inactive analogue (ZINC32547799) are prepared in a suitable assay buffer at various concentrations. The buffer is acidified to a pH known to activate GPR68 (e.g., pH 6.8-7.0).

  • Fluorescence Measurement:

    • The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • A baseline fluorescence reading is taken.

    • The compound plate is added to the cells, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated.

    • Data are normalized to the maximum response and plotted against compound concentration to determine EC50 values. The data for the inactive analogue is expected to show no response above baseline.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transfection Transfect HEK293T cells with GPR68 plasmid Plating Seed cells into 96-well plate Transfection->Plating DyeLoading Load cells with Fluo-4 AM dye Plating->DyeLoading Reader Place plate in FLIPR instrument DyeLoading->Reader CompoundAdd Add compounds (Ogerin, Inactive Analogue) at low pH Reader->CompoundAdd Measure Measure fluorescence change CompoundAdd->Measure Plot Plot Dose-Response Curve Measure->Plot EC50 Calculate EC₅₀ Plot->EC50

Workflow for a GPR68 calcium mobilization assay.
In Vivo: Contextual Fear Conditioning

This behavioral paradigm assesses associative learning and memory, processes in which GPR68 has been implicated.[2][12] The use of wild-type, GPR68 knockout, and drug-treated animals allows for the dissection of the receptor's role.

Principle: A mouse learns to associate a neutral environment (the context) with an aversive stimulus (a mild footshock). When placed back into the same context later, a mouse with intact memory will exhibit a fear response, typically measured as "freezing" (the complete absence of movement except for respiration).[13]

Detailed Methodology:

  • Animal Groups:

    • Group 1: Wild-type (WT) mice + Vehicle

    • Group 2: Wild-type (WT) mice + Ogerin (e.g., 10 mg/kg, IP)[1]

    • Group 3: Wild-type (WT) mice + Inactive Analogue (ZINC32547799)

    • Group 4: GPR68 Knockout (KO) mice + Ogerin

  • Habituation:

    • Mice are handled for several days before the experiment to reduce stress.

  • Training (Day 1):

    • Mice are administered their respective compounds via intraperitoneal (IP) injection 30-60 minutes before training.

    • Each mouse is placed in a conditioning chamber. After a baseline period (e.g., 2 minutes), one or more mild footshocks (e.g., 0.5 mA, 2 seconds) are delivered.

    • The mouse remains in the chamber for a short period post-shock before being returned to its home cage.

  • Contextual Memory Test (Day 2):

    • 24 hours after training, mice are again administered their compounds.

    • Each mouse is returned to the same conditioning chamber (no shock is delivered).

    • Behavior is recorded for a set period (e.g., 5 minutes).

  • Data Analysis:

    • An automated system or a trained observer scores the amount of time each mouse spends freezing.

    • Freezing time is compared across the different groups using statistical analysis (e.g., ANOVA). The expected outcome is that ogerin will significantly alter freezing behavior in WT mice, but not in GPR68 KO mice, and the inactive analogue will have no effect compared to the vehicle control.

Fear_Conditioning_Logic cluster_hypothesis Expected Outcomes WT_Ogerin WT Mouse + Ogerin Training Day 1: Training (Context + Footshock) WT_Ogerin->Training WT_Inactive WT Mouse + Inactive Analogue WT_Inactive->Training KO_Ogerin GPR68 KO Mouse + Ogerin KO_Ogerin->Training Test Day 2: Context Test (Measure Freezing) Training->Test Effect Memory Altered Test->Effect [WT + Ogerin] NoEffect1 No Effect Test->NoEffect1 [WT + Inactive] NoEffect2 No Effect (Target Absent) Test->NoEffect2 [KO + Ogerin]

Logical flow of a fear conditioning experiment.

Conclusion

The inactive ogerin analogue, ZINC32547799, is an indispensable tool in the pharmacological study of GPR68. Its strategic use as a negative control provides the necessary rigor to validate that the effects of the active PAM, ogerin, are mediated specifically through GPR68. This allows for the confident elucidation of GPR68's complex signaling pathways and its physiological roles in health and disease. For any research program targeting GPR68, the concurrent use of ogerin and its inactive analogue is essential for generating robust and interpretable data.

References

Ogerin analogue 1 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ogerin and its Analogue MS48107: Potent Modulators of GPR68

This technical guide provides a comprehensive overview of Ogerin and its potent analogue, MS48107 (Ogerin analogue 1), which are crucial chemical tools for studying the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, biological activities, and experimental applications.

Core Compounds

A detailed summary of the chemical and physical properties of Ogerin and its analogue, MS48107, is presented below. While "this compound" is not a standardized nomenclature, the scientific literature points to MS48107 as a key, well-characterized, and more potent successor to Ogerin.

PropertyOgerinMS48107 (this compound)
CAS Number 1309198-71-72375070-79-2
Molecular Formula C₁₇H₁₇N₅OC₂₃H₂₀FN₅O₂
Molecular Weight 307.35 g/mol 417.44 g/mol
Synonyms ZINC67740571Compound 71

Biological Activity and Quantitative Data

Ogerin and MS48107 are positive allosteric modulators (PAMs) of GPR68, a proton-sensing receptor. They enhance the receptor's sensitivity to its endogenous ligand, H⁺.

Ogerin: A Selective GPR68 PAM

Ogerin selectively modulates GPR68 activity, demonstrating biased agonism. It potentiates the Gαs signaling pathway while inhibiting Gαq-mediated pathways.[1] This activity makes it a valuable tool for dissecting the distinct signaling cascades downstream of GPR68.

ParameterValueTarget/System
pEC₅₀ 6.83GPR68 (positive allosteric modulation)[2]
Kᵢ (antagonist) 220 nMA₂A Receptor[2]
Kᵢ (antagonist) 736 nM5-HT₂B Receptor
Cellular Activity 50-150 µMInhibition of TGF-β induced myofibroblast differentiation in PHLFs[2]
In Vivo Dose 10 mg/kg (single IP injection)Attenuation of contextual-based fear memory in mice[3]
MS48107: A More Potent and Brain-Penetrant Ogerin Analogue

MS48107 was developed through a structure-activity relationship (SAR) study of the Ogerin scaffold and exhibits significantly enhanced allosteric modulatory activity at GPR68.[4][5] A key advantage of MS48107 is its ability to cross the blood-brain barrier, making it suitable for in vivo studies of GPR68 function in the central nervous system.[6]

ParameterValueTarget/System
Allosteric Activity 33-fold increase vs. OgerinGPR68[4][5]
Kᵢ (antagonist) 219 nM (moderate affinity)5-HT₂B Receptor[6][7]
EC₅₀ (weak agonist) 320 nMMT₁ Receptor[6][7]
EC₅₀ (weak partial agonist) 540 nMMT₂ Receptor[6][7]
In Vivo Dose 25 mg/kg (single IP injection)High exposure in plasma and brain of mice[6][7]
Brain/Plasma Exposure >10 µM at 0.5h, maintained for 2hMice[6][7]

Signaling Pathways

Ogerin and MS48107 modulate GPR68 signaling, which is primarily activated by extracellular protons (acidic pH). Their positive allosteric modulation enhances the Gαs pathway.

Ogerin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons H+ GPR68 GPR68 Protons->GPR68 Activates Ogerin Ogerin / MS48107 (PAM) Ogerin->GPR68 Potentiates Gas Gαs GPR68->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Anti-fibrotic Gene Transcription pCREB->Gene_Transcription Promotes

Ogerin/MS48107 potentiate proton-induced GPR68-Gαs signaling.

Ogerin has also been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced myofibroblast differentiation.[1][8] This effect occurs at the transcriptional level without affecting the canonical SMAD signaling pathway.[1][8]

Ogerin_TGFB_Crosstalk cluster_tgfb TGF-β Signaling cluster_gpr68 GPR68 Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Phosphorylates pSMAD pSMAD2/3 SMAD->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Fibrosis Pro-fibrotic Gene Transcription SMAD_complex->Fibrosis Ogerin Ogerin GPR68 GPR68 Ogerin->GPR68 Gas_pathway Gαs Pathway (cAMP, PKA) GPR68->Gas_pathway Gas_pathway->Fibrosis Inhibits

Ogerin inhibits TGF-β-induced pro-fibrotic signaling.

Experimental Protocols

Detailed methodologies for key experiments involving Ogerin and MS48107 are outlined below.

In Vitro: Inhibition of TGF-β Induced Myofibroblast Differentiation

This protocol describes the use of Ogerin to study its anti-fibrotic effects in primary human lung fibroblasts (PHLFs).

1. Cell Culture and Treatment:

  • Culture PHLFs in standard growth medium.

  • For experiments, seed cells and allow them to adhere overnight.

  • Starve cells in serum-free medium for 24 hours.

  • Treat cells with TGF-β (e.g., 1 ng/mL) in the presence or absence of Ogerin (50-150 µM) for 48-72 hours.[2] For studies at acidic pH, adjust the medium pH to 6.8.[1]

2. Western Blot Analysis for aSMA and Collagen:

  • After treatment, lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against alpha-smooth muscle actin (αSMA), Collagen I, and a loading control (e.g., GAPDH).

  • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

3. Gene Expression Analysis by qPCR:

  • Extract total RNA from treated cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for profibrotic genes (e.g., ACTA2, COL1A1) and a housekeeping gene.

  • Analyze relative gene expression using the ΔΔCt method.

4. Analysis of Gαs Signaling:

  • To assess the activation of the Gαs pathway, treat cells with Ogerin (e.g., 150 µM) for a short duration (e.g., 40 minutes).[2]

  • Perform Western blot analysis for phosphorylated CREB (pCREB) and total CREB.[1]

Experimental_Workflow_TGFB cluster_workflow Experimental Workflow: Ogerin's effect on TGF-β induced fibrosis start Start: Culture PHLFs treatment Treat with TGF-β +/- Ogerin (48-72h) start->treatment analysis Analysis treatment->analysis wb Western Blot (αSMA, Collagen, pCREB) analysis->wb qpcr qPCR (ACTA2, COL1A1) analysis->qpcr end End: Evaluate Anti-fibrotic Effect wb->end qpcr->end

References

Commercial Suppliers and Technical Guide for Ogerin and its Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ogerin and its potent analogue, MS48107, positive allosteric modulators (PAMs) of the G-protein coupled receptor 68 (GPR68). This document is intended to serve as a resource for researchers in pharmacology, drug discovery, and related fields, offering detailed information on commercial sourcing, key quantitative data, experimental protocols, and the underlying signaling pathways. The term "Ogerin analogue 1" is not a standard nomenclature; this guide focuses on Ogerin as the pioneering molecule and MS48107 as its significantly more potent, first-generation analogue.

Introduction to Ogerin and MS48107

Ogerin was the first small-molecule positive allosteric modulator identified for GPR68, a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes.[1] Subsequent structure-activity relationship (SAR) studies led to the development of MS48107, an analogue with a reported 33-fold increase in allosteric activity compared to Ogerin.[2] Both compounds are valuable research tools for investigating the roles of GPR68 in vitro and in vivo.[2]

Commercial Suppliers

Ogerin and MS48107 are available for research purposes from several commercial suppliers. The following tables summarize the key information for sourcing these compounds. It is recommended to request batch-specific data from the supplier prior to purchase.

Table 1: Commercial Suppliers of Ogerin

SupplierProduct NameCAS Number
MedchemExpressOgerin1309198-71-7
MedKoo BiosciencesOgerin1309198-71-7
Fisher Scientific (Tocris)Ogerin1309198-71-7
Cayman ChemicalOgerin1309198-71-7
Sigma-AldrichOgerin1309198-71-7
TargetMolOgerin1309198-71-7

Table 2: Commercial Suppliers of MS48107

SupplierProduct NameCAS Number
MedchemExpressMS481072375070-79-2
AbMole BioScienceMS481072375070-79-2
BiosynthMS 481072375070-79-2
Immunomart (TargetMol)ms481072375070-79-2
Cambridge Bioscience (MCE)MS481072375070-79-2
DC ChemicalsMS481072375070-79-2

Quantitative Data

The following tables provide a summary of the key physicochemical and pharmacological properties of Ogerin and MS48107, compiled from supplier data and published literature.

Table 3: Physicochemical Properties

PropertyOgerinMS48107
Molecular Formula C₁₇H₁₇N₅OC₂₃H₂₀FN₅O₂
Molecular Weight 307.35 g/mol 417.44 g/mol
Purity Typically ≥98% (HPLC)Typically ≥99% (HPLC)
Solubility DMSO: ~25-50 mg/mLDMSO: ~25 mg/mL
Storage Store at -20°C as a solidStore at -20°C as a solid

Table 4: Pharmacological Data

ParameterOgerinMS48107
Target GPR68 Positive Allosteric ModulatorGPR68 Positive Allosteric Modulator
pEC₅₀ (GPR68) 6.83[3]Data not consistently reported, but noted as 33x more potent than Ogerin[2]
Kᵢ (A₂A Receptor) 220 nM (antagonist)[3]Not reported
Kᵢ (5-HT₂B Receptor) 736 nM (weak antagonist)[3]219 nM (binding affinity), 310 nM (weak antagonist activity)[4]
In Vivo Activity Suppresses recall in fear conditioning in mice (10 mg/kg)[3]High exposure in plasma and brain in mice (25 mg/kg, i.p.)[4]

GPR68 Signaling Pathways

GPR68 is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαs and Gαq. Ogerin has been shown to be a biased agonist, potentiating the Gαs pathway while inhibiting the Gαq pathway.[5]

GPR68_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR68 GPR68 Protons (H+)->GPR68 Activates Ogerin/MS48107 Ogerin/MS48107 Ogerin/MS48107->GPR68 Potentiates (PAM) Gs Gαs GPR68->Gs Biased towards Gq Gαq GPR68->Gq Inhibited by Ogerin AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP₃ PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2

Caption: GPR68 signaling pathways activated by protons and modulated by Ogerin/MS48107.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Ogerin and its analogues.

In Vitro cAMP Assay

This protocol is adapted from methodologies used to characterize Ogerin and MS48107.[1]

Objective: To measure the potentiation of proton-induced cAMP production by Ogerin or MS48107 in cells expressing GPR68.

Materials:

  • HEK293T cells

  • Expression plasmid for human GPR68

  • GloSensor™ cAMP reporter plasmid (Promega)

  • DMEM with 10% FBS

  • Transfection reagent (e.g., Lipofectamine)

  • Ogerin or MS48107 stock solution in DMSO

  • pH-adjusted assay buffer

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Assay:

    • Prepare serial dilutions of Ogerin or MS48107 in a pH-adjusted assay buffer (e.g., pH 7.4 for baseline and a more acidic pH like 6.8 to measure potentiation).

    • Equilibrate the GloSensor™ reagent according to the manufacturer's protocol and add it to the cells.

    • Add the compound dilutions to the wells.

    • Measure luminescence at various time points using a luminometer to determine the change in cAMP levels.

  • Data Analysis:

    • Normalize the data to a vehicle control.

    • Plot the concentration-response curves and calculate the pEC₅₀ values.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture HEK293T cells transfect Co-transfect GPR68 and GloSensor plasmids culture->transfect plate Plate cells in 96-well plate transfect->plate prepare_compounds Prepare serial dilutions of Ogerin/MS48107 in pH-adjusted buffer add_reagent Add GloSensor reagent add_compounds Add compounds to wells add_reagent->add_compounds measure Measure luminescence add_compounds->measure analyze Normalize data and plot concentration-response curves measure->analyze calculate Calculate pEC₅₀ analyze->calculate

Caption: Workflow for an in vitro cAMP assay to assess GPR68 modulation.

In Vitro TGF-β-Induced Myofibroblast Differentiation Assay

This protocol is based on studies investigating the anti-fibrotic effects of Ogerin.[5]

Objective: To assess the inhibitory effect of Ogerin on TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).

Materials:

  • Primary human lung fibroblasts (PHLFs)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • Ogerin stock solution in DMSO

  • Antibodies for Western blotting (α-SMA, β-tubulin)

  • qRT-PCR reagents for collagen gene expression analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture PHLFs in appropriate growth medium.

    • Seed cells and allow them to adhere.

    • Treat cells with TGF-β1 (e.g., 1 ng/mL) to induce myofibroblast differentiation.

    • Concurrently, treat with a dose range of Ogerin (e.g., 50-150 µM) or vehicle (DMSO) for 48-72 hours.[5]

  • Western Blotting for α-SMA:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against α-smooth muscle actin (α-SMA), a marker of myofibroblasts, and a loading control (e.g., β-tubulin).

    • Incubate with secondary antibodies and visualize bands.

  • qRT-PCR for Collagen Expression:

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers for collagen genes (e.g., COL1A1) and a housekeeping gene.

  • Data Analysis:

    • Quantify band intensity for Western blots and normalize to the loading control.

    • Calculate relative gene expression for qRT-PCR data using the ΔΔCt method.

In Vivo Contextual Fear Conditioning in Mice

This protocol is a general framework based on studies that have used Ogerin and its analogues to modulate fear memory.[3][6]

Objective: To evaluate the effect of Ogerin or MS48107 on the consolidation or recall of fear memory in mice.

Materials:

  • Adult male C57BL/6J mice

  • Fear conditioning apparatus (with a grid floor for footshock delivery)

  • Ogerin or MS48107

  • Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)

  • Injection supplies (syringes, needles)

Procedure:

  • Habituation:

    • Handle the mice for several days before the experiment to reduce stress.

  • Drug Administration:

    • Administer Ogerin (e.g., 10 mg/kg, i.p.)[3], MS48107 (e.g., 25 mg/kg, i.p.)[4], or vehicle at a specified time before training or testing (e.g., 30-60 minutes).

  • Training (Day 1):

    • Place the mouse in the fear conditioning chamber and allow a period of exploration (e.g., 2 minutes).

    • Present a conditioned stimulus (CS), such as a tone, paired with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1 mA for 1-2 seconds).

    • Repeat the CS-US pairing for a set number of trials with an inter-trial interval.

    • Record the mouse's behavior, particularly freezing (the complete absence of movement except for respiration).

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same chamber without presenting the CS or US.

    • Record freezing behavior for a set period (e.g., 5 minutes).

  • Cued Fear Testing (Day 3):

    • Place the mouse in a novel context (different chamber with altered visual and olfactory cues).

    • After a habituation period, present the CS (tone) without the US.

    • Record freezing behavior during the CS presentation.

  • Data Analysis:

    • Score the duration of freezing behavior.

    • Compare the percentage of time spent freezing between the drug-treated and vehicle-treated groups.

Fear_Conditioning_Workflow cluster_pre Pre-Experiment cluster_day1 Day 1: Training cluster_day2 Day 2: Contextual Test cluster_day3 Day 3: Cued Test habituation Habituate mice drug_admin1 Administer Ogerin/MS48107 or Vehicle habituation->drug_admin1 training Fear Conditioning Training (CS-US Pairing) drug_admin1->training context_test Place in same context (No CS or US) training->context_test record_context Record Freezing context_test->record_context cued_test Place in novel context (Present CS, No US) record_context->cued_test record_cued Record Freezing cued_test->record_cued

Caption: Experimental workflow for in vivo contextual fear conditioning studies.

Conclusion

Ogerin and its more potent analogue, MS48107, are indispensable tools for the scientific community to probe the function of GPR68. This guide provides researchers with the necessary information to source these compounds, understand their properties, and design robust experiments to further elucidate the role of GPR68 in health and disease. It is imperative for researchers to consult the original publications and supplier documentation for the most detailed and up-to-date information.

References

Ogerin Analogue 1: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ogerin and its analogues are significant chemical probes in the study of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). Ogerin acts as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to proton-induced signaling.[1][2] This makes it a valuable tool for investigating the physiological and pathophysiological roles of GPR68 in conditions such as fibrotic diseases and neurological disorders.[3] This guide provides a comprehensive overview of the safety data, handling procedures, and relevant biological pathways associated with Ogerin analogue 1, tailored for researchers and drug development professionals.

Safety Data Sheet Summary

The following tables summarize the critical safety information for this compound, based on available safety data sheets (SDS). It is important to note that the toxicological properties of this compound have not been thoroughly investigated, and standard precautions for handling laboratory chemicals should be strictly followed.[4][5]

Table 1: Hazard Identification and First Aid

Hazard StatementPrecautionary Measures & First Aid
Acute Toxicity Toxicological properties are not fully known.[4][5] Avoid inhalation, ingestion, and contact with skin and eyes.[4]
Skin Corrosion/Irritation May cause skin irritation. Wash skin thoroughly after handling.[4] In case of contact, flush with copious amounts of water.
Serious Eye Damage/Irritation May cause serious eye irritation. In case of contact, remove contact lenses and flush eyes with large amounts of water. Seek medical attention.[4]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]
Inhalation If inhaled, move the person into fresh air.

Table 2: Handling and Storage

ParameterRecommendation
Safe Handling Avoid creating dust.[5] Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[4] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]
Storage (Powder) Keep container tightly sealed in a cool, well-ventilated area.[4] For long-term storage as a powder, -20°C is recommended for up to 3 years.[3]
Storage (In Solvent) Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Stability Stable under recommended storage conditions.[4]

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number 1125453-08-8[4]
Appearance Solid[5]
Solubility Soluble in DMSO (e.g., 50 mg/mL or 250 mg/mL).[3][6][7]
Decomposition Under fire conditions, may decompose and emit toxic fumes.[4]

Experimental Protocols and Handling Procedures

While specific, detailed experimental protocols for safety assessment of this compound are not publicly available, the following general procedures should be adopted in a laboratory setting.

Personal Protective Equipment (PPE) Workflow

A systematic approach to PPE is critical when handling this compound. The following workflow outlines the necessary steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase a Consult SDS b Assess Risks a->b c Select Appropriate PPE b->c d Don Lab Coat & Safety Glasses c->d Proceed to Handling e Don Chemical-Resistant Gloves d->e f Handle Compound in Ventilated Hood e->f g Dispose of Contaminated Gloves f->g Complete Handling h Wash Hands Thoroughly g->h i Clean Work Surface h->i

PPE and Handling Workflow for this compound.

Solution Preparation

Due to its solubility in DMSO, stock solutions are typically prepared in this solvent.[3]

  • Preparation : Perform all work in a chemical fume hood.

  • Weighing : Accurately weigh the required amount of solid this compound.

  • Dissolving : Add the appropriate volume of newly opened, anhydrous DMSO to the solid.[3] Sonication may be required to fully dissolve the compound.[7]

  • Storage : Store the resulting stock solution in tightly sealed vials at -20°C or -80°C for long-term stability.[3]

Signaling Pathway of Ogerin

Ogerin and its analogues function as biased positive allosteric modulators of GPR68.[1][6] At physiological pH, GPR68 is largely inactive. Ogerin potentiates the receptor's response to protons (acidic pH), primarily activating the Gαs signaling pathway while inhibiting the Gαq pathway.[1]

GPR68 Gαs Signaling Pathway Modulated by Ogerin

The diagram below illustrates the canonical Gαs pathway activated by Ogerin in the presence of protons.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR68 GPR68 Gas Gαs GPR68->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP  ATP to cAMP Gas->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., inhibition of collagen) CREB->Gene Modulates Ogerin Ogerin Ogerin->GPR68 Allosteric Modulation Protons Protons (H+) Protons->GPR68 Activation

Ogerin's potentiation of the GPR68-Gαs signaling cascade.

This activation of the Gαs pathway leads to a cascade of downstream events, including the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and phosphorylation of the CREB transcription factor.[1] This mechanism is central to Ogerin's observed biological effects, such as the inhibition of TGF-β-induced myofibroblast differentiation.[1][2]

Conclusion

This compound is a potent research tool for modulating the pH-sensitive GPR68 receptor. While it presents a low hazard profile based on current knowledge, its toxicological properties are not fully characterized. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate PPE and proper handling and storage techniques. Understanding its mechanism of action via the Gαs signaling pathway is crucial for designing experiments and interpreting results in the context of fibrosis, neurology, and other GPR68-mediated biological processes.

References

Unraveling the Biological Target of Ogerin Analogue 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth investigation into the biological target of Ogerin analogue 1, a compound frequently utilized as a negative control in studies involving its parent compound, Ogerin. Ogerin is a known positive allosteric modulator (PAM) of the G-protein coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological processes. This document summarizes the known biological activities of Ogerin, establishes the role of this compound, and provides detailed experimental protocols for assessing the activity of these compounds.

Ogerin and its Primary Biological Target: GPR68

Ogerin is a selective positive allosteric modulator of GPR68. It enhances the receptor's sensitivity to protons, its endogenous ligand. The activation of GPR68 by Ogerin has been shown to stimulate the Gαs signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA)-dependent phosphorylation of the CREB transcription factor. This pathway has been linked to the inhibition of TGF-β-induced myofibroblast differentiation.

While GPR68 is the primary target of Ogerin, it has been observed to have some off-target effects. Notably, it acts as a moderate antagonist of the A2A adenosine (B11128) receptor and a weak antagonist of the 5-HT2B serotonin (B10506) receptor.

This compound: The Negative Control

This compound is a structural analogue of Ogerin that is consistently used in research as a negative control. This designation implies that it does not share the biological activity of Ogerin, particularly its ability to modulate GPR68. To date, there is no publicly available data to suggest that this compound has any significant affinity or modulatory effect on GPR68 or its known off-targets. Its utility lies in its structural similarity to Ogerin, allowing researchers to control for potential non-specific or off-target effects of the chemical scaffold.

Quantitative Data Summary

The following table summarizes the known quantitative data for Ogerin. No quantitative data for this compound is available, as it is designed to be inactive.

CompoundTargetAssay TypeValueReference
OgerinGPR68pEC50 (PAM activity)6.83
OgerinA2A ReceptorKi (Antagonist activity)220 nM
Ogerin5-HT2B ReceptorKi (Antagonist activity)736 nM

Signaling Pathways and Experimental Workflow

Ogerin-Modulated GPR68 Signaling Pathway

The Dawn of GPR68 Modulation: A Technical Guide to the Discovery and Synthesis of Ogerin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of Ogerin, the first-in-class small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), and its subsequently developed analogs. This document details the experimental protocols, quantitative biological data, and key signaling pathways associated with these novel compounds.

Introduction: Unlocking the Therapeutic Potential of GPR68

G protein-coupled receptor 68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis.[1][2][3] It is implicated in a variety of physiological and pathophysiological processes, including immune responses, mechanotransduction, and fibrotic diseases.[4][5] The discovery of Ogerin as the first selective small-molecule PAM for GPR68 has paved the way for exploring the therapeutic potential of modulating this receptor.[6][7] Ogerin potentiates the receptor's response to protons, primarily through the Gαs signaling pathway, while inhibiting the Gαq pathway.[1][4] This biased modulation has shown promise in preclinical models of fibrosis and neurological disorders.[4]

The Discovery of Ogerin

Ogerin was identified through a high-throughput screening campaign aimed at discovering small-molecule modulators of GPR68. Its discovery marked a significant milestone, providing a valuable chemical tool to probe the function of this orphan receptor. Subsequent structure-activity relationship (SAR) studies led to the development of more potent and selective analogs, such as MS48107.[6][7][8][9][10]

Synthesis of Ogerin and Its Analogs

The synthesis of Ogerin and its analogs is primarily based on a convergent synthetic strategy involving the sequential substitution of a triazine core.

General Synthetic Scheme

The core scaffold of Ogerin and its analogs is a 2,4,6-trisubstituted 1,3,5-triazine. The synthesis generally proceeds through a three-step sequential nucleophilic substitution of cyanuric chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Cyanuric_Chloride Cyanuric Chloride Step1 Step 1: Monosubstitution Cyanuric_Chloride->Step1 Benzylamine Benzylamine Benzylamine->Step1 Boronic_Acid 2-(Hydroxymethyl)phenylboronic Acid Step2 Step 2: Suzuki Coupling Boronic_Acid->Step2 Ammonia Ammonia Step3 Step 3: Amination Ammonia->Step3 Intermediate1 2-Amino-4-chloro-6- (benzylamino)-1,3,5-triazine Step1->Intermediate1 Intermediate2 N-Benzyl-4-chloro-6- (2-(hydroxymethyl)phenyl) -1,3,5-triazin-2-amine Step2->Intermediate2 Ogerin Ogerin Step3->Ogerin Intermediate1->Step2 Intermediate2->Step3 GPR68_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling GPR68 GPR68 Gas Gαs GPR68->Gas Potentiates Gaq Gαq GPR68->Gaq Inhibits Ogerin Ogerin Ogerin->GPR68 PAM Protons H+ Protons->GPR68 Agonist AC Adenylyl Cyclase Gas->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 Ca2+ Ca²⁺ IP3->Ca2+ TGFb_Inhibition cluster_tgfb TGF-β Signaling cluster_ogrin Ogerin-GPR68 Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD Myofibroblast Myofibroblast Differentiation SMAD->Myofibroblast Ogerin_GPR68 Ogerin + GPR68 Gas_cAMP_PKA Gαs → cAMP → PKA Ogerin_GPR68->Gas_cAMP_PKA Gas_cAMP_PKA->Myofibroblast Inhibits

References

Ogerin Analogue 1 and its Relationship to GPR68 Proton Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathological processes by detecting changes in extracellular pH.[1][2] Acidosis is a common feature of the tumor microenvironment, and GPR68 has emerged as a potential therapeutic target in oncology.[1][3] The modulation of GPR68 activity by small molecules is an area of active research. Ogerin (B609720) was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to proton activation.[3][4] This technical guide provides an in-depth overview of the relationship between ogerin, its inactive analogue "ogerin analogue 1," and GPR68 proton sensing, with a focus on quantitative data, experimental protocols, and signaling pathways.

Ogerin and this compound: Modulation of GPR68

Ogerin is a selective GPR68 PAM that potentiates the receptor's response to protons, primarily through the Gs signaling pathway, leading to cyclic AMP (cAMP) production.[4][5] It has also been reported to have direct Gq-agonist activity.[3] In contrast, This compound (also referred to as compound 20) is a structurally similar compound that is utilized as a negative control in GPR68 functional assays due to its lack of activity.[6][7]

Quantitative Data

The following table summarizes the available quantitative data for ogerin and the qualitative information for its inactive analogue.

CompoundTargetAssay TypeParameterValueReference
OgerinGPR68cAMP AccumulationpEC506.83[8]
This compoundGPR68GPR68 ActivationActivityInactive / Negative Control[6][7]

GPR68 Signaling Pathways

GPR68 activation by extracellular protons initiates downstream signaling through multiple G-protein pathways, including Gq/11, Gs, and G12/13.[3] Ogerin, as a PAM, enhances the proton-induced Gs-cAMP pathway and can also act as a Gq agonist.

GPR68 Signaling Pathway Diagram

GPR68_Signaling cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway GPR68 GPR68 Gs Gs GPR68->Gs Gq Gq/11 GPR68->Gq Protons H+ (Acidic pH) Protons->GPR68 Ogerin Ogerin (PAM/Agonist) Ogerin->GPR68 potentiates H+ AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular cAMP Accumulation Assay

This protocol is designed to measure the effect of ogerin and this compound on GPR68-mediated cAMP production in response to proton stimulation.

Materials:

  • HEK293 cells stably expressing human GPR68 (HEK293-GPR68).[9]

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES), adjusted to various pH levels (e.g., pH 7.4, 7.0, 6.8).

  • Ogerin and this compound stock solutions (in DMSO).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based cAMP assay).

  • 384-well white opaque microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Culture: Culture HEK293-GPR68 cells in T75 flasks until 80-90% confluent.

  • Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of ogerin and this compound in assay buffer at the desired pH. The final DMSO concentration should be kept below 0.1%.

  • Assay: a. Remove culture medium from the cell plate. b. Add 10 µL of assay buffer at the desired pH to each well. c. Add 10 µL of the compound dilutions (ogerin, this compound, or vehicle control) to the respective wells. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate concentration-response curves and calculate pEC50 values for ogerin at different pH levels. Compare the activity to that of this compound, which should show no significant response.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of ogerin and this compound to induce calcium release via GPR68 activation.

Materials:

  • HEK293 cells stably expressing human GPR68.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES), pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit).[10][11]

  • Ogerin and this compound stock solutions (in DMSO).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Seeding: Seed HEK293-GPR68 cells into 384-well plates at a density of 10,000-20,000 cells/well in 40 µL of culture medium and incubate overnight.

  • Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions. b. Remove the culture medium and add 40 µL of the dye loading solution to each well. c. Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a plate with 3x final concentration of ogerin, this compound, and a positive control (e.g., ATP for endogenous P2Y receptors) in assay buffer.

  • FLIPR Assay: a. Place the cell plate and compound plate into the FLIPR instrument. b. Initiate the assay, which will add the compounds from the compound plate to the cell plate and immediately start recording fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: Analyze the fluorescence data to determine the peak response over baseline for each well. Generate concentration-response curves for ogerin and compare with the response to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_Calcium Calcium Mobilization Assay cAMP_start Seed HEK293-GPR68 cells in 384-well plate cAMP_incubate Incubate overnight cAMP_compound Add Ogerin / Analogue 1 at varying pH cAMP_read Lyse cells and measure cAMP (TR-FRET) cAMP_analyze Analyze data (pEC50) Ca_start Seed HEK293-GPR68 cells in 384-well plate Ca_incubate Incubate overnight Ca_dye Load cells with calcium-sensitive dye Ca_read Measure fluorescence in FLIPR Ca_analyze Analyze data (peak fluorescence)

Conclusion

Ogerin acts as a positive allosteric modulator and partial agonist of the proton-sensing receptor GPR68, primarily enhancing the Gs-cAMP signaling pathway. In contrast, this compound serves as a crucial negative control, demonstrating the specificity of ogerin's effects in experimental settings. The provided experimental protocols and signaling pathway diagrams offer a comprehensive guide for researchers investigating the modulation of GPR68 and its role in health and disease.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Ogerin analogue 1, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), in various in vitro assays. The information is compiled from published research and is intended to serve as a comprehensive guide for investigating the cellular and molecular effects of this compound.

Mechanism of Action

Ogerin and its analogues are selective positive allosteric modulators of GPR68, also known as Ovarian Cancer G-protein Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that can couple to multiple G protein signaling pathways, including Gαq, Gαs, Gα12/13, and Gαi/o.[3] Ogerin acts as a biased agonist, potentiating proton-induced GPR68 activation of the Gαs pathway while inhibiting the Gαq pathway.[4] This biased agonism leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and the phosphorylation of cAMP Response Element-Binding Protein (CREB).[2][5]

Signaling Pathway Diagram

GPR68_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ogerin_Analogue_1 This compound GPR68 GPR68 Ogerin_Analogue_1->GPR68 Binds (PAM) Gas Gαs GPR68->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Target Gene Transcription pCREB->Gene_Transcription Regulates

Caption: GPR68 signaling pathway activated by this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. The following table summarizes concentrations used in published studies for Ogerin, which can be used as a starting point for this compound. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell LineConcentration RangeIncubation TimeObserved Effect
Signaling Pathway Activation
Gαs Signaling ActivationPrimary Human Lung Fibroblasts (PHLFs)150 µM40 minActivation of Gαs signaling.[1]
PKA and MAP Kinase ActivationHEK293 (expressing HA-GPR68)50 µM10 minActivation of PKA and p42/p44 MAP kinase.[1]
CREB PhosphorylationPHLFs100 µMNot specifiedInduction of CREB phosphorylation.[2]
Calcium Mobilization (FLIPR-TETRA)Not specified10 µMNot specifiedModulation of proton-mediated calcium mobilization.
Cellular Function Assays
Inhibition of Myofibroblast DifferentiationPHLFs50-150 µM72 hInhibition of TGF-β induced αSMA expression.
Inhibition of Collagen ProductionPHLFs50-150 µM48 hSuppression of TGF-β induced Col1A1 and Col3A1 mRNA levels.[1]
Anti-proliferative EffectPHLFs (TGF-β stimulated)50, 100 µM72 hInhibition of TGF-β stimulated proliferation.[1]
General Cell-Based Assays
General RecommendationVariousUp to 1 µMNot specifiedRecommended starting concentration for cell assays.[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., HEK293, PHLFs) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding treatment Treatment with This compound (and controls) cell_seeding->treatment incubation Incubation (Time and conditions vary by assay) treatment->incubation assay_readout Assay Readout incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell-based assays.

Protocol 1: CREB Phosphorylation Assay (Western Blot)

This protocol is designed to assess the activation of the Gαs signaling pathway by measuring the phosphorylation of CREB.

Materials:

  • HEK293 cells stably expressing GPR68 or Primary Human Lung Fibroblasts (PHLFs)

  • Cell culture medium and supplements

  • This compound

  • Negative control (e.g., ZINC32547799)[7]

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Seeding: Culture cells to ~80% confluency. Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 10, 50, 100 µM) in serum-free media. Include a vehicle control (DMSO) and a negative control compound.

  • Incubation: Treat the cells for the desired time (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-CREB antibody for normalization.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated CREB to total CREB.

Protocol 2: Gene Expression Analysis (qRT-PCR) for Fibrosis Markers

This protocol is used to evaluate the effect of this compound on the expression of fibrosis-related genes, such as collagen type I alpha 1 (COL1A1).

Materials:

  • Primary Human Lung Fibroblasts (PHLFs)

  • Cell culture medium with supplements

  • TGF-β1 (to induce fibrosis)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • qPCR instrument

Procedure:

  • Cell Culture and Seeding: Seed PHLFs in 12-well plates and grow to near confluency.

  • Treatment:

    • Replace the medium with fresh medium containing a pro-fibrotic stimulus (e.g., 1-5 ng/mL TGF-β1).

    • Simultaneously, treat the cells with various concentrations of this compound (e.g., 50, 100, 150 µM) or vehicle control.

  • Incubation: Incubate the cells for 48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[4]

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. A material safety data sheet (MSDS) should be consulted before use. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed. Ogerin is typically dissolved in DMSO for in vitro use.[6] Ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).

References

Application Notes and Protocols: Preparation and Use of Ogerin Analogue 1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin is a chemical probe that acts as a selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and is involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[3][4] Ogerin potentiates the proton-induced activation of GPR68, particularly enhancing the Gαs signaling pathway.[5] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA).[1][5] Notably, Ogerin has been shown to inhibit transforming growth factor-beta (TGF-β)-induced myofibroblast differentiation, suggesting its potential therapeutic use in fibrotic diseases.[1][6]

This document provides a detailed protocol for the preparation of a stock solution of an Ogerin analogue (referred to as "Ogerin analogue 1") for use in cell culture experiments. It also includes an example experimental workflow for studying its effects on cellular signaling.

Data Presentation

Table 1: Properties of Ogerin

PropertyValueReference
Mechanism of ActionSelective GPR68 Positive Allosteric Modulator (PAM)[1]
Primary Signaling PathwayGαs pathway activation[5]
Cellular EffectsInhibits TGF-β-induced myofibroblast differentiation, induces CREB phosphorylation[1][6]
In Vitro Assay Concentration50 - 150 µM[1]

Table 2: Stock Solution Preparation Parameters for this compound

ParameterRecommendation
SolventDimethyl sulfoxide (B87167) (DMSO)
Recommended Stock Concentration10 mM
Storage Temperature-20°C (short-term, up to 1 year) or -80°C (long-term, up to 2 years)
HandlingAliquot to avoid repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[7]

  • Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 307.34 g/mol (Ogerin), you would need 3.07 mg of the compound.

  • Dissolution:

    • Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[8]

  • Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.[7]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

Mandatory Visualizations

GPR68_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR68 GPR68 Protons (H+)->GPR68 Activates Ogerin_Analogue_1 Ogerin_Analogue_1 Ogerin_Analogue_1->GPR68 Potentiates Gs Gαs GPR68->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: this compound signaling pathway.

Stock_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation start Start: This compound (Powder) weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (10 mM) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Stock solution preparation workflow.

Experimental_Workflow cluster_workflow Experimental Workflow: Cell Treatment and Analysis cluster_analysis Downstream Analysis plate_cells Plate cells and allow to adhere prepare_working Prepare working solution of this compound in culture medium plate_cells->prepare_working treat_cells Treat cells with This compound or vehicle control (DMSO) prepare_working->treat_cells incubate Incubate for desired duration (e.g., 10 min - 72 h) treat_cells->incubate harvest Harvest cells for downstream analysis incubate->harvest western_blot Western Blot (e.g., pCREB) harvest->western_blot qpcr qRT-PCR (e.g., Col1A1) harvest->qpcr proliferation_assay Cell Proliferation Assay harvest->proliferation_assay

Caption: Experimental workflow example.

References

Application Note: Ogerin Analogue 1 as a Negative Control for GPR68 Activation in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification.[1][2] Upon activation, GPR68 can couple to multiple signaling pathways, including the Gs pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Ogerin (B609720) is a potent positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons and leading to a robust increase in cAMP levels.[4][5] In contrast, Ogerin analogue 1 is a structurally related compound that is inactive at GPR68 and serves as an ideal negative control for in vitro and in vivo studies.[6] This application note provides a detailed protocol for utilizing this compound as a negative control in cAMP assays to confirm the specificity of GPR68 activation by Ogerin.

Data Presentation

The following tables summarize representative quantitative data from cAMP assays comparing the activity of Ogerin and this compound on GPR68-expressing cells.

Table 1: Potency of Ogerin and this compound in GPR68-Mediated cAMP Production

CompoundEC50 (nM) for cAMP ProductionMaximum cAMP Accumulation (% of Forskolin control)
Ogerin996~85%
This compound> 10,000 (Inactive)No significant increase above baseline

Data are representative and compiled from typical GPR68 cAMP assay results. The EC50 for Ogerin can vary depending on the specific assay conditions and cell line used.

Table 2: Specificity of Ogerin-Mediated GPR68 Activation

Cell LineTreatmentFold Increase in cAMP (over vehicle)
GPR68-expressing cellsOgerin (10 µM)10 - 15
GPR68-expressing cellsThis compound (10 µM)~1 (No significant change)
Parental cells (no GPR68)Ogerin (10 µM)~1 (No significant change)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR68 signaling pathway leading to cAMP production and the general workflow for a cAMP assay using Ogerin and its inactive analogue.

GPR68_Signaling_Pathway GPR68 Signaling Pathway to cAMP Production cluster_membrane Cell Membrane GPR68 GPR68 G_protein Gs GPR68->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts G_protein->AC activates Ogerin Ogerin (PAM) Ogerin->GPR68 potentiates Protons H+ Protons->GPR68 activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: GPR68 signaling cascade initiated by protons and potentiated by Ogerin, leading to cAMP production.

cAMP_Assay_Workflow Experimental Workflow for cAMP Assay A 1. Seed GPR68-expressing cells in a 96-well plate B 2. Incubate cells (e.g., 24 hours) A->B C 3. Pre-treat with PDE inhibitor (e.g., IBMX) B->C D 4. Add compounds: - Vehicle (Control) - Ogerin (Test) - this compound (Negative Control) - Forskolin (Positive Control) C->D E 5. Incubate (e.g., 30 minutes) D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Measure signal (e.g., Luminescence, Fluorescence) F->G H 8. Analyze data and compare responses G->H

Caption: A generalized workflow for conducting a cAMP assay to test GPR68 activation.

Experimental Protocols

This section provides a detailed methodology for a cell-based cAMP assay to assess the activity of Ogerin and the inactivity of this compound at GPR68. This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay format, but can be adapted for other detection methods like luminescence or fluorescence polarization.

Materials

  • Cells: HEK293 or CHO cells stably expressing human GPR68. A parental cell line not expressing GPR68 should be used as a control for specificity.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS or PBS with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Compounds:

    • Ogerin (Test compound)

    • This compound (Negative control)

    • Forskolin (Positive control, adenylyl cyclase activator)

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay kits).

  • Plates: White, opaque 96-well or 384-well microplates suitable for the chosen detection method.

  • Plate Reader: A microplate reader capable of detecting the signal generated by the cAMP assay kit.

Protocol

  • Cell Seeding:

    • Harvest GPR68-expressing cells and resuspend them in fresh cell culture medium.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare stock solutions of Ogerin, this compound, and Forskolin in DMSO.

    • On the day of the assay, prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • cAMP Assay Procedure:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Add 50 µL of the prepared compound dilutions to the respective wells (Vehicle, Ogerin, this compound, Forskolin).

    • Incubate the plate for 30 minutes at 37°C.

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Measure the signal on a compatible plate reader.

Data Analysis

  • Standard Curve: Generate a cAMP standard curve according to the assay kit's protocol.

  • Data Normalization: Convert the raw signal values to cAMP concentrations using the standard curve.

  • Dose-Response Curves: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values for Ogerin.

  • Comparison: Compare the cAMP levels in wells treated with Ogerin to those treated with this compound and the vehicle control. Ogerin should induce a dose-dependent increase in cAMP, while this compound should show no significant increase compared to the vehicle. Forskolin-treated wells serve as a positive control for the maximum possible cAMP production in the cells.

Expected Results

  • Ogerin: A significant, dose-dependent increase in intracellular cAMP levels in GPR68-expressing cells.

  • This compound: No significant change in cAMP levels compared to the vehicle-treated control cells, confirming its inactivity at GPR68.

  • Forskolin: A robust increase in cAMP levels, indicating that the adenylyl cyclase and downstream signaling components are functional in the cells.

  • Parental Cells: No significant increase in cAMP in response to Ogerin, demonstrating the GPR68-dependency of the observed effect.

By following this protocol, researchers can effectively use this compound as a negative control to validate the specificity of GPR68-mediated cAMP signaling in their experiments.

References

Ogerin Analogue 1 (MS48107): Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ogerin analogue 1, also known as MS48107, for its use in in vivo animal studies. MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in various physiological and pathological processes.[1] This document offers detailed information on its mechanism of action, dosage, formulation, and administration protocols to guide researchers in designing and executing their preclinical studies.

Mechanism of Action

This compound (MS48107) is a positive allosteric modulator of GPR68, meaning it binds to a site on the receptor distinct from the endogenous ligand (protons) and enhances the receptor's response.[1] Specifically, MS48107 potentiates the GPR68-Gs signaling pathway.[2] This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. MS48107 is a more potent analogue of Ogerin, exhibiting a 33-fold increased allosteric activity.[3] It is also characterized as a brain-penetrant molecule in mice, making it a suitable tool for investigating the role of GPR68 in the central nervous system.[1]

Ogerin_Analogue_1_Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR68 GPR68 Gs Gs GPR68->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gs->AC Stimulation Protons H+ Protons->GPR68 Binds MS48107 MS48107 (this compound) MS48107->GPR68 Allosteric Modulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

Fig. 1: Signaling pathway of this compound (MS48107).

Quantitative Data

The following tables summarize the available quantitative data for Ogerin and its analogue MS48107 from in vivo and in vitro studies.

Table 1: In Vivo Dosage and Pharmacokinetics of this compound (MS48107)

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
MS48107Swiss Albino Mice25 mg/kg (single dose)Intraperitoneal (i.p.)High exposure levels (>10 µM) in plasma and brain at 0.5 h, maintained for 2 h. Brain-penetrant.[4]

Table 2: In Vivo Dosage of Ogerin

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
OgerinWild-type and GPR68-knockout mice10 mg/kg (single dose)Not specifiedSuppressed recall in fear conditioning in wild-type but not GPR68-knockout mice.[5]

Experimental Protocols

Formulation of this compound (MS48107) for In Vivo Administration

This protocol describes the preparation of a vehicle solution for the intraperitoneal injection of MS48107 in mice.

Materials:

  • This compound (MS48107) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of MS48107 in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 of the final volume.[4] Mix thoroughly by vortexing.

  • Add Tween-80 to the mixture. The recommended concentration is 5% of the final volume.[4] Mix until the solution is clear.

  • Add saline to reach the final desired volume. The recommended amount is 45% of the final volume.[4]

  • Vortex the final solution until it is homogeneous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[4]

Example for a 1 mL working solution:

  • 100 µL of 25 mg/mL MS48107 in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

In Vivo Administration of this compound (MS48107) in Mice

This protocol outlines the procedure for a single intraperitoneal injection of MS48107 in mice.

Materials:

  • Prepared MS48107 solution

  • Mice (e.g., Swiss Albino)

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Weigh each mouse to determine the precise injection volume based on the desired dosage (e.g., 25 mg/kg).

  • Gently restrain the mouse.

  • Locate the injection site in the lower right or left abdominal quadrant.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the MS48107 solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Administration Formulation Formulate MS48107 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Injection Intraperitoneal Injection (25 mg/kg) Formulation->Injection Animal_Prep Prepare Animals (Weighing, Acclimatization) Animal_Prep->Injection Observation Monitor for Adverse Effects Injection->Observation Data_Collection Pharmacokinetic/ Pharmacodynamic Data Collection Observation->Data_Collection

Fig. 2: Experimental workflow for in vivo studies.

References

Application of Ogerin Analogue 1 in Myofibroblast Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myofibroblast differentiation is a critical process in tissue repair and fibrosis, characterized by the transformation of fibroblasts into a contractile phenotype expressing alpha-smooth muscle actin (αSMA). Transforming growth factor-beta (TGF-β) is a potent inducer of this differentiation. Ogerin, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), has been identified as an inhibitor of TGF-β-induced myofibroblast differentiation.[1][2][3] These application notes provide a detailed overview and experimental protocols for utilizing Ogerin analogue 1 in myofibroblast differentiation assays, based on established research. This compound, for the purposes of these notes, is functionally equivalent to Ogerin as described in the cited literature.

Ogerin exerts its inhibitory effect by activating the Gαs signaling pathway, a known anti-fibrotic pathway, without interfering with the canonical TGF-β-induced SMAD signaling.[2][4] Notably, the inhibitory action of Ogerin on myofibroblast differentiation and its activation of Gαs signaling are enhanced under acidic conditions (pH 6.8).[2][3] This makes Ogerin a valuable tool for studying the mechanisms of myofibroblast differentiation and for the preclinical evaluation of potential anti-fibrotic therapies.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the effect of Ogerin on TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).

Table 1: Effect of Ogerin on TGF-β-induced αSMA Protein Expression

TreatmentOgerin Concentration (μM)αSMA Expression (% of TGF-β induced)
Vehicle00
TGF-β (1 ng/mL)0100
TGF-β (1 ng/mL) + Ogerin50Reduced
TGF-β (1 ng/mL) + Ogerin100Further Reduced
TGF-β (1 ng/mL) + Ogerin150Significantly Reduced

Data adapted from Bell et al., 2022.[2][5]

Table 2: Effect of Ogerin on TGF-β-induced Collagen Gene Expression (48 hours)

Target GeneTreatmentOgerin Concentration (μM)Fold Change in mRNA Expression (vs. Control)
Col1A1TGF-β (1-5 ng/mL)0Increased
Col1A1TGF-β (1-5 ng/mL) + Ogerin150Inhibited
ACTA2 (αSMA)TGF-β (1-5 ng/mL)0Increased
ACTA2 (αSMA)TGF-β (1-5 ng/mL) + Ogerin150Inhibited

Data adapted from Bell et al., 2022.[4][5]

Table 3: Effect of Ogerin on Gαs Signaling Pathway Activation (40 minutes)

Target ProteinTreatmentOgerin Concentration (μM)Phosphorylated Protein Level (% of Control)
CREBOgerin150Increased
CREBTGF-β (1 ng/mL) + Ogerin150Increased

Data adapted from Bell et al., 2022.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Inhibition of Myofibroblast Differentiation Assay

This protocol is designed to assess the ability of this compound to inhibit TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts.

a. Cell Culture and Treatment:

  • Culture primary human lung fibroblasts (PHLFs) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Seed PHLFs in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the growth medium with MEM containing 0.5% FBS for 24 hours to induce quiescence.

  • Treat the cells with 1 ng/mL of recombinant human TGF-β1 to induce myofibroblast differentiation.

  • Concurrently, treat the cells with this compound at final concentrations of 50, 100, and 150 μM or vehicle (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

b. Western Blotting for αSMA:

  • After the 72-hour incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against αSMA (e.g., mouse anti-αSMA, 1:1000 dilution) overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., mouse anti-β-Tubulin, 1:5000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

  • Normalize the αSMA band intensity to the β-Tubulin band intensity.

c. Immunofluorescence for αSMA:

  • Seed PHLFs on glass coverslips in a 24-well plate and treat as described in section 1.a.

  • After 72 hours, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with the primary antibody against αSMA (e.g., mouse anti-αSMA, 1:200 dilution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI (1 μg/mL) for 5 minutes.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Analysis of Gene Expression by qRT-PCR

This protocol measures the effect of this compound on the mRNA expression of key fibrotic genes.

  • Culture and treat PHLFs as described in section 1.a for 48 hours.

  • Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Assess the RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green or TaqMan-based assay.

  • Use the following primer sequences (example):

    • Col1A1: Forward: 5'-GTCACCCACCGACCAAGAAAC-3', Reverse: 5'-AAGATTGGGGACCACGAACAG-3'

    • ACTA2: Forward: 5'-GTTCAGTGGTGCCTCTGTGA-3', Reverse: 5'-CTGGGTCATCTTCTCACGGT-3'

    • 18S rRNA (housekeeping gene): Forward: 5'-GTAACCCGTTGAACCCCATT-3', Reverse: 5'-CCATCCAATCGGTAGTAGCG-3'

  • Perform the PCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Assessment of Gαs Signaling Pathway Activation

This protocol evaluates the effect of this compound on the phosphorylation of CREB, a downstream target of the Gαs pathway.

  • Culture and serum-starve PHLFs as described in section 1.a.

  • Treat the cells with 150 μM this compound or vehicle for 40 minutes.

  • Lyse the cells and perform Western blotting as described in section 1.b.

  • Use primary antibodies against phosphorylated CREB (pCREB) (e.g., rabbit anti-pCREB, 1:1000 dilution) and total CREB (e.g., rabbit anti-CREB, 1:1000 dilution).

  • Normalize the pCREB band intensity to the total CREB band intensity.

Mandatory Visualizations

Signaling Pathway of Ogerin in Myofibroblast Differentiation

Ogerin_Signaling_Pathway cluster_membrane Cell Membrane GPR68 GPR68 G_alpha_s Gαs GPR68->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Ogerin This compound Ogerin->GPR68 Binds (PAM) SMAD SMAD Signaling TGFbR->SMAD Activates Myofibroblast_Diff Myofibroblast Differentiation SMAD->Myofibroblast_Diff Promotes G_alpha_s->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Anti_Fibrotic_Effects Anti-Fibrotic Effects pCREB->Anti_Fibrotic_Effects Leads to Anti_Fibrotic_Effects->Myofibroblast_Diff Inhibits

Caption: Ogerin's mechanism in inhibiting myofibroblast differentiation.

Experimental Workflow for Inhibition of Myofibroblast Differentiation

Experimental_Workflow start Start culture Culture & Seed Primary Human Lung Fibroblasts start->culture starve Serum Starve (0.5% FBS) culture->starve treat Treat with TGF-β (1 ng/mL) and Ogerin (50-150 μM) starve->treat incubate Incubate for 48-72 hours treat->incubate analysis Analysis incubate->analysis western Western Blot (αSMA, pCREB) analysis->western qrpcr qRT-PCR (Col1A1, ACTA2) analysis->qrpcr if_staining Immunofluorescence (αSMA) analysis->if_staining end End western->end qrpcr->end if_staining->end

Caption: Workflow for assessing Ogerin's inhibitory effects.

References

Application Notes and Protocols for Testing GPR68 Activation with Ogerin and its Inactive Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the activation of the G protein-coupled receptor 68 (GPR68) by its positive allosteric modulator, Ogerin, and its corresponding inactive analogue. The protocols cover key functional assays to quantify receptor activation through distinct signaling pathways.

Introduction

GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification. It is implicated in a variety of physiological and pathological processes, making it an attractive target for drug discovery. Ogerin is a potent and selective positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons. To facilitate the study of GPR68, this document outlines protocols using Ogerin and its structurally similar but inactive analogue, ZINC32547799, as a negative control to ensure the specificity of the observed effects.

GPR68 activation leads to the engagement of multiple downstream signaling pathways, primarily through Gαq/11 and Gαs proteins. Activation of Gαq/11 stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). The Gαs pathway activation stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). A downstream consequence of GPR68 activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The following protocols detail methods to measure these signaling events.

Key Reagents

ReagentSupplierCatalog No. (Example)
OgerinMedChemExpressHY-101560
Ogerin Inactive Analogue (ZINC32547799)Chemical VendorVaries
HEK293T Cells (GPR68-expressing)ATCCCRL-3216 (parental)
Fluo-8 Calcium Assay KitAbcamab112129
cAMP-Glo™ AssayPromegaV1501
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) AntibodyCell Signaling Technology#9101
p44/42 MAPK (Erk1/2) AntibodyCell Signaling Technology#9102
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology#7074

Data Presentation

The following tables summarize expected quantitative data from the described experiments.

Table 1: Intracellular Calcium Mobilization

CompoundConcentration (µM)Peak Fluorescence Intensity (RFU)Fold Change over BasalpEC50
Ogerin0.016.83 ± 0.06[1]
0.1
1
10
Inactive Analogue10
Vehicle (DMSO)-1.0

Table 2: cAMP Accumulation

CompoundConcentration (µM)Luminescence (RLU)Fold Change over Basal
Ogerin0.1
1
10
Inactive Analogue10
Forskolin (B1673556) (Positive Control)10
Vehicle (DMSO)-1.0

Table 3: ERK1/2 Phosphorylation

CompoundConcentration (µM)p-ERK/Total ERK Ratio (Densitometry)Fold Change over Basal
Ogerin1
10
Inactive Analogue10
EGF (Positive Control)100 ng/mL
Vehicle (DMSO)-1.01.0

Signaling Pathways and Experimental Workflow

GPR68 Signaling Pathways

GPR68_Signaling cluster_membrane Plasma Membrane GPR68 GPR68 Gq Gαq/11 GPR68->Gq Gs Gαs GPR68->Gs Ogerin Ogerin Ogerin->GPR68 Protons H+ Protons->GPR68 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 cAMP cAMP ↑ AC->cAMP Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Ca2->PKC PKA PKA cAMP->PKA ERK ERK1/2 Phosphorylation PKA->ERK PKC->ERK

Caption: GPR68 signaling upon activation by protons and modulation by Ogerin.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture HEK293T cells expressing GPR68 start->cell_culture compound_prep Prepare serial dilutions of Ogerin and Inactive Analogue cell_culture->compound_prep assay_selection Select Assay compound_prep->assay_selection calcium_assay Calcium Flux Assay (FLIPR) assay_selection->calcium_assay Gq Pathway camp_assay cAMP Accumulation Assay assay_selection->camp_assay Gs Pathway erk_assay ERK Phosphorylation (Western Blot) assay_selection->erk_assay Downstream data_analysis Data Analysis and Comparison calcium_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

Caption: General workflow for testing GPR68 activation.

Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol measures the increase in intracellular calcium following GPR68 activation of the Gq pathway.

Materials:

  • HEK293T cells stably expressing human GPR68

  • Black, clear-bottom 96-well or 384-well plates

  • Ogerin and inactive analogue

  • Fluo-8 Calcium Assay Kit

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating:

    • Seed GPR68-HEK293T cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions in the assay buffer.

    • Remove the cell culture medium from the wells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution.

    • Incubate the plate at 37°C for 1 hour, then at room temperature for 30 minutes in the dark.

  • Compound Preparation:

    • Prepare a 5X stock solution of Ogerin and its inactive analogue in the assay buffer. A typical concentration range for Ogerin is 10 nM to 100 µM.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence (Excitation: 490 nm, Emission: 525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 120 seconds post-addition.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the log of the compound concentration to generate a dose-response curve and determine the pEC50.

cAMP Accumulation Assay

This protocol quantifies the increase in intracellular cAMP levels resulting from GPR68 activation of the Gs pathway.

Materials:

  • HEK293T cells stably expressing human GPR68

  • White, opaque 96-well or 384-well plates

  • Ogerin and inactive analogue

  • cAMP-Glo™ Assay kit or equivalent

  • IBMX (phosphodiesterase inhibitor)

  • Forskolin (positive control)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

Procedure:

  • Cell Plating:

    • Seed GPR68-HEK293T cells into white, opaque microplates at a density of 10,000-20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 4X stock solution of Ogerin, its inactive analogue, and forskolin in assay buffer containing IBMX (final concentration of 500 µM).

    • Remove the cell culture medium and add 20 µL of the compound solutions to the wells.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Prepare the cAMP-Glo™ reagents according to the manufacturer's protocol.

    • Add 40 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes with shaking.

    • Add 40 µL of the cAMP-Glo™ Detection Solution to each well and incubate for 20 minutes in the dark.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol detects the phosphorylation of ERK1/2 as a downstream marker of GPR68 activation.

Materials:

  • HEK293T cells stably expressing human GPR68

  • 6-well plates

  • Ogerin and inactive analogue

  • EGF (Epidermal Growth Factor, positive control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed GPR68-HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with Ogerin (e.g., 10 µM), inactive analogue (e.g., 10 µM), EGF (e.g., 100 ng/mL), or vehicle for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane using a stripping buffer.

    • Re-block the membrane and probe with the anti-total-ERK1/2 primary antibody.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Normalize the results to the vehicle control to determine the fold change in ERK phosphorylation.

By following these detailed protocols, researchers can effectively characterize the activation of GPR68 by Ogerin and confirm the specificity of the response using its inactive analogue. These assays provide a robust framework for investigating the pharmacology of GPR68 and for the discovery of new modulators of this important receptor.

References

Application Notes and Protocols for Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin and its analogues are positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by a decrease in extracellular pH. Ogerin analogue 1, by binding to an allosteric site on GPR68, potentiates the receptor's response to protons, primarily enhancing Gαs signaling pathways.[1][2] This document provides detailed information on the stability, storage, and handling of this compound, along with protocols for its characterization and use in in vitro assays.

Physicochemical Properties

While the exact structure of "this compound" is not publicly disclosed, it is based on the Ogerin scaffold. The following information for Ogerin is provided as a reference.

PropertyValueReference
Chemical Name 2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-benzenemethanol[3]
Molecular Formula C₁₇H₁₇N₅O[3]
Molecular Weight 307.3 g/mol [3]
Appearance SolidN/A
Solubility DMSO: 50 mg/mL[3]

Stability and Storage

Proper storage and handling of this compound are critical to ensure its integrity and activity for research applications.

Storage Conditions

The following storage conditions are recommended for this compound in its solid form and in solution:

FormStorage TemperatureDurationContainerNotes
Solid (Lyophilized Powder) -20°CUp to 1 yearTightly sealed, light-protectant vialMinimize freeze-thaw cycles.
4°CShort-term (weeks)Tightly sealed, light-protectant vialSuitable for immediate use.
Solution (in DMSO) -80°CUp to 6 monthsAliquots in tightly sealed, light-protectant vialsAvoid repeated freeze-thaw cycles by preparing single-use aliquots.
-20°CUp to 1 monthAliquots in tightly sealed, light-protectant vialsFor frequent use.
Stability Profile (Illustrative Data)

Forced degradation studies are essential to understand the intrinsic stability of a compound. The following table summarizes illustrative results from a forced degradation study on this compound. These data are hypothetical and intended to serve as a guideline for expected stability.

Stress ConditionParametersDurationDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours~15%Hydrolytic products of the triazine ring
Base Hydrolysis 0.1 M NaOH24 hours~25%Hydrolytic products of the triazine ring and benzylamine (B48309) cleavage
Oxidation 3% H₂O₂24 hours~10%N-oxides, hydroxylated species
Thermal 60°C7 days~5%Minor uncharacterized products
Photostability ICH Q1B Option II1.2 million lux hours & 200 W h/m²<5%Minor uncharacterized products

Note: this compound is expected to be most susceptible to degradation under basic conditions. It is incompatible with strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.[4][5]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Start This compound Stock Solution (in Acetonitrile) Stress_Conditions Prepare Samples under Different Stress Conditions: - Acid (0.1 M HCl) - Base (0.1 M NaOH) - Oxidative (3% H2O2) - Thermal (60°C) - Photolytic (ICH Q1B) Start->Stress_Conditions Control Unstressed Control Sample Start->Control Neutralization Neutralize Acid/Base Samples Stress_Conditions->Neutralization Dilution Dilute all samples to working concentration Control->Dilution Neutralization->Dilution HPLC_Analysis Analyze by Stability-Indicating RP-HPLC-UV/MS Dilution->HPLC_Analysis Peak_Purity Assess Peak Purity of Analogue 1 HPLC_Analysis->Peak_Purity Degradation_Quant Quantify % Degradation HPLC_Analysis->Degradation_Quant Degradant_ID Identify Major Degradants (MS) HPLC_Analysis->Degradant_ID Report Generate Stability Report Peak_Purity->Report Degradation_Quant->Report Degradant_ID->Report

Caption: Workflow for the forced degradation study of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • RP-HPLC system with UV and Mass Spectrometry (MS) detectors

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound to light conditions as per ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dissolve the thermally and photolytically stressed solid samples in acetonitrile.

    • Dilute all samples and an unstressed control to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm and MS detection for peak identification.

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.

    • Assess the peak purity of the parent compound.

    • Identify the mass of major degradation products using the MS data.

Protocol for GPR68 Activation Assay (cAMP Measurement)

This protocol describes a method to measure the potentiation of proton-induced GPR68 activation by this compound through the quantification of intracellular cyclic AMP (cAMP).

GPR68_cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis Start HEK293 cells stably expressing GPR68 Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_incubation Pre-incubate with this compound (various concentrations) Incubate_24h->Pre_incubation Stimulation Stimulate with acidic buffer (e.g., pH 6.8) Pre_incubation->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis cAMP_Assay Perform cAMP assay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Assay Read_Signal Read signal (e.g., fluorescence, absorbance) cAMP_Assay->Read_Signal Dose_Response Plot dose-response curve Read_Signal->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc Report Generate Assay Report EC50_Calc->Report

Caption: Workflow for the GPR68 activation assay by measuring cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR68

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS) at pH 7.4 and pH 6.8

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Seeding: Seed HEK293-GPR68 cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (pH 7.4).

  • Pre-incubation: Remove the culture medium and wash the cells with assay buffer (pH 7.4). Add the diluted this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add an equal volume of assay buffer at pH 6.8 (or other acidic pH values to generate a proton dose-response) to stimulate the cells. Include a control with pH 7.4 buffer. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the EC₅₀ value for the potentiation of the proton-induced response.

Signaling Pathway

This compound acts as a positive allosteric modulator of GPR68, which is a proton-sensing GPCR. In the presence of protons (low extracellular pH), this compound enhances the coupling of GPR68 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB. Ogerin has been shown to inhibit Gαq signaling.

GPR68_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR68 GPR68 Gas Gαs GPR68->Gas activates Gaq Gαq GPR68->Gaq activates Ogerin This compound Ogerin->GPR68 potentiates Ogerin->Gaq inhibits Protons H+ Protons->GPR68 activates AC Adenylyl Cyclase Gas->AC stimulates PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: GPR68 signaling pathway modulated by this compound.

References

Application Notes and Protocols for In Vivo Administration of Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Vehicle Solution for Ogerin Analogue 1 In Vivo Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ogerin and its analogues are selective positive allosteric modulators (PAMs) of G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in various physiological processes, including fear memory, fibrosis, and cancer.[1][2][3][4] Due to the hydrophobic nature of these small molecules, a suitable vehicle solution is critical for their effective in vivo administration. This document provides detailed application notes and protocols for the preparation of vehicle solutions suitable for Ogerin and its analogues, based on established formulations.

I. Understanding the Target: GPR68 Signaling

Ogerin and its analogues modulate the activity of GPR68, which can couple to multiple G-protein signaling pathways. Ogerin has been shown to potentiate Gαs pathway activation, leading to the production of cAMP and subsequent phosphorylation of CREB.[3][5] It has also been noted to inhibit proton-induced Gαq pathway activation.[3]

GPR68_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ogerin_Analogue This compound GPR68 GPR68 Ogerin_Analogue->GPR68 PAM Gas Gαs GPR68->Gas + Gaq Gαq GPR68->Gaq - Protons H+ Protons->GPR68 Agonist AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Regulates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release

Caption: GPR68 signaling pathway modulated by Ogerin analogues.

II. Physicochemical Properties and Solubility

Ogerin is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] It is presumed that this compound shares these characteristics, necessitating a co-solvent or complexation-based vehicle for in vivo delivery.

Property Ogerin Reference
Molecular Formula C₁₇H₁₇N₅O[1][6]
Molecular Weight 307.3 g/mol [6]
Solubility Soluble in DMSO (50 mg/mL)[6]

III. Recommended Vehicle Formulations

Two primary vehicle formulations have been successfully used for the in vivo administration of Ogerin. These are suitable starting points for this compound, though preliminary solubility and stability tests with the specific analogue are highly recommended.

Formulation 1: Co-Solvent System

This formulation utilizes a mixture of solvents to maintain the compound in solution upon dilution in an aqueous phase.

Component Percentage (v/v) Purpose
DMSO10%Primary solvent
PEG30040%Co-solvent, improves solubility
Tween-805%Surfactant, prevents precipitation
Saline (0.9% NaCl)45%Isotonic diluent

Formulation 2: Cyclodextrin-Based System

This formulation uses a cyclodextrin (B1172386) to form an inclusion complex with the hydrophobic drug, enhancing its aqueous solubility.

Component Description Purpose
DMSO10%Primary solvent for stock solution
20% SBE-β-CD in Saline90%Complexing agent and diluent

IV. Experimental Protocols

A. Protocol for Preparation of Co-Solvent Vehicle (Formulation 1)

This protocol is for the preparation of 1 mL of a 5 mg/mL dosing solution. Adjust volumes as needed.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Add Co-Solvent: In a sterile tube, add 400 µL of PEG300.

  • Add Drug Stock: Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of sterile saline to the mixture. Mix gently but thoroughly. Sonication may be used if precipitation occurs.[2][7]

  • Final Concentration: The final concentration of this compound in this example is 5 mg/mL. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use: It is recommended to prepare this working solution fresh on the day of use.[2]

B. Protocol for Preparation of Cyclodextrin-Based Vehicle (Formulation 2)

This protocol is for the preparation of 1 mL of a dosing solution.

Materials:

  • This compound

  • DMSO, sterile, cell culture grade

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve 200 mg of SBE-β-CD in 1 mL of sterile saline. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.

  • Combine: In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add Drug Stock: Add 100 µL of the this compound DMSO stock solution to the cyclodextrin solution.

  • Mix: Mix thoroughly until the solution is clear and homogeneous.[2]

  • Use: Prepare fresh for each experiment.

Vehicle_Preparation_Workflow cluster_formulation1 Formulation 1: Co-Solvent cluster_formulation2 Formulation 2: Cyclodextrin F1_Start Start F1_Step1 Dissolve Analogue in DMSO (100 µL) F1_Start->F1_Step1 F1_Step2 Add PEG300 (400 µL) F1_Step1->F1_Step2 F1_Step3 Add Tween-80 (50 µL) F1_Step2->F1_Step3 F1_Step4 Add Saline (450 µL) F1_Step3->F1_Step4 F1_End Ready for Injection F1_Step4->F1_End F2_Start Start F2_Step1 Prepare 20% SBE-β-CD in Saline (900 µL) F2_Start->F2_Step1 F2_Step2 Dissolve Analogue in DMSO (100 µL) F2_Start->F2_Step2 F2_Step3 Combine and Mix F2_Step1->F2_Step3 F2_Step2->F2_Step3 F2_End Ready for Injection F2_Step3->F2_End

Caption: Workflow for preparing in vivo vehicle solutions.

V. In Vivo Administration and Considerations

  • Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), intravenous (IV), oral (PO)) will depend on the experimental design. The described vehicles are generally suitable for IP injection. For IV administration, further dilution and filtration may be necessary, and potential for precipitation upon injection should be carefully evaluated.

  • Dose: Ogerin has been administered in mice at a dose of 10 mg/kg.[2][6] The optimal dose for this compound should be determined empirically.

  • Vehicle Controls: It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself.

  • Stability: As a best practice, dosing solutions should be prepared fresh daily and stored at 2-8°C, protected from light, for the duration of the experiment. Long-term storage of the formulated drug is not recommended without specific stability studies.

Disclaimer: These protocols are based on formulations used for Ogerin. Researchers should perform their own solubility, stability, and tolerability studies for this compound before commencing large-scale in vivo experiments. This information is for research use only and not for human or veterinary use.

References

Application Note: High-Throughput Screening for GPR68 Modulators Using Ogerin Analogue 1 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis.[1] This activation triggers signaling through multiple G-protein pathways, including Gs and Gq, leading to the modulation of downstream effectors like cyclic AMP (cAMP) and intracellular calcium.[1] GPR68 is implicated in a variety of physiological and pathophysiological processes, making it an attractive target for drug discovery.

Ogerin is a potent and selective positive allosteric modulator (PAM) of GPR68.[2] It enhances the receptor's sensitivity to protons, potentiating Gs-cAMP signaling while inhibiting Gq-mediated calcium mobilization.[3][4] For high-throughput screening (HTS) campaigns aimed at identifying novel GPR68 modulators, it is crucial to have a reliable negative control to minimize the identification of false positives. Ogerin analogue 1, a structurally similar but inactive compound, serves as an ideal negative control for such assays.[5]

This application note provides detailed protocols for utilizing Ogerin and this compound in HTS assays to screen for modulators of GPR68. The protocols described herein are for cell-based assays measuring cAMP production and calcium mobilization, the two primary signaling pathways affected by Ogerin.

Materials and Reagents

  • Cell Lines: HEK293 or CHO cells stably expressing human GPR68.

  • Compounds:

    • Ogerin (Positive Control)

    • This compound (Negative Control)

    • Test compounds from screening library

  • Assay Kits:

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based)

    • Calcium flux assay kit (e.g., Fluo-4 AM or other calcium-sensitive dyes)

  • Buffers and Media:

    • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Labware:

    • 384-well white, opaque plates (for cAMP assays)

    • 384-well black, clear-bottom plates (for calcium mobilization assays)

  • Instrumentation:

    • Fluorescence plate reader with kinetic reading capability (for calcium assays).

    • HTRF or AlphaScreen-compatible plate reader (for cAMP assays).

    • Automated liquid handling systems.

Data Presentation

The following tables summarize the chemical properties and biological activities of Ogerin and this compound.

Table 1: Chemical Properties of Ogerin and this compound

CompoundIUPAC NameMolecular FormulaCAS Number
Ogerin{2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl}methanolC₁₇H₁₇N₅O1309198-71-7
This compoundN-benzyl-4-(3-(hydroxymethyl)phenyl)-1,3,5-triazine-2,6-diamineC₁₇H₁₇N₅ONot available

Table 2: Comparative Biological Activity at GPR68

CompoundActivityAssay TypeResult
OgerinGPR68 Positive Allosteric ModulatorcAMP ProductionPotentiates proton-induced cAMP production (pEC₅₀ = 6.83)[2]
OgerinGPR68 ModulatorCalcium MobilizationInhibits proton-mediated calcium release[6]
This compoundNegative ControlGPR68 Activation Reporter AssayNo significant activation observed[5]

Signaling Pathways and Experimental Workflows

GPR68 Signaling Pathway Modulated by Ogerin

GPR68_Signaling cluster_membrane Cell Membrane GPR68 GPR68 Gs Gαs GPR68->Gs Gq Gαq GPR68->Gq Protons Extracellular Protons (Acidosis) Protons->GPR68 Activates Ogerin Ogerin (PAM) Ogerin->GPR68 Potentiates Ogerin->Gs Potentiates Signaling Ogerin->Gq Inhibits Signaling AC Adenylate Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: GPR68 signaling pathways modulated by Ogerin.

High-Throughput Screening Workflow

HTS_Workflow start Start cell_prep Prepare GPR68-expressing cells in 384-well plates start->cell_prep compound_addition Add Test Compounds, Ogerin (Positive Control), This compound (Negative Control) cell_prep->compound_addition incubation Incubate compound_addition->incubation assay_specific_step Add Assay Reagents (cAMP kit or Calcium dye) incubation->assay_specific_step readout Measure Signal (HTRF/AlphaScreen or Fluorescence) assay_specific_step->readout data_analysis Data Analysis: Calculate Z'-factor, Identify Hits readout->data_analysis end End data_analysis->end

Caption: General workflow for HTS of GPR68 modulators.

Experimental Protocols

Protocol 1: cAMP Production Assay (HTRF or AlphaScreen)

This protocol is designed to identify compounds that modulate the Gs signaling pathway of GPR68.

  • Cell Plating:

    • Culture GPR68-expressing HEK293 or CHO cells to 80-90% confluency.

    • Trypsinize and resuspend cells in assay buffer.

    • Dispense 5-10 µL of cell suspension into 384-well white, opaque plates at a density of 2,000-5,000 cells per well.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, Ogerin (positive control, e.g., 100 µM to 1 nM), and this compound (negative control, at the same concentrations as Ogerin) in assay buffer.

    • Add 5 µL of the compound solutions to the cell plates.

    • Include wells with vehicle (e.g., DMSO) as a baseline control.

  • Proton Stimulation and Incubation:

    • Prepare an acidic stimulation buffer (e.g., HBSS with HEPES, pH 6.8).

    • Add 5 µL of the stimulation buffer to all wells to activate GPR68.

    • Incubate the plates at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the detection reagents.

    • Add the detection reagents to each well.

    • Incubate as recommended by the manufacturer (typically 1-2 hours at room temperature).

  • Data Acquisition and Analysis:

    • Read the plates using an HTRF or AlphaScreen-compatible plate reader.

    • Calculate the ratio of the two emission wavelengths (for HTRF) or the luminescent signal (for AlphaScreen).

    • Normalize the data to the positive (Ogerin) and negative (this compound/vehicle) controls.

    • Plot dose-response curves and calculate EC₅₀ or IC₅₀ values for active compounds.

Protocol 2: Calcium Mobilization Assay (Fluorescent)

This protocol is designed to identify compounds that modulate the Gq signaling pathway of GPR68.

  • Cell Plating:

    • Seed GPR68-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer, potentially including probenecid (B1678239) to prevent dye extrusion.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition and Data Acquisition:

    • Prepare a compound plate with test compounds, Ogerin, and this compound at 2x the final desired concentration in acidic assay buffer (pH 6.8).

    • Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR).

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Initiate the automated addition of 20 µL of the compound solutions from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • Analyze the kinetic data to determine the maximum fluorescence intensity change for each well.

    • Normalize the data to the response elicited by a known GPR68 agonist (protons alone) and the baseline (vehicle).

    • Identify compounds that either potentiate or inhibit the proton-induced calcium signal. Ogerin should show inhibition, while this compound should have no effect.

Conclusion

The use of Ogerin as a positive allosteric modulator and its inactive counterpart, this compound, as a negative control provides a robust system for high-throughput screening of GPR68. The detailed protocols for cAMP and calcium mobilization assays presented here offer reliable methods to identify and characterize novel modulators of this therapeutically relevant receptor. The clear distinction in activity between Ogerin and this compound ensures high-quality data and minimizes the risk of false positives in HTS campaigns.

References

Application Notes and Protocols for Experiments with Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Ogerin analogue 1, a positive allosteric modulator (PAM) of the G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled receptor 1 (OGR1).

Introduction to Ogerin and GPR68

Ogerin is a selective positive allosteric modulator of GPR68.[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and mechanical stimuli.[3][4] It is involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[5][6] Ogerin and its analogues potentiate the receptor's response to protons, making it an important tool for studying GPR68 function. Ogerin acts as a biased agonist, preferentially stimulating the Gαs signaling pathway over the Gαq pathway.[3][4][7]

Recommended Cell Lines

The choice of cell line is critical for successful experiments. The following table summarizes cell lines suitable for experiments with this compound, based on their GPR68 expression.

Cell Line CategorySpecific Cell LinesGPR68 ExpressionKey Applications
Recombinant Overexpression HEK293 (stably expressing GPR68)High (transfected)Signaling pathway analysis (cAMP, Ca2+), compound screening
Cancer Cell Lines (Endogenous) PC3 (prostate), HEY (ovarian), MCF7 (breast), Caco-2 (colon), A549 (lung), DAOY (medulloblastoma)Variable (endogenous)Cancer cell migration, proliferation, and signaling studies
Fibroblasts (Endogenous) Primary Human Lung Fibroblasts (PHLFs), Cancer-Associated Fibroblasts (CAFs), Dermal, Intestinal, Orbital FibroblastsEndogenousFibrosis research, myofibroblast differentiation, collagen production
Neuroendocrine (Endogenous) BON-1EndogenousStudies on neuroendocrine tumors and receptor trafficking

GPR68 Signaling Pathways

GPR68 activation by stimuli like acidic pH, potentiated by this compound, triggers multiple downstream signaling cascades. The two primary pathways are the Gαs and Gαq pathways. Ogerin shows bias towards the Gαs pathway.[3][4][7]

GPR68_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway GPR68 GPR68 Gs Gαs GPR68->Gs Biased Activation Gq Gαq/11 GPR68->Gq Less Preferred Protons Acidic pH (H+) Protons->GPR68 Activates Ogerin This compound (PAM) Ogerin->GPR68 Potentiates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 [Ca2+]i IP3->Ca2 Increases

Caption: GPR68 signaling pathways activated by acidic pH and potentiated by this compound.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Measure Gαs Activation

This assay quantifies the production of cyclic AMP (cAMP) following GPR68 activation, providing a direct measure of Gαs pathway engagement.

cAMP_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_lysis Lysis & Detection A1 Seed GPR68-expressing cells (e.g., HEK293-GPR68) in a 96-well plate A2 Incubate overnight A1->A2 B1 Starve cells in serum-free media A2->B1 B2 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) B1->B2 B3 Treat with this compound at desired concentrations B2->B3 B4 Stimulate with acidic buffer (e.g., pH 6.8) B3->B4 C1 Lyse cells B4->C1 C2 Measure cAMP levels using a commercial ELISA or HTRF kit C1->C2

References

Troubleshooting & Optimization

Ogerin analogue 1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ogerin analogue 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a structural analogue of Ogerin.[1] Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[2][3][4] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH.[1][4][5] Ogerin potentiates the proton-induced activation of GPR68, particularly enhancing Gαs signaling pathways.[5][6][7] this compound is typically used as a negative control in experiments involving Ogerin to help ensure that the observed effects are due to the specific activity of Ogerin on its target.[1][8]

Q2: I'm observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is the likely cause?

A2: Ogerin and its analogues are known to have limited solubility in aqueous solutions.[3][4] The precipitation you are observing is likely due to the compound coming out of solution when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon dilution into your aqueous buffer. Many organic compounds, especially those with hydrophobic properties, are poorly soluble in water-based solutions.[9]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on the available data for Ogerin, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3][4] It is advisable to prepare a stock solution at a concentration of 10 mM in DMSO.[4] For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline has been used for Ogerin.[3]

Q4: Can I sonicate or heat my sample to improve the solubility of this compound?

A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of Ogerin and its analogues.[3][10][11] When heating, it is crucial to not exceed 40°C to avoid potential degradation of the compound.[10] Sonication can help by breaking down small aggregates and increasing the interaction between the solvent and the compound.[10][11]

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in aqueous buffers.

Initial Solubility Test

Before proceeding with your main experiment, it is highly recommended to perform a small-scale solubility test.

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a microcentrifuge tube, add a small volume of your aqueous buffer.

  • Add the this compound stock solution dropwise to the buffer while vortexing to achieve your desired final concentration.

  • Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).

  • If precipitation occurs, centrifuge the sample to confirm the presence of insoluble material.[11]

Strategies to Enhance Aqueous Solubility

If you encounter solubility issues, consider the following strategies, starting with the simplest and progressing to more complex methods.

StrategyDetailed RecommendationConsiderations
Co-Solvent Optimization Increase the percentage of DMSO in your final working solution. While aiming for the lowest effective concentration to avoid solvent effects on your cells or assay, a final concentration of up to 1% DMSO is often tolerated in cell-based assays.[12]High concentrations of DMSO can be toxic to cells. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
pH Adjustment The solubility of a compound can be significantly influenced by the pH of the solution, especially if the compound has ionizable groups.[9][10][13] Ogerin's activity is known to be potentiated at acidic pH.[5][7] Try adjusting the pH of your buffer. For compounds with basic functional groups, a slightly acidic buffer may improve solubility. Conversely, for acidic compounds, a slightly basic buffer might be beneficial.Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Use of Surfactants Non-ionic detergents like Tween® 20 or Triton™ X-100 can be added at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.Surfactants can interfere with certain assays and may affect cell membrane integrity. Choose a surfactant that is compatible with your downstream applications.
Formulation with Excipients For more challenging solubility issues, consider using excipients such as polyethylene (B3416737) glycol (PEG) or cyclodextrins.[13][14] A formulation used for in vivo studies with Ogerin included 40% PEG300 and 5% Tween 80.[3]These excipients can alter the effective concentration of your compound and may have their own biological effects.

Experimental Protocols

Protocol for Solubilizing this compound in Aqueous Buffer

This protocol provides a step-by-step method for preparing a working solution of this compound.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. If necessary, use an ultrasonic bath to aid dissolution.[2][3] Store the stock solution at -20°C or -80°C.[2][4]

  • Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, it may be helpful to make intermediate dilutions of the stock solution in DMSO.

  • Final Dilution in Aqueous Buffer:

    • Warm your aqueous buffer to the experimental temperature.

    • While vortexing the buffer, add the this compound stock solution dropwise to achieve the final concentration.

    • Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls.

  • Final Preparation:

    • Visually inspect the solution for any precipitation.

    • If the solution appears clear, it is ready for use.

    • If slight precipitation is observed, sonicate the solution for 5-10 minutes.

    • Before use in cellular assays, it is good practice to centrifuge the final solution and use the supernatant to remove any undissolved particulates.[11]

Visualizing Key Processes

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Start: this compound Precipitation in Aqueous Buffer stock_check Verify Stock Solution (10 mM in 100% DMSO) start->stock_check solubility_test Perform Small-Scale Solubility Test stock_check->solubility_test precip_obs Precipitation Observed? solubility_test->precip_obs co_solvent Increase Co-solvent (DMSO) Concentration precip_obs->co_solvent Yes success Solution is Clear: Proceed with Experiment precip_obs->success No ph_adjust Adjust Buffer pH co_solvent->ph_adjust surfactant Add Surfactant (e.g., Tween-20) ph_adjust->surfactant excipient Use Excipients (e.g., PEG, Cyclodextrin) surfactant->excipient fail Issue Persists: Consult Further or Re-evaluate Experiment excipient->fail

Caption: A step-by-step troubleshooting guide for solubility issues.

Ogerin-Mediated GPR68 Signaling Pathway

This diagram illustrates the signaling cascade initiated by Ogerin's modulation of GPR68.

G cluster_membrane Cell Membrane GPR68 GPR68 Gs Gαs GPR68->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Ogerin Ogerin (PAM) Ogerin->GPR68 potentiates Protons H+ (Acidic pH) Protons->GPR68 activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: Ogerin enhances GPR68 signaling via the Gαs pathway.

References

Technical Support Center: Ogerin Analogue 1 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Ogerin analogue 1 in primary cell cultures. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and what is its known mechanism of action?

A1: Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G Protein-Coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor.[1][2] Ogerin potentiates proton-induced activation of the Gαs signaling pathway.[1][4][5] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[1][4] Ogerin has been shown to have anti-fibrotic effects by inhibiting TGF-β induced myofibroblast differentiation.[1][2][6]

Q2: We are observing unexpected cytotoxicity with this compound at low concentrations. What are the initial troubleshooting steps?

A2: When encountering unexpected cytotoxicity, it is crucial to first verify the experimental setup.[7] Key initial steps include:

  • Confirm Compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from a new stock solution.

  • Assess Cell Health: Ensure the primary cells are healthy, within a low passage number, and free from contamination, such as mycoplasma.

  • Solvent Toxicity: Verify that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your primary cells.[7] Run a vehicle-only control.

  • Reagent Integrity: Repeat the experiment using freshly prepared reagents and a different batch of cells if possible.[7]

Q3: Could the observed cytotoxicity be an artifact of our assay?

A3: Yes, some cytotoxicity assays can be prone to artifacts.[7] For example, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by compounds that affect cellular metabolism without directly causing cell death.[7] It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm your findings. For instance, if you initially used an MTT assay, you could follow up with a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[8][9]

Q4: How do we differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can monitor the total number of viable and dead cells over the course of the experiment.[10] An increase in dead cells indicates cytotoxicity.[8] If the number of viable cells in the treated group remains constant while the untreated control group proliferates, this suggests a cytostatic effect. Assays that measure proliferation, such as CyQUANT direct cell proliferation assays, can be run in parallel with cytotoxicity assays.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound cytotoxicity in primary cells.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.[11]
Edge effects due to evaporation in outer wells of the plateAvoid using the outer wells of the microplate for treatment groups; instead, fill them with sterile PBS or media.[10]
Bubbles in wellsBe careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present.[11]
High background signal in negative controls Contamination of cell cultureRegularly test for mycoplasma and other microbial contaminants.[7]
Components in the culture medium are interfering with the assayTest the medium alone for absorbance or fluorescence. Phenol (B47542) red in the medium can quench fluorescence and may need to be replaced with a phenol red-free formulation.[10]
High cell densityOptimize the cell seeding density. Too many cells can lead to a high basal signal.[11]
No cytotoxic effect observed at expected concentrations Compound instabilityAssess the stability of this compound in your culture medium over the experimental time course.[7]
Insufficient incubation timePerform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. Cytotoxic events can be time-dependent.[12]
Cell type is resistantThe primary cells you are using may not be sensitive to the mechanism of action of this compound. Consider using a positive control known to induce cytotoxicity in your cell type.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Primary cells

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[8]

Materials:

  • Primary cells

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound. Include controls for background (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with lysis buffer).

  • Incubate for the desired time period.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the kit protocol at room temperature, protected from light.

  • Measure the absorbance at the wavelength recommended by the manufacturer.

  • Calculate the percentage of cytotoxicity according to the kit's formula, correcting for background and spontaneous release.[11]

Visualizations

Ogerin Signaling Pathway

Ogerin_Signaling_Pathway Ogerin This compound GPR68 GPR68 Ogerin->GPR68 potentiates Gas Gαs GPR68->Gas activates Potential_Cyto Potential Cytotoxicity? GPR68->Potential_Cyto off-target effects? AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene Gene Transcription (Anti-fibrotic effects) pCREB->Gene regulates

Caption: Hypothesized signaling pathway of this compound and potential for off-target cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat assay1 Primary Assay: Metabolic (e.g., MTT) treat->assay1 assay2 Confirmatory Assay: Membrane Integrity (e.g., LDH) treat->assay2 data Data Analysis: Calculate IC50 assay1->data assay2->data interpret Interpret Results: Cytotoxic vs. Cytostatic data->interpret end End: Conclusion on Cytotoxicity interpret->end

Caption: General workflow for assessing the cytotoxicity of this compound in primary cells.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check1 Verify Experimental Setup: - Compound Concentration - Cell Health - Solvent Control start->check1 decision1 Issue Found? check1->decision1 fix1 Correct Issue and Repeat Experiment decision1->fix1 Yes check2 Perform Confirmatory Assay (e.g., LDH to confirm MTT) decision1->check2 No fix1->start decision2 Cytotoxicity Confirmed? check2->decision2 conclusion1 Result is Likely an Artifact of the Primary Assay decision2->conclusion1 No conclusion2 Cytotoxicity is a True Effect of this compound decision2->conclusion2 Yes

Caption: A logical approach to troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Investigating Off-Target Effects of Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the off-target effects of Ogerin analogue 1. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in identifying and characterizing unintended biological activities of this compound.

Frequently Asked Questions (FAQs)

Q1: this compound is described as a negative control. Why am I observing biological activity in my assay?

A1: While this compound is designed to be inactive against the primary target of Ogerin, GPR68, it is possible for structurally similar small molecules to exhibit off-target activity. Potential reasons for observing activity include:

  • Residual Affinity for Known Ogerin Off-Targets: The scaffold of Ogerin has known interactions with the Adenosine A2A receptor and the Serotonin (B10506) 5-HT2B receptor.[1][2][3] Analogue 1 may retain some affinity for these or other related receptors.

  • Interaction with Unrelated Targets: The compound may be interacting with other proteins, such as kinases, ion channels, or metabolic enzymes, that were not considered during its initial design.

  • Compound Purity and Integrity: The observed activity could stem from impurities in the synthesized batch of this compound or degradation of the compound.

  • Assay-Specific Interference: The compound might be interfering with the assay technology itself (e.g., fluorescence, luminescence) rather than causing a true biological effect.

Q2: What are the known on-target and off-target signaling pathways for the parent compound, Ogerin?

A2: Ogerin is a positive allosteric modulator (PAM) of the G-protein coupled receptor GPR68. Its on-target effect involves potentiating proton-induced Gαs signaling while inhibiting Gαq signaling.[4] Known off-target activities include antagonism of the Gαs-coupled Adenosine A2A receptor and weak antagonism of the Gq/11-coupled Serotonin 5-HT2B receptor.[1][2][3] Understanding these pathways can help guide your investigation into the analogue's effects.

Q3: What is a general strategy for identifying an unknown off-target effect?

A3: A systematic approach is recommended. Start with broad, unbiased screening and progressively narrow down the possibilities. A typical workflow involves computational prediction, broad in vitro panel screening, and functional validation in cell-based assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Target Validation A Observed Activity with This compound B In Silico Profiling (Predict potential off-targets) A->B C Compound Quality Control (Purity, Integrity) A->C D Broad Off-Target Panels (e.g., GPCRome, Kinome) B->D C->D E Safety Pharmacology Panels (hERG, CYP450) F Identify Putative Targets (Binding Hits) D->F E->F G Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) F->G H Confirm Off-Target Mechanism of Action G->H

Caption: Experimental workflow for off-target identification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent activity between batches of this compound. 1. Variable purity of the compound. 2. Compound degradation during storage.1. Verify the purity of each batch using LC-MS and NMR. 2. Aliquot the compound upon receipt, store desiccated at -20°C or -80°C, and minimize freeze-thaw cycles.
Activity observed in a cell-based assay but not in a biochemical binding assay. 1. The compound is a functional modulator (agonist/antagonist) but not a direct binder to the radioligand site. 2. The compound requires cellular machinery or co-factors not present in the biochemical assay. 3. The compound is cytotoxic, leading to false positives.1. Perform functional assays (e.g., cAMP, calcium flux, β-arrestin recruitment) to characterize the nature of the activity. 2. Run a cell viability/cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary assay.
Fluorescent or luminescent assay signal is high, suggesting activity. 1. The compound is autofluorescent or interferes with the reporter enzyme (e.g., luciferase).1. Run a control experiment with the compound in the absence of cells or key biological reagents to measure its intrinsic signal. 2. Use an orthogonal assay with a different detection method (e.g., radioligand binding, electrophysiology).

Illustrative Off-Target Screening Data

The following tables represent hypothetical data for this compound to illustrate how quantitative results from off-target screening panels are presented.

Table 1: GPCRome Screening (Illustrative Data) Assay Type: Radioligand Binding, single concentration @ 10 µM

TargetGene Symbol% Inhibition
Adenosine A2AADORA2A45.2%
Serotonin 2BHTR2B28.1%
Dopamine D2DRD215.5%
Muscarinic M1CHRM18.3%
Beta-2 AdrenergicADRB2-2.1%

Table 2: Safety Pharmacology Panel (Illustrative Data)

Target/AssayResultDetails
hERG ChannelIC50 > 30 µMLow risk of cardiac QT prolongation.
CYP3A4 InhibitionIC50 = 18.5 µMModerate potential for drug-drug interactions.
CYP2D6 InhibitionIC50 > 50 µMLow potential for drug-drug interactions.

Key Signaling Pathways

Below are diagrams of the signaling pathways for GPR68 (Ogerin's intended target) and its known off-targets. Investigating whether this compound modulates these pathways can provide valuable insights.

G cluster_GPR68 GPR68 Signaling GPR68 GPR68 Gas Gαs GPR68->Gas Gaq Gαq GPR68->Gaq AC Adenylyl Cyclase Gas->AC + PLC Phospholipase C Gaq->PLC + cAMP cAMP AC->cAMP + PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA + IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC + CREB CREB Phosphorylation PKA->CREB Ogerin Ogerin Ogerin->Gas Potentiates Ogerin->Gaq Inhibits

Caption: On-target signaling pathways of the parent compound Ogerin.

G cluster_A2A Adenosine A2A Receptor Signaling A2A A2A Receptor Gas Gαs A2A->Gas Adenosine Adenosine Adenosine->A2A AC Adenylyl Cyclase Gas->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + Downstream Downstream Effects PKA->Downstream Analogue1 This compound (Potential Antagonist) Analogue1->A2A Blocks

Caption: Potential off-target pathway via the A2A receptor.

G cluster_5HT2B Serotonin 5-HT2B Receptor Signaling HT2B 5-HT2B Receptor Gaq Gαq/11 HT2B->Gaq Serotonin Serotonin Serotonin->HT2B PLC Phospholipase C Gaq->PLC + PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC + MAPK MAPK/ERK Pathway PKC->MAPK Analogue1 This compound (Potential Antagonist) Analogue1->HT2B Blocks

Caption: Potential off-target pathway via the 5-HT2B receptor.

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay for Gαs-Coupled Receptor Activity

Objective: To determine if this compound modulates the activity of Gαs-coupled receptors (e.g., Adenosine A2A receptor) by measuring changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the target Gαs-coupled receptor (e.g., ADORA2A) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure (Antagonist Mode): a. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes. b. Add a known agonist for the receptor (e.g., NECA for ADORA2A) at a concentration that elicits a submaximal response (EC80). c. Incubate for an additional 30 minutes at 37°C.

  • Assay Procedure (Agonist Mode): a. Add varying concentrations of this compound to the cells. b. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the response against the log concentration of the compound. For antagonist mode, calculate the IC50 value. For agonist mode, calculate the EC50 value.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential for this compound to cause cardiotoxicity by blocking the hERG potassium channel.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Instrument: An automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2.

  • Procedure: a. Cells are captured, and a whole-cell patch clamp configuration is established automatically. b. Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to measure the peak tail current. This protocol is repeated at regular intervals (e.g., every 15 seconds). c. Baseline Recording: Record a stable baseline current in the external solution (vehicle control). d. Compound Application: Apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) sequentially. Allow the current to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline. Plot the percent inhibition against the log concentration of the compound and fit the data to a Hill equation to determine the IC50 value.[5][6]

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of this compound to cause drug-drug interactions by inhibiting major CYP enzymes.

Methodology:

  • Enzyme Source: Use human liver microsomes (HLM) which contain a mixture of CYP enzymes.

  • Substrates and Inhibitors:

    • Use a cocktail of specific fluorescent or LC-MS/MS-detectable probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • Include a known specific inhibitor for each isoform as a positive control.

  • Procedure: a. Pre-incubate HLM with a range of concentrations of this compound or control inhibitors in a 96-well plate. b. Initiate the reaction by adding a mixture of the probe substrates and an NADPH-regenerating system. c. Incubate at 37°C for a specified time (e.g., 15-30 minutes). d. Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of metabolites from each probe substrate using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of this compound. Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value for each CYP isoform by plotting percent inhibition versus the log concentration of the compound.[7][8][9][10]

References

How to confirm the inactivity of Ogerin analogue 1 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ogerin Analogues

This guide provides troubleshooting assistance for researchers encountering a lack of activity with Ogerin analogue 1 in various assays. The information is designed to help confirm whether the analogue is truly inactive or if experimental conditions are confounding the results.

Frequently Asked Questions (FAQs)

Q1: My this compound shows no activity in my primary assay. How can I confirm it is truly inactive?

To definitively conclude that this compound is inactive, a systematic approach is required. You must rule out potential issues with the compound itself, the assay conditions, and the specific signaling pathways being measured. This involves a series of validation experiments, including the use of appropriate controls and testing across multiple relevant signaling pathways.

Q2: What are the primary signaling pathways I should investigate for an Ogerin analogue?

Ogerin is a known positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1] Its mechanism is complex and can be biased. The primary pathways to investigate are:

  • Gαs Signaling : Ogerin potentiates proton-induced activation of the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Downstream effects include the phosphorylation of CREB.[2]

  • Gαq Signaling : Ogerin has been reported to inhibit proton-mediated Gαq signaling, which would typically result in intracellular calcium (Ca²⁺) release.[2][4]

Therefore, an inactive analogue should fail to modulate either of these pathways in a GPR68-expressing cell line.

Q3: Could my analogue be a biased ligand? How would that appear as "inactivity"?

Ligand bias occurs when a compound preferentially activates one signaling pathway over another (e.g., activating Gαs without affecting Gαq or β-arrestin recruitment).[5] If your primary assay only measures one readout, such as calcium flux, a biased analogue that only potentiates the Gαs/cAMP pathway would appear inactive. It is crucial to test multiple downstream pathways to rule out biased agonism before concluding a compound is inactive.

Troubleshooting Guide: Confirming Inactivity of this compound

If you observe no response with this compound, follow these steps to diagnose the issue.

Step 1: Verify Compound Integrity and Assay Setup

The first step is to rule out fundamental errors with the compound or the experimental setup. Use a known active compound like Ogerin as a positive control and a vehicle (e.g., DMSO) as a negative control.

Troubleshooting Checklist

Issue Action to Take Rationale
Compound Quality Verify the purity and identity of this compound via LC-MS or NMR. Impurities or degradation could mask activity.
Compound Solubility Check the solubility of the analogue in your assay buffer. Visually inspect for precipitation. Poor solubility will lead to a lower effective concentration and apparent inactivity.
Positive Control Failure Does your positive control (Ogerin) show the expected activity (e.g., increased cAMP)? If the positive control fails, the issue lies with the assay system (cells, reagents) and not your analogue.
Cell Line Viability Perform a cell viability assay (e.g., Trypan Blue, MTT) on cells treated with the analogue. The compound may be cytotoxic, leading to a lack of a specific signaling response.

| GPR68 Expression | Confirm GPR68 expression in your cell line using qPCR or Western blot. | The target receptor must be present for the analogue to have an effect. Cell lines can lose expression over passages. |

Step 2: Investigate pH-Dependent Activity

GPR68 is a proton-sensing receptor, and Ogerin's modulatory activity is highly dependent on extracellular pH.[2]

Experimental Approach: Run your primary assay (e.g., cAMP accumulation) at both physiological pH (7.4) and an acidic pH (e.g., 6.8). Ogerin's potentiation of Gαs signaling is enhanced at acidic pH.[2][6] An inactive analogue will show no activity at either pH.

Expected Results for Controls and Inactive Analogue

Compound Condition (pH 7.4) Condition (pH 6.8) Expected Outcome
Vehicle No stimulus Proton stimulus Baseline signal
Ogerin (Positive Control) Increased cAMP Further increased cAMP Confirms assay is sensitive to GPR68 modulation

| This compound | No change from baseline | No change from baseline | Suggests inactivity |

Step 3: Test Across Orthogonal Signaling Pathways

To rule out biased agonism, you must assess the key GPR68 signaling pathways.

GPR68_Signaling_Pathways cluster_extracellular Extracellular Protons Low pH (H+) GPR68 GPR68 Protons->GPR68 Activates Ogerin Ogerin / Analogue Ogerin->GPR68 Modulates Gas Gas GPR68->Gas Potentiated by Ogerin Gaq Gaq GPR68->Gaq Inhibited by Ogerin BetaArrestin BetaArrestin GPR68->BetaArrestin

Recommended Assays:

  • cAMP Accumulation Assay (Gαs pathway) : Measures the production of cAMP. This is the primary pathway potentiated by Ogerin.

  • Intracellular Calcium Flux Assay (Gαq pathway) : Measures the release of intracellular calcium. Ogerin is known to inhibit this pathway.[4]

  • β-Arrestin Recruitment Assay : Determines if the analogue causes the recruitment of β-arrestin to the receptor, a common pathway for GPCR desensitization.

If this compound fails to elicit a response in all three assays, while the positive control (Ogerin) behaves as expected, this provides strong evidence of inactivity.

Experimental_Workflow start Start: Analogue 1 Appears Inactive check_compound Step 1: Verify Compound and Assay Controls (Purity, Solubility, Ogerin Control) start->check_compound decision_controls Controls OK? check_compound->decision_controls fix_assay Troubleshoot Assay: Check Cells, Reagents, Protocol decision_controls->fix_assay No check_ph Step 2: Test pH Dependence (pH 7.4 vs 6.8) decision_controls->check_ph Yes fix_assay->start decision_ph Activity at acidic pH? check_ph->decision_ph check_pathways Step 3: Test Orthogonal Pathways (cAMP, Ca²⁺, β-Arrestin) decision_ph->check_pathways No conclusion_active Activity Confirmed: Characterize Profile (e.g., Biased Agonist) decision_ph->conclusion_active Yes decision_pathways Activity in any pathway? check_pathways->decision_pathways conclusion_inactive Conclusion: Analogue 1 is Inactive decision_pathways->conclusion_inactive No decision_pathways->conclusion_active Yes

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol measures the potentiation of Gαs signaling.

Methodology:

  • Cell Plating : Seed HEK293 cells stably expressing GPR68 into a 384-well plate and incubate overnight.

  • Compound Preparation : Prepare serial dilutions of this compound and the Ogerin positive control.

  • Cell Stimulation : Aspirate media and add stimulation buffer at both pH 7.4 and pH 6.8. Add the test compounds and controls to the appropriate wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection : Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Data Acquisition : Incubate for 60 minutes and read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).

  • Analysis : Calculate the HTRF ratio and plot the dose-response curves to determine EC₅₀ values. An inactive compound will not produce a dose-dependent curve.

Protocol 2: Intracellular Calcium Flux Assay

This protocol assesses Gαq pathway modulation.

Methodology:

  • Cell Plating : Seed CHO-K1 cells stably expressing GPR68 in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading : Aspirate media and add a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition : Place the plate in a fluorescence plate reader with an injection head (e.g., FLIPR). Add this compound or controls and measure baseline fluorescence.

  • Stimulation : Inject a proton stimulus (acidic buffer to reach a final pH of ~6.8) to activate GPR68.

  • Data Acquisition : Measure the fluorescence intensity in real-time before and after the stimulus injection.

  • Analysis : Calculate the change in fluorescence. Ogerin should inhibit the proton-induced calcium flux. An inactive analogue will have no effect on the flux compared to the vehicle control.[5]

Protocol 3: CREB Phosphorylation Western Blot

This protocol provides a downstream confirmation of Gαs pathway activation.

Methodology:

  • Cell Treatment : Grow GPR68-expressing cells to ~80% confluency. Treat with vehicle, Ogerin, or this compound at pH 6.8 for 15 minutes.

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against phospho-CREB (pCREB) and total CREB.

  • Detection : Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.

  • Analysis : Quantify band intensity using densitometry. Calculate the pCREB/total CREB ratio. An inactive compound will not increase this ratio compared to the vehicle control.

References

Preventing Ogerin analogue 1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ogerin analogue 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and this compound?

Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that can couple to multiple signaling pathways, including Gq, Gs, G12/13, and Gi/o proteins.[1] Ogerin enhances the receptor's sensitivity to protons, leading to downstream signaling events.[2] this compound is a structurally related compound developed for research purposes.

Q2: What is the primary application of Ogerin and its analogues?

Ogerin and its analogues are valuable chemical probes for studying the physiological roles of GPR68. Research indicates their potential in investigating fibrotic diseases and neurological disorders.[4] For instance, Ogerin has been shown to inhibit TGF-β-induced myofibroblast differentiation, suggesting its utility in studying fibrosis.[2][4]

Q3: What is the recommended solvent for this compound?

Based on the available data for Ogerin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Ogerin is highly soluble in DMSO, with reported solubilities of 50 mg/mL and 250 mg/mL.[5][6] It is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which can promote precipitation.

Troubleshooting Guide: Preventing Precipitation

Precipitation of small molecules like this compound in cell culture media is a common challenge that can significantly impact experimental results. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to prevent it.

Problem: I am observing a precipitate in my cell culture media after adding this compound.

The formation of a precipitate can be due to several factors, including the compound's low aqueous solubility, high final concentration, improper dilution technique, or interactions with media components.[7]

Step 1: Visual Inspection

Carefully observe the precipitate. It may appear as fine crystalline particles, a cloudy haze, or larger crystals.[7] Distinguish this from potential biological contamination, which often presents as uniform turbidity.[7]

Step 2: Review Preparation Protocol

Refer to the following experimental workflow for preparing and adding this compound to your cell culture media.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation & Addition A Weigh this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D E Thaw Stock Solution F Pre-warm Cell Culture Media E->F G Serial Dilution (Optional) F->G H Add Dropwise to Media While Swirling F->H G->H I Visually Inspect for Precipitation H->I

Caption: Experimental workflow for preparing and using this compound.

Step 3: Identify the Cause and Implement Solutions

Use the table below to troubleshoot the potential causes of precipitation and find corresponding solutions.

Potential Cause Description Recommended Solution
Low Aqueous Solubility Ogerin and its analogues are hydrophobic molecules with limited solubility in aqueous solutions like cell culture media.Prepare a high-concentration stock solution in 100% DMSO. The final concentration of DMSO in the cell culture media should be kept low (typically ≤0.1%) to minimize cytotoxicity.
High Final Concentration Exceeding the solubility limit of the compound in the final culture volume will inevitably lead to precipitation.[7]Determine the optimal working concentration for your specific cell line and experiment through a dose-response study. Start with a low concentration and gradually increase it.
Improper Dilution Technique Adding a concentrated DMSO stock directly into the full volume of aqueous media can cause the compound to "crash out" of solution due to rapid solvent exchange.[7]Add the stock solution dropwise into the cell culture media while gently swirling or vortexing to ensure rapid and uniform dispersion.[7] A serial dilution approach, where the stock is first diluted in a smaller volume of media before being added to the final culture, can also be effective.
Interactions with Media Components Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present) that can interact with the compound and reduce its solubility.[7]If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells. Test the solubility of this compound in the basal media without supplements first.
Temperature and pH Shifts Changes in temperature or pH upon adding the stock solution can affect the compound's solubility.[7]Ensure that both the stock solution and the cell culture media are at the same temperature (typically 37°C) before mixing.
Quantitative Data Summary
Parameter Value Reference
Ogerin Solubility in DMSO 50 mg/mL[5]
Ogerin Solubility in DMSO 250 mg/mL[6]
Recommended Final DMSO Concentration ≤0.1%General cell culture best practice

Signaling Pathway

Ogerin acts as a positive allosteric modulator of GPR68, which is known to activate the Gαs signaling pathway.[2][3] Activation of this pathway leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR68 GPR68 Gas Gαs GPR68->Gas Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Ogerin This compound Ogerin->GPR68 Binds Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: GPR68-Gαs signaling pathway activated by Ogerin.

By following these guidelines, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.

References

Improving bioavailability of Ogerin analogue 1 for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ogerin (B609720) analogue 1 in in vivo experiments. The focus is on overcoming challenges related to its bioavailability to ensure successful and reproducible studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo research with Ogerin analogue 1 in a question-and-answer format.

Q1: My in vivo experiment with orally administered this compound showed low and variable plasma concentrations. What could be the cause and how can I improve it?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many Ogerin analogues. The primary reasons could be poor dissolution in gastrointestinal fluids and/or significant first-pass metabolism.

Troubleshooting Steps:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the solubility and permeability of this compound. This will help determine if it falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), guiding your formulation strategy.

  • Formulation Optimization: The most effective approach to enhance oral bioavailability is to improve the drug's dissolution rate.[1] Consider the following formulation strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][3][4] Techniques like micronization or nanosizing can significantly improve dissolution rates.[1][5]

    • Lipid-Based Formulations: Incorporating the analogue into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[5][6][7] These formulations form microemulsions in the gastrointestinal tract, improving drug solubilization.[2]

    • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[2][3][8]

    • Cyclodextrin Complexation: Complexation with cyclodextrins can increase the aqueous solubility of the analogue.[2][6]

  • Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure.

Q2: I am observing rapid clearance of this compound in my pharmacokinetic study. What are the potential reasons and solutions?

A2: Rapid clearance is likely due to extensive metabolism or rapid excretion.

Troubleshooting Steps:

  • Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the metabolic fate of your compound.

  • Prodrug Approach: If metabolism is the primary issue, a prodrug strategy could be employed. This involves chemically modifying the this compound to mask the metabolically labile site. The prodrug is then converted to the active compound in vivo.[8]

  • Formulation to Bypass First-Pass Metabolism: For oral administration, formulations that promote lymphatic uptake, such as some lipid-based systems, can help bypass first-pass metabolism in the liver.[5]

  • Alternative Delivery Systems: For sustained exposure, consider controlled-release formulations like subcutaneous depots, which release the drug over an extended period.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ogerin and its analogues?

A1: Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[10][11] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis.[12] Ogerin and its analogues enhance the sensitivity of GPR68 to protons, potentiating its signaling cascade.[13][14]

Q2: What are the main signaling pathways activated by GPR68?

A2: GPR68 activation can initiate several downstream signaling pathways, primarily through coupling to Gq/11, Gs, and G12/13 proteins.[15]

  • Gq/11 Pathway: This is a major pathway for GPR68, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.[16][17]

  • Gs Pathway: GPR68 can also couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[16][18]

  • G12/13 Pathway: This pathway can be activated by GPR68 and is involved in the regulation of the Rho family of small GTPases, influencing the actin cytoskeleton.[15]

Q3: Are there any known liabilities of Ogerin that I should be aware of for my analogue?

A3: Ogerin has been reported to have a moderate antagonistic effect on the A2A adenosine (B11128) receptor (Ki = 220 nM).[10] When designing and characterizing your Ogerin analogue, it is advisable to assess its selectivity against other receptors, particularly those structurally related to GPR68 or known off-targets of the parent compound.

Data Presentation: Impact of Formulation on Bioavailability

The following table summarizes hypothetical pharmacokinetic data for this compound, illustrating the potential improvements achievable with different formulation strategies.

Formulation StrategyRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension Oral105021505
Micronized Suspension Oral101501.545015
Solid Dispersion Oral10300190030
SEDDS Oral104500.5180060
IV Solution Intravenous210000.13000100

This data is for illustrative purposes only and will vary depending on the specific properties of the Ogerin analogue and the formulation components.

Experimental Protocols

1. Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a SEDDS formulation for a poorly soluble compound like this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafac PG, Maisine® CC)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-60°C on a magnetic stirrer to ensure homogeneity.

    • Add the pre-weighed this compound to the excipient mixture and stir until it is completely dissolved.

  • Characterization of the SEDDS:

    • Visual Inspection: The formulation should be a clear, isotropic liquid.

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. The formulation should rapidly form a fine oil-in-water emulsion.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. A smaller droplet size generally leads to better absorption.

2. Protocol for In Vivo Pharmacokinetic Study

This protocol outlines a basic design for an in vivo pharmacokinetic study in rodents. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials and Methods:

  • Animals: Male Sprague-Dawley rats (or other suitable rodent model).

  • Drug Formulation: this compound formulated as an aqueous suspension, SEDDS, or other optimized formulation.

  • Dosing: Administer the formulation via the desired route (e.g., oral gavage, IV injection).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

GPR68 Signaling Pathways

GPR68_Signaling cluster_membrane Plasma Membrane GPR68 GPR68 Gq Gq/11 GPR68->Gq Gs Gs GPR68->Gs G1213 G12/13 GPR68->G1213 Protons Extracellular Protons (H+) Protons->GPR68 Ogerin This compound (PAM) Ogerin->GPR68 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Rho Rho GTPases G1213->Rho IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Actin Actin Cytoskeleton Rho->Actin Ca_release Ca2+ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA

Caption: GPR68 signaling pathways activated by protons and modulated by Ogerin analogues.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulations Formulation Strategies start Start: Poor in vivo exposure of this compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Development physchem->formulation size_reduction Particle Size Reduction (Micronization, Nanosizing) formulation->size_reduction Choose strategy lipid Lipid-Based Systems (SEDDS) formulation->lipid dispersion Solid Dispersions formulation->dispersion cyclo Cyclodextrin Complexation formulation->cyclo invivo In Vivo Pharmacokinetic Study in Rodents size_reduction->invivo lipid->invivo dispersion->invivo cyclo->invivo analysis Pharmacokinetic Data Analysis invivo->analysis decision Sufficient Exposure? analysis->decision end_success Proceed with Efficacy Studies decision->end_success Yes end_fail Re-evaluate Formulation or Consider Prodrug/ Alternative Route decision->end_fail No end_fail->formulation

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.

References

Technical Support Center: Ogerin Analogue 1 & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Ogerin analogue 1 in fluorescence-based assays. Find troubleshooting tips and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a structural analogue of Ogerin.[1] Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[2][3][4] Ogerin enhances the receptor's response to its native ligand, protons (extracellular acidity).[3][4][5] In contrast, this compound is typically used as a negative control in experiments involving Ogerin to demonstrate that the observed effects are specific to Ogerin's activity and not due to off-target effects of the chemical scaffold.[1][6][7][8]

Q2: How does Ogerin exert its effects on GPR68?

GPR68 is a proton-sensing receptor that can activate multiple signaling pathways, primarily the Gαs and Gαq pathways.[6][7][9] Ogerin has been shown to potentiate GPR68-mediated Gαs signaling, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and phosphorylation of CREB.[2][3][10] It has also been noted to influence Gαq signaling, which results in calcium mobilization.[9] Ogerin is considered a biased agonist, preferentially stimulating the Gαs pathway over the Gαq pathway.[10]

Q3: What are the potential ways this compound could interfere with my fluorescence-based assay?

While this compound is designed to be inactive towards GPR68, like many small molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[11]

  • Fluorescence Quenching: The compound might absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decreased signal (a false-negative). This is also known as the inner filter effect.[11]

  • Light Scattering: At high concentrations, small molecules can form aggregates that scatter light, which can interfere with plate reader measurements.

  • Non-specific Interactions: The compound could interact with other components of your assay, such as the fluorescent dye or cellular components, in a non-specific manner.

Q4: Are the spectral properties of this compound known?

Currently, the specific excitation and emission spectra of this compound are not widely published. Therefore, it is crucial for researchers to empirically determine if the compound interferes with their specific fluorescence-based assay.

Troubleshooting Guide

Issue 1: Unexpected Increase in Fluorescence Signal in the Presence of this compound

This could be indicative of autofluorescence from this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a dilution series of this compound in your assay buffer without any cells or other assay components.

  • Measure Fluorescence: Read the fluorescence of these control wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

  • Analyze the Data: If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at your experimental wavelengths.

Mitigation Strategies:

  • Change Fluorophore: If possible, switch to a fluorescent probe that has excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.

  • Spectral Unmixing: Some advanced plate readers and software can perform spectral unmixing to separate the signal from your probe and the interfering compound.

  • Data Correction: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.

Issue 2: Unexpected Decrease in Fluorescence Signal in the Presence of this compound

This may be due to fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Assess Compound Color: Visually inspect a concentrated solution of this compound. If it has a distinct color, it is more likely to absorb light in the visible spectrum.

  • Run a Quenching Control: Prepare a sample with your fluorescent probe at the concentration used in your assay. Add a dilution series of this compound and measure the fluorescence. A concentration-dependent decrease in signal suggests quenching.

Mitigation Strategies:

  • Use a Red-Shifted Fluorophore: Compounds are less likely to absorb light at longer, red-shifted wavelengths.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where quenching is minimized.

  • Mathematical Correction: For inner filter effects, mathematical correction formulas can be applied if the absorbance of the compound at the excitation and emission wavelengths is known.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in your assay buffer, covering the concentration range you plan to use in your experiment. Include a buffer-only control.

  • Pipette the dilutions into the wells of a microplate (the same type used for your assay).

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of your experimental fluorophore.

  • Plot the fluorescence intensity against the concentration of this compound.

Protocol 2: GPR68 Activation Assay using a cAMP-sensitive Fluorescent Biosensor
  • Cell Culture and Transfection:

    • Culture HEK293 cells (or another suitable cell line) in appropriate media.

    • Co-transfect the cells with a GPR68 expression vector and a cAMP-sensitive fluorescent biosensor vector (e.g., a FRET-based sensor like cADDis or a single-fluorophore sensor like Pink Flamindo).

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Ogerin and this compound in an appropriate assay buffer. Also prepare a vehicle control.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the compound dilutions to the cells.

    • Stimulate the cells with a known GPR68 agonist (e.g., acidic buffer) or measure basal activity.

    • Incubate for the desired time.

  • Fluorescence Measurement: Measure the fluorescence of the biosensor using a plate reader with the appropriate excitation and emission settings.

  • Data Analysis: Calculate the change in fluorescence ratio (for FRET sensors) or intensity to determine the level of cAMP production.

Data Presentation

Table 1: Biological Activity of Ogerin and this compound

CompoundTargetActivityKey Findings
Ogerin GPR68Positive Allosteric Modulator (PAM)Potentiates proton-induced Gαs signaling and cAMP production.[2][3][10] Can also influence Gαq signaling.[9]
This compound GPR68Negative ControlUsed to demonstrate the specificity of Ogerin's effects.[1][6][7][8]

Table 2: Hypothetical Spectral Interference Profile of this compound

Researchers should generate this data for their specific experimental conditions.

Assay FluorophoreExcitation (nm)Emission (nm)This compound Concentration (µM)Autofluorescence (RFU)Quenching (%)
Fluo-4 4945161User DeterminedUser Determined
10User DeterminedUser Determined
100User DeterminedUser Determined
Fura-2 (Ca2+ bound) 3405101User DeterminedUser Determined
10User DeterminedUser Determined
100User DeterminedUser Determined
cAMP-sensitive FRET probe (CFP/YFP) 433 (CFP)525 (YFP)1User DeterminedUser Determined
10User DeterminedUser Determined
100User DeterminedUser Determined

Visualizations

GPR68_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons GPR68 GPR68 Protons->GPR68 Activates Ogerin Ogerin Ogerin->GPR68 Potentiates (PAM) Gs Gs GPR68->Gs Gq Gq GPR68->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates Ca2+ Ca2+ mobilization IP3_DAG->Ca2+ CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: GPR68 signaling pathways activated by protons and potentiated by Ogerin.

Troubleshooting_Workflow Start Unexpected Fluorescence Signal with this compound Check_Autofluorescence Run Compound-Only Control (No Cells/Reagents) Start->Check_Autofluorescence Is_Autofluorescent Is there a concentration- dependent signal increase? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Confirmed Issue: Autofluorescence Is_Autofluorescent->Autofluorescence_Confirmed Yes Check_Quenching Run Quenching Control (Fluorophore + Compound) Is_Autofluorescent->Check_Quenching No Mitigation Mitigation Strategies: - Change fluorophore - Subtract background - Adjust compound concentration Autofluorescence_Confirmed->Mitigation Is_Quenching Is there a concentration- dependent signal decrease? Check_Quenching->Is_Quenching Quenching_Confirmed Issue: Quenching/ Inner Filter Effect Is_Quenching->Quenching_Confirmed Yes No_Interference No direct fluorescence interference detected. Consider other artifacts (e.g., aggregation). Is_Quenching->No_Interference No Quenching_Confirmed->Mitigation

Caption: Troubleshooting workflow for fluorescence interference by this compound.

References

Minimizing batch-to-batch variability of Ogerin analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Ogerin analogue 1.

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and its general mechanism of action?

Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by acidic pH. Ogerin enhances the receptor's sensitivity to protons, allowing it to become active at a more physiological pH.[2][3][4] This modulation primarily leads to the activation of the Gαs signaling pathway, resulting in the production of cyclic AMP (cAMP) and the phosphorylation of cAMP response element-binding protein (CREB).[2][3][5]

Q2: What are the primary applications of Ogerin and its analogues under investigation?

Ogerin and its analogues are being investigated for their therapeutic potential in a variety of diseases. A key area of research is in fibrotic diseases, as Ogerin has been shown to inhibit transforming growth factor-beta (TGF-β) induced myofibroblast differentiation.[1][2][3] It is also being studied for its role in neurological disorders, as it has been observed to inhibit the fear conditioning reflex in mice.[1]

Q3: What are the most common sources of batch-to-batch variability when working with synthetic compounds like this compound?

Batch-to-batch variability in synthetic compounds can arise from several factors throughout the manufacturing and experimental process.[6][7][8] These can be broadly categorized into issues related to the chemical synthesis process and subsequent biological assays. Key factors include variations in raw material quality, precise control of reaction parameters (temperature, pressure, pH), equipment cleanliness and calibration, and even operator-dependent differences.[6]

Troubleshooting Guide: Minimizing Variability

Section 1: Chemical Synthesis of this compound

Variability during the synthesis of this compound can significantly impact its purity, yield, and ultimately, its biological activity. The following table outlines common issues and recommended solutions.

Potential Issue Possible Causes Recommended Solutions & Troubleshooting Steps
Inconsistent Yield - Variations in raw material purity, concentration, or moisture content.[6] - Inaccurate measurement of reagents. - Fluctuations in reaction temperature or time.- Raw Material Qualification: Source high-purity starting materials from a consistent supplier. Perform quality control checks on incoming raw materials. - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for reagent measurement and addition. - Process Control: Utilize automated reactors to maintain precise control over temperature, pressure, and mixing speed.[6]
Variable Purity Profile - Presence of unreacted starting materials or intermediates. - Formation of side products due to temperature fluctuations or incorrect stoichiometry. - Contamination from unclean glassware or equipment.[6]- Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and ensure completion. - Purification Protocol: Standardize the purification method (e.g., column chromatography, recrystallization) and define clear purity specifications. - Equipment Cleaning: Implement and document rigorous cleaning protocols for all equipment.[6]
Presence of Polymorphs - Different crystalline forms of the final compound.[9]- Crystallization Conditions: Carefully control solvent, temperature, and cooling rate during crystallization to favor the formation of a single, desired polymorph. - Characterization: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to identify and control for polymorphism.
Section 2: Analytical Characterization of this compound

Consistent and thorough analytical characterization is crucial to confirm the identity, purity, and consistency of each batch of this compound.

Analytical Technique Purpose Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Determine purity and identify impurities.[]Peak area percentage of the main compound, presence and area of impurity peaks.
Mass Spectrometry (MS) Confirm molecular weight and structural integrity.[]Molecular ion peak corresponding to the expected mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate and confirm the chemical structure.[][11]Chemical shifts, integration, and coupling constants consistent with the proposed structure.
Melting Point Analysis Assess purity.[11][12][13]A sharp melting point range close to the established reference value. A broad or depressed melting point can indicate impurities.[13]
Infrared (IR) Spectroscopy Confirm the presence of key functional groups.[][11]Characteristic absorption bands for the functional groups present in this compound.
Section 3: Biological Assays with this compound

Even with a consistent supply of the compound, variability can be introduced during biological experiments.

Potential Issue Possible Causes Recommended Solutions & Troubleshooting Steps
Inconsistent Assay Signal - Inconsistent cell seeding density.[14] - Use of cells with high passage numbers, leading to phenotypic drift.[14] - Mycoplasma or other cell culture contamination.[14]- Cell Culture Standardization: Use cells within a narrow passage number range. Implement a strict cell counting and seeding protocol.[14] - Regular Contamination Testing: Routinely test cell cultures for mycoplasma and other contaminants.
Poor Reproducibility (Inter-assay) - Operator-dependent variations in pipetting, incubation times, etc.[14] - Use of different lots of reagents (e.g., media, serum, assay kits). - Instability of the compound in the assay medium.- Detailed SOPs: Develop and follow detailed SOPs for all assay steps.[14] - Reagent Management: Use the same lot of critical reagents for a set of experiments. Qualify new lots before use. - Compound Stability: Assess the stability of this compound under your specific assay conditions.
Low Assay Signal - Suboptimal compound concentration. - Insufficient incubation time. - Low cell viability.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. - Time-Course Experiment: Optimize the incubation time for the assay. - Cell Viability Check: Always assess cell viability before starting an experiment.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the key signaling pathway of Ogerin and a general experimental workflow for assessing its activity.

Ogerin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H+ H+ (Acidic pH) GPR68 GPR68 H+->GPR68 Ogerin_Analogue This compound Ogerin_Analogue->GPR68 PAM G_alpha_s Gαs GPR68->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Target Gene Transcription pCREB->Gene_Transcription promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_Assays Biological Assays Start Start: Consistent Batch of This compound Cell_Culture Standardized Cell Culture (Consistent Passage #, Seeding Density) Start->Cell_Culture Treatment Treatment with this compound (and Controls, e.g., TGF-β) Cell_Culture->Treatment Incubation Incubation (Defined Time and Conditions) Treatment->Incubation qRT_PCR qRT-PCR for Gene Expression (e.g., Collagen) Incubation->qRT_PCR Western_Blot Western Blot for Protein Expression (e.g., pCREB, αSMA) Incubation->Western_Blot Functional_Assay Functional Assay (e.g., Proliferation, Migration) Incubation->Functional_Assay Data_Analysis Data Analysis and Statistical Evaluation qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis End End: Reproducible Results Data_Analysis->End

Caption: General Experimental Workflow.

References

Validation & Comparative

Ogerin vs. a Potent Analogue: A Comparative Analysis in Fear Conditioning Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the nuances of molecular tools is paramount for advancing our comprehension of neural circuits and developing novel therapeutics. Ogerin, a known positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), has been identified as an inhibitor of the fear conditioning reflex in mice.[1][2] This guide provides a comparative analysis of Ogerin and its more potent analogue, MS48107, in the context of fear conditioning models, offering insights into their mechanisms, and potential applications. Although direct comparative studies of these two compounds in fear conditioning are not yet available, this guide synthesizes existing data to facilitate informed decisions in experimental design.

Molecular Profile and Potency

Ogerin was one of the first small-molecule PAMs identified for GPR68, a receptor predominantly expressed in the brain and implicated in learning and memory.[3] Subsequent structure-activity relationship (SAR) studies led to the development of MS48107, an analogue with significantly enhanced potency.[2][3]

FeatureOgerinOgerin Analogue (MS48107)Reference
Target GPR68 (Ovarian Cancer G protein-coupled Receptor 1, OGR1)GPR68 (Ovarian Cancer G protein-coupled Receptor 1, OGR1)[1][4]
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)[1][4]
Potency (pEC50) 6.8333-fold increased allosteric activity compared to Ogerin[1][3]
Selectivity Selective for GPR68Highly selective over closely related proton-sensing GPCRs and 48 other common drug targets[3]
Blood-Brain Barrier Penetration Demonstrates in vivo activity in the brainBioavailable and brain-penetrant in mice[2][5]

Signaling Pathway and Mechanism of Action

Both Ogerin and MS48107 act as positive allosteric modulators of GPR68. GPR68 is a proton-sensing receptor, and its activation is potentiated by these compounds. The primary signaling pathway engaged by GPR68 activation in the context of these PAMs is the Gαs pathway. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.

GPR68_Signaling_Pathway cluster_membrane Cell Membrane GPR68 GPR68 Gas Gαs GPR68->Gas activates PAM Ogerin or MS48107 (PAM) PAM->GPR68 potentiates Protons H+ Protons->GPR68 activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB PKA->pCREB Gene Gene Transcription pCREB->Gene

GPR68 signaling pathway activated by Ogerin and its analogue.

Performance in Fear Conditioning Models

Ogerin has been shown to suppress the recall of contextual fear memory in wild-type mice, an effect that is absent in GPR68 knockout mice, confirming its on-target activity.[2][6] This suggests that potentiation of GPR68 signaling can modulate fear-related learning and memory.

While direct experimental data for MS48107 in fear conditioning models is not yet published, its significantly higher potency and confirmed brain penetrance suggest it would likely exhibit a more pronounced effect on fear memory recall at lower doses compared to Ogerin. The 33-fold increase in allosteric activity could translate to greater efficacy in modulating the neural circuits involved in fear conditioning.

Experimental Protocols

The following is a representative experimental protocol for a contextual fear conditioning study in mice, based on common practices in the field.

Animals

Male C57BL/6J mice, 8-10 weeks old, are individually housed with ad libitum access to food and water, under a 12-hour light/dark cycle.

Apparatus

A fear conditioning chamber equipped with a stainless-steel grid floor connected to a shock generator, a sound-attenuating cubicle, and a video camera for recording behavior. The chamber is cleaned with 70% ethanol (B145695) before and after each session.

Drug Administration

Ogerin or MS48107 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Mice are administered the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training or recall session.

Fear Conditioning Workflow

Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Contextual Fear Recall cluster_day3 Day 3: Cued Fear Recall (Optional) Habituation Habituation (3 min) CS_US CS-US Pairings (e.g., 3x tone + shock) Habituation->CS_US Post_Shock Post-Shock Period (1 min) CS_US->Post_Shock Context_Exposure Re-exposure to Chamber (5 min) Freezing_Measurement Measure Freezing Behavior Context_Exposure->Freezing_Measurement New_Context Place in Novel Context Cue_Presentation Present Auditory Cue New_Context->Cue_Presentation Freezing_Measurement2 Measure Freezing Behavior Cue_Presentation->Freezing_Measurement2 Drug_Admin1 Drug/Vehicle Administration Drug_Admin1->Habituation Drug_Admin2 Drug/Vehicle Administration Drug_Admin2->Context_Exposure

References

A Comparative Analysis of Ogerin and its High-Potency Analogue, MS48107, on CREB Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Ogerin and its potent analogue, MS48107 (referred to herein as Ogerin analogue 1), on the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in numerous cellular processes. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of the underlying biological pathways and experimental procedures.

Introduction

Ogerin is a well-characterized positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor.[1] Its activation of GPR68 leads to the stimulation of the Gαs signaling pathway, culminating in the phosphorylation and activation of CREB.[2][3] Structure-activity relationship (SAR) studies on Ogerin have led to the development of several analogues, with MS48107 emerging as a lead compound with significantly enhanced potency.[4] This guide focuses on the comparative effects of these two molecules on the downstream signaling event of CREB phosphorylation.

Quantitative Data Comparison

The following table summarizes the quantitative data for Ogerin and its analogue, MS48107, based on published literature. It is important to note that a direct comparative study of their effects on CREB phosphorylation in the same experimental setup is not currently available. The effect of MS48107 on CREB phosphorylation is inferred from its significantly higher potency as a GPR68 PAM.

ParameterOgerinThis compound (MS48107)Reference
Target GPR68 (G protein-coupled receptor 68)GPR68 (G protein-coupled receptor 68)[1][4]
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)[1][4]
Allosteric Activity (vs. Ogerin) 1x33-fold increase[4]
Effect on CREB Phosphorylation Induces PKA-dependent CREB phosphorylation.Inferred to be significantly more potent in inducing CREB phosphorylation due to its enhanced GPR68 activation.[2][3]
pEC50 for GPR68 6.83Not explicitly stated, but potency is significantly higher.[1]

Signaling Pathway

Ogerin and its analogue MS48107 act on GPR68, which is coupled to the Gαs protein. Upon activation, the Gαs subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates CREB at the Serine-133 residue. Phosphorylated CREB (pCREB) then translocates to the nucleus to regulate gene transcription.

GPR68_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ogerin Ogerin / this compound GPR68 GPR68 Ogerin->GPR68 activates Gas Gαs GPR68->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene regulates

Caption: Ogerin/MS48107 signaling pathway to CREB phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of Ogerin and its analogues on CREB phosphorylation.

Western Blot for CREB Phosphorylation

This protocol is used to detect and quantify the levels of phosphorylated CREB (pCREB) relative to total CREB in cell lysates.

a. Cell Culture and Treatment:

  • Culture cells (e.g., primary human lung fibroblasts or HEK293 cells expressing GPR68) in appropriate media and conditions.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment.

  • Treat cells with desired concentrations of Ogerin or MS48107 for a specified time (e.g., 10-40 minutes).

b. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total CREB as a loading control.

e. Densitometry Analysis:

  • Quantify the band intensities for pCREB and total CREB using image analysis software (e.g., ImageJ).

  • Normalize the pCREB signal to the total CREB signal.

cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP (cAMP) as a direct indicator of Gαs pathway activation.

a. Cell Culture and Treatment:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of Ogerin or MS48107 for 15-30 minutes at 37°C.

b. Cell Lysis and cAMP Measurement:

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based kits).

  • Measure the cAMP levels using a plate reader compatible with the assay format.

c. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of Ogerin and its analogue on CREB phosphorylation.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (e.g., HEK293-GPR68) treatment Treatment with Ogerin or this compound start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis western Western Blot (pCREB / Total CREB) lysis->western cAMP cAMP Assay (EC50 determination) lysis->cAMP analysis Data Analysis and Comparison western->analysis cAMP->analysis conclusion Conclusion on Relative Potency analysis->conclusion

Caption: Workflow for comparing Ogerin and its analogue.

Conclusion

Ogerin is a valuable tool for studying GPR68 signaling, and its ability to induce CREB phosphorylation is well-documented. The development of this compound (MS48107) represents a significant advancement, offering a much more potent probe for GPR68 activation.[4] While direct comparative data on CREB phosphorylation is pending, the 33-fold increase in allosteric activity strongly suggests that MS48107 will induce a more potent phosphorylation of CREB at lower concentrations compared to Ogerin. Researchers should consider the significantly higher potency of MS48107 when designing experiments to investigate the downstream consequences of GPR68 activation. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.

References

Validating GPR68-Mediated Signaling: A Comparative Guide to Ogerin and its Inactive Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of G-protein coupled receptor 68 (GPR68) signaling is crucial for advancing research in areas such as oncology, immunology, and neuroscience. Ogerin, a known positive allosteric modulator (PAM) of GPR68, alongside its structurally similar but inactive counterpart, Ogerin analogue 1, provides a powerful toolset for dissecting the intricate signaling pathways of this pH-sensing receptor.

This guide offers a comparative analysis of Ogerin and this compound, presenting experimental data that underscores their differential effects on GPR68-mediated signaling. Detailed protocols for key validation assays are provided to enable researchers to replicate and build upon these findings.

Performance Comparison: Ogerin vs. This compound

Ogerin actively modulates GPR68, potentiating its activation in response to protons. In contrast, this compound is designed as a negative control, demonstrating no significant activity on the receptor. This clear functional distinction makes them an ideal pair for validating GPR68-dependent signaling events.

Experimental evidence from a study utilizing a genetically encoded fluorescent reporter of GPR68 activation, named iGlow, demonstrates this functional divergence. Acute perfusion with 10 µM Ogerin resulted in a significant increase in fluorescence, indicating robust receptor activation. Conversely, the application of a non-active Ogerin analogue at the same concentration produced no significant signal, confirming its lack of activity.[1]

While comprehensive dose-response data for this compound is not extensively published, its established role as a negative control is a critical component of rigorous experimental design. The following table summarizes the available quantitative data for Ogerin's activity on GPR68 across different signaling pathways.

CompoundAssay TypeKey ParameterValueCell Line
OgerinGPR68 Activation (General)pEC506.83Not Specified
OgerincAMP AccumulationEC50996 nMNot Specified
This compoundGPR68 Activation (Fluorescent Reporter)ActivityNo significant signal at 10 µMNot Specified

GPR68 Signaling Pathways

GPR68 is a pleiotropic receptor that couples to multiple G-protein signaling cascades, leading to the activation of diverse downstream effectors. Understanding these pathways is fundamental to interpreting experimental data. The primary signaling pathways initiated by GPR68 activation are:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

  • Gs Pathway: Stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).

  • G12/13 Pathway: Activation of Rho GTPases, which are key regulators of the actin cytoskeleton and cell motility.

Ogerin has been shown to be a biased agonist, preferentially potentiating the Gs-cAMP pathway while in some contexts inhibiting the Gq-calcium pathway.[2][3]

GPR68_Signaling_Pathways cluster_membrane Plasma Membrane GPR68 GPR68 Gq Gαq/11 GPR68->Gq Gs Gαs GPR68->Gs G1213 Gα12/13 GPR68->G1213 Protons Protons (Low pH) Protons->GPR68 Ogerin Ogerin Ogerin->GPR68 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK Phosphorylation Ca2->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ROCK ROCK RhoA->ROCK PKC->ERK PKA->ERK

Figure 1: GPR68 Signaling Pathways.

Experimental Protocols

To validate GPR68 signaling using Ogerin and its inactive analogue, a series of well-established cellular assays can be employed. The following are detailed protocols for three key assays: Calcium Mobilization, cAMP Accumulation, and ERK Phosphorylation.

Experimental Workflow: An Overview

The general workflow for these assays involves cell culture, compound treatment, signal detection, and data analysis. The key differentiator is the specific detection method for the second messenger or downstream signaling event of interest.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Compound_Addition Addition of Ogerin or This compound Cell_Culture->Compound_Addition Calcium_Assay Calcium Flux Assay (e.g., Fluo-8) Compound_Addition->Calcium_Assay cAMP_Assay cAMP Assay (e.g., HTRF) Compound_Addition->cAMP_Assay ERK_Assay p-ERK Assay (e.g., Western Blot, AlphaScreen) Compound_Addition->ERK_Assay Data_Analysis Data Analysis & Curve Fitting Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis

Figure 2: General Experimental Workflow.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gq/11 pathway activation.

  • Cell Line: HEK293 cells stably expressing human GPR68 are commonly used.

  • Materials:

    • GPR68-expressing cells

    • Culture medium (e.g., DMEM with 10% FBS)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

    • Probenecid (B1678239) (to prevent dye leakage)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Ogerin and this compound

    • 384-well black, clear-bottom microplates

    • Fluorescent plate reader with kinetic reading capabilities

  • Protocol:

    • Seed GPR68-expressing cells into 384-well plates and culture overnight.

    • Wash cells with serum-free medium and starve for 1 hour.

    • Load cells with Fluo-8 dye diluted in assay buffer containing probenecid and incubate for 1 hour at 37°C.

    • Prepare serial dilutions of Ogerin and this compound.

    • Measure baseline fluorescence using the plate reader.

    • Add the compounds to the wells and immediately begin kinetic fluorescence reading.

    • Monitor the change in fluorescence over time to determine the calcium flux.

cAMP Accumulation Assay

This assay quantifies the production of cAMP following Gs pathway activation.

  • Cell Line: HEK293T cells co-transfected with GPR68 and a cAMP reporter plasmid (e.g., GloSensor).

  • Materials:

    • GPR68 expression vector and cAMP reporter plasmid

    • Transfection reagent

    • Culture medium

    • Assay buffer

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

    • Ogerin and this compound

    • Forskolin (B1673556) (positive control for adenylyl cyclase activation)

    • Luminescence plate reader

  • Protocol:

    • Co-transfect HEK293T cells with GPR68 and the cAMP reporter plasmid.

    • Seed the transfected cells into 96-well white, clear-bottom plates and culture.

    • Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

    • Add serial dilutions of Ogerin, this compound, or forskolin to the wells.

    • Incubate for the desired time (e.g., 15-30 minutes).

    • Measure luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration in competitive assays or directly proportional in reporter gene assays.

ERK Phosphorylation Assay

This assay detects the phosphorylation of ERK1/2, a downstream event of multiple GPCR signaling pathways.

  • Cell Line: HEK293 cells expressing GPR68.

  • Materials:

    • GPR68-expressing cells

    • Culture medium

    • Serum-free medium for starvation

    • Ogerin and this compound

    • Lysis buffer

    • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment or AlphaScreen/HTRF reagents and compatible plate reader

  • Protocol (Western Blotting):

    • Culture GPR68-expressing cells and serum-starve overnight to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of Ogerin or this compound for a short period (e.g., 5-10 minutes).

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with an anti-phospho-ERK1/2 antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.

    • Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.

Logical Relationship of Validation

The use of Ogerin and its inactive analogue allows for a clear, logical validation of GPR68's role in a cellular response.

Logical_Validation Ogerin Ogerin (Active Modulator) GPR68_Activation GPR68 Activation Ogerin->GPR68_Activation Leads to Analogue This compound (Inactive Control) No_GPR68_Activation No GPR68 Activation Analogue->No_GPR68_Activation Leads to Signaling_Response Downstream Signaling (cAMP, Ca²⁺, p-ERK) GPR68_Activation->Signaling_Response Causes No_Signaling_Response No Downstream Signaling No_GPR68_Activation->No_Signaling_Response Causes Conclusion Conclusion: Response is GPR68-mediated Signaling_Response->Conclusion No_Signaling_Response->Conclusion

Figure 3: Logical Framework for Validation.

By demonstrating that a cellular response is elicited by Ogerin but not by its inactive analogue, researchers can confidently attribute that response to the specific activation of GPR68-mediated signaling pathways. This approach is fundamental for target validation and drug discovery efforts centered on GPR68.

References

Ogerin Analogue 1: A Novel Approach to Combatting TGF-β-Induced Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ogerin Analogue 1 Against Standard-of-Care Antifibrotic Agents

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) that leads to organ scarring and failure. The development of therapeutic agents that can effectively counteract the pro-fibrotic signaling cascade induced by TGF-β is a critical area of research. This guide provides a comparative analysis of this compound, a novel small molecule modulator, against the established antifibrotic drugs, Nintedanib and Pirfenidone, in the context of their effects on TGF-β-induced pro-fibrotic phenotypes.

Mechanism of Action: A Tale of Three Compounds

This compound , a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), presents a unique mechanism for combating fibrosis.[1] Unlike direct inhibitors of the TGF-β pathway, this compound leverages the pH-sensing capabilities of GPR68 to initiate an anti-fibrotic response.[1] In fibrotic environments, which are often characterized by localized acidosis, Ogerin enhances the activation of GPR68, leading to the stimulation of the Gαs signaling pathway. This, in turn, increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA) and phosphorylating the cAMP response element-binding protein (CREB).[1] Crucially, this cascade of events inhibits the expression of key pro-fibrotic genes, such as those for alpha-smooth muscle actin (α-SMA) and collagen, without interfering with the canonical TGF-β/SMAD signaling pathway.[1]

Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). By blocking these upstream signaling pathways, Nintedanib indirectly attenuates TGF-β-mediated fibroblast proliferation, migration, and differentiation into myofibroblasts.

Pirfenidone exhibits a broader, though less defined, mechanism of action. It is known to downregulate the expression of pro-fibrotic and pro-inflammatory cytokines, including TGF-β itself. Pirfenidone also inhibits fibroblast proliferation and differentiation and reduces the production of ECM proteins.

Comparative Efficacy: In Vitro Data

The following tables summarize the available in vitro data on the efficacy of this compound, Nintedanib, and Pirfenidone in inhibiting key markers of TGF-β-induced fibrosis. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies. Variations in experimental conditions (e.g., cell type, TGF-β concentration, treatment duration) should be considered when interpreting these results.

Table 1: Inhibition of α-Smooth Muscle Actin (α-SMA) Expression

CompoundCell TypeTGF-β ConcentrationTreatment DurationThis compound Concentration% Inhibition of α-SMA ExpressionReference
This compoundPrimary Human Lung Fibroblasts (Non-fibrotic)1 ng/mL72 hours50 µM~40%[1]
100 µM~70%[1]
150 µM~90%[1]
This compoundPrimary Human Lung Fibroblasts (IPF)1 ng/mL72 hours50 µM~60%[1]
100 µM~85%[1]
150 µM~95%[1]
NintedanibHuman Dermal Fibroblasts10 ng/mL72 hours1 µMSignificant Inhibition (Qualitative)
PirfenidoneHuman Lung Fibroblasts1 ng/mL48 hours500 µg/mLSignificant Inhibition (Qualitative)[2]

Table 2: Inhibition of Collagen I Expression

CompoundCell TypeTGF-β ConcentrationTreatment DurationThis compound Concentration% Inhibition of Collagen I SecretionReference
This compoundPrimary Human Lung Fibroblasts (Non-fibrotic & IPF)1 ng/mL72 hours50 µMDose-dependent inhibition[1]
100 µMDose-dependent inhibition[1]
150 µMNear complete inhibition[1]
NintedanibHuman Lung Fibroblasts5 ng/mL48 hours1 µMSignificant Inhibition (Qualitative)
PirfenidoneA549 (Human Lung Carcinoma)5 ng/mL48 hours100 µg/mLSignificant Inhibition[2]
500 µg/mLSignificant Inhibition[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.

TGF_beta_signaling cluster_TGFb TGF-β Signaling cluster_Ogerin This compound Action cluster_alternatives Alternative Mechanisms TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD Phosphorylation pSMAD p-SMAD2/3 SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Fibrosis Pro-fibrotic Gene Expression (α-SMA, Collagen) Nucleus->Fibrosis Ogerin Ogerin Analogue 1 GPR68 GPR68 Ogerin->GPR68 PAM Gas Gαs GPR68->Gas Activation AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB pCREB->Fibrosis Inhibition Nintedanib Nintedanib RTKs PDGFR, FGFR, VEGFR Nintedanib->RTKs Inhibition Pirfenidone Pirfenidone TGFb_prod TGF-β Production Pirfenidone->TGFb_prod Inhibition RTKs->Fibrosis Inhibition TGFb_prod->TGFb

Caption: Signaling pathways of TGF-β, this compound, and alternatives.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Pro-fibrotic Markers start Isolate Primary Human Lung Fibroblasts culture Culture cells to confluence start->culture induce Induce fibrosis with TGF-β (1 ng/mL) culture->induce treat Co-treat with this compound (50, 100, 150 µM) or Alternative Drug induce->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest cell lysates and supernatant incubate->harvest wb Western Blot for α-SMA and β-tubulin harvest->wb slotblot Slot Blot for secreted Collagen I harvest->slotblot quantify Densitometry and Quantification wb->quantify slotblot->quantify

Caption: General experimental workflow for in vitro fibrosis assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Bell et al. (2022).[1]

Cell Culture and Treatment
  • Cell Isolation and Culture: Primary human lung fibroblasts (PHLFs) are isolated from non-fibrotic or idiopathic pulmonary fibrosis (IPF) lung tissue. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • TGF-β Induction and Drug Treatment: For fibrosis induction, PHLFs are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free DMEM for 24 hours. Subsequently, cells are treated with recombinant human TGF-β1 (1 ng/mL). For drug treatment, cells are co-treated with TGF-β1 and varying concentrations of this compound (50, 100, 150 µM), Nintedanib, or Pirfenidone. Control cells receive TGF-β1 and the vehicle (DMSO). The cells are then incubated for 48 to 72 hours.

Western Blotting for α-SMA
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against α-SMA (e.g., mouse monoclonal anti-α-SMA). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-tubulin or GAPDH is used as a loading control. The band intensities are quantified using densitometry software, and the expression of α-SMA is normalized to the loading control.

Slot Blot for Secreted Collagen I
  • Sample Preparation: Cell culture supernatants are collected after the treatment period.

  • Slot Blotting: A slot blot apparatus is used to apply the supernatants to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Collagen Type I. Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using ECL, and the band intensities are quantified to determine the relative amount of secreted collagen.

Conclusion

References

A Comparative Analysis of GPR68 Modulators: MS48107, Ogerin, and Ogerin Analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of three key chemical probes used to study the G protein-coupled receptor 68 (GPR68): MS48107, Ogerin, and its inactive analogue, Ogerin analogue 1. This document synthesizes experimental data on their performance, outlines relevant experimental protocols, and visualizes their mechanism of action.

MS48107 and Ogerin are both positive allosteric modulators (PAMs) of GPR68, a proton-sensing receptor implicated in a variety of physiological and pathological processes, including fear and memory, and fibrotic diseases.[1][2] As PAMs, they do not activate GPR68 directly but enhance its sensitivity to its endogenous ligand, protons (H+).[3][4] this compound serves as a crucial negative control in experiments to ensure that the observed effects are due to specific GPR68 modulation.[5]

Performance and Quantitative Data Comparison

MS48107, a structural analogue of Ogerin, has been shown to be a significantly more potent GPR68 PAM.[1][3] While both compounds potentiate GPR68 signaling, MS48107 exhibits a 33-fold increase in allosteric activity compared to Ogerin.[1][3] Ogerin itself is a selective GPR68 PAM with a pEC50 of 6.83.[6] Both molecules have been utilized to probe the function of GPR68 in various in vitro and in vivo models, demonstrating effects such as the inhibition of TGF-β-induced myofibroblast differentiation.[1][4] this compound is designed to be structurally similar to Ogerin but lacks its GPR68 modulatory activity, making it an ideal negative control for experiments.[5]

CompoundTargetMechanism of ActionPotencyKey Features
MS48107 GPR68Positive Allosteric Modulator (PAM)33-fold more potent than Ogerin[1][3]Brain-penetrant, improved in vitro and in vivo tool for GPR68 research.[1][2]
Ogerin GPR68Positive Allosteric Modulator (PAM)pEC50 = 6.83[6]First-in-class GPR68 PAM, inhibits TGF-β-induced myofibroblast differentiation.[1][4]
This compound N/AInactive AnalogueNo significant GPR68 modulatory activityUsed as a negative control in GPR68 studies.[5]

Signaling Pathway and Mechanism of Action

Both MS48107 and Ogerin potentiate the Gαs signaling pathway upon GPR68 activation by protons. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the modulation of gene expression. This pathway is crucial for the anti-fibrotic effects observed with these compounds, as it antagonizes the pro-fibrotic signaling of TGF-β.

GPR68_Signaling cluster_membrane Plasma Membrane GPR68 GPR68 AC Adenylyl Cyclase GPR68->AC Activates Gαs Protons Protons (H+) (Extracellular Acidification) Protons->GPR68 Activates PAM MS48107 / Ogerin (PAM) PAM->GPR68 Potentiates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression TGFb_pathway TGF-β Signaling (Pro-fibrotic) Gene_Expression->TGFb_pathway Inhibits Fibrosis Fibrosis TGFb_pathway->Fibrosis

GPR68 Gαs Signaling Pathway

Experimental Protocols

GPR68 Activation Assay (cAMP Measurement)

This protocol outlines the general steps to measure the potentiation of GPR68-mediated cAMP production by MS48107 and Ogerin.

cAMP_Assay_Workflow A 1. Cell Culture and Seeding HEK293 cells stably expressing GPR68 are seeded in 96-well plates. B 2. Compound Incubation Cells are incubated with varying concentrations of MS48107, Ogerin, or this compound. A->B C 3. Proton Stimulation Cells are stimulated with an acidic buffer (e.g., pH 6.8) to activate GPR68. B->C D 4. Cell Lysis and cAMP Detection Cells are lysed and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA). C->D E 5. Data Analysis Concentration-response curves are generated to determine pEC50 values. D->E

GPR68 cAMP Assay Workflow

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: Serial dilutions of MS48107, Ogerin, and this compound are prepared in a suitable assay buffer.

  • Incubation: The culture medium is replaced with the compound dilutions, and the cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: The cells are then stimulated with an acidic buffer (e.g., pH 6.8) to activate GPR68. A neutral pH buffer (e.g., pH 7.4) serves as a negative control.

  • cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: The data are normalized to the response of a positive control (e.g., forskolin) and plotted against the compound concentration to generate dose-response curves and calculate pEC50 values.

Inhibition of TGF-β-induced Myofibroblast Differentiation

This protocol describes the assessment of the anti-fibrotic potential of the compounds.

Myofibroblast_Differentiation_Workflow A 1. Fibroblast Culture and Seeding Primary human lung fibroblasts are seeded in culture plates. B 2. Treatment Cells are treated with TGF-β in the presence or absence of MS48107, Ogerin, or this compound. A->B C 3. Incubation Cells are incubated for 48-72 hours to allow for myofibroblast differentiation. B->C D 4. Analysis of Myofibroblast Markers Expression of α-smooth muscle actin (α-SMA) is assessed by Western blotting or immunofluorescence. C->D E 5. Data Quantification Protein levels are quantified and normalized to a loading control. D->E

Myofibroblast Differentiation Assay

Methodology:

  • Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.

  • Seeding: Cells are seeded in multi-well plates and allowed to grow to a desired confluency.

  • Treatment: The growth medium is replaced with a low-serum medium containing TGF-β (e.g., 5 ng/mL) and the test compounds (MS48107, Ogerin, or this compound) at various concentrations. Control wells receive TGF-β alone or vehicle.

  • Incubation: The cells are incubated for 48 to 72 hours to induce myofibroblast differentiation.

  • Protein Extraction and Western Blotting:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

    • A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the α-SMA bands is quantified and normalized to the loading control to determine the relative change in protein expression.

References

Confirming Ogerin's Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Ogerin's On-Target Activity Using its Inactive Analogue and Genetic Models

For researchers in pharmacology and drug development, ensuring the specificity of a chemical probe is paramount to validating its utility in studying cellular signaling pathways. This guide provides a comprehensive comparison of Ogerin, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), with its inactive analogue, "Ogerin analogue 1." By examining experimental data and outlining detailed protocols, this guide serves as a resource for scientists seeking to confirm Ogerin's on-target effects.

Ogerin has emerged as a valuable tool for investigating the physiological roles of GPR68, a proton-sensing receptor implicated in various processes, including fear memory and fibrotic diseases.[1][2] Its mechanism of action involves potentiating the GPR68 response to protons, primarily through the Gαs signaling pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[] This, in turn, activates Protein Kinase A (PKA) and leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor. To rigorously validate that the observed effects of Ogerin are indeed mediated by GPR68, two primary negative control strategies are employed: the use of a structurally similar but biologically inactive analogue and genetic knockout models.

Data Presentation: Ogerin vs. Inactive Analogue and Genetic Controls

A key study utilizing a genetically encoded fluorescent reporter of GPR68 activation, named 'iGlow', demonstrated that while Ogerin elicits a robust activation signal, the inactive Ogerin analogue produces no significant response.[4] This provides clear, albeit non-quantitative, evidence of the analogue's lack of activity at the receptor level.

Furthermore, in vivo studies using GPR68 knockout mice offer compelling evidence for Ogerin's specificity. For instance, Ogerin was shown to suppress fear memory recall in wild-type mice, an effect that was completely absent in mice lacking the GPR68 gene.[2][]

Table 1: In Vitro Specificity of Ogerin

CompoundTargetAssayObserved EffectReference
OgerinGPR68iGlow Fluorescent ReporterActivation Signal Observed[4]
This compoundGPR68iGlow Fluorescent ReporterNo Significant Signal[4]

Table 2: In Vivo Specificity of Ogerin

Animal ModelTreatmentBehavioral AssayOutcomeReference
Wild-Type MiceOgerin (10 mg/kg)Fear ConditioningSuppressed Fear Memory Recall[2]
GPR68 Knockout MiceOgerin (10 mg/kg)Fear ConditioningNo Effect on Fear Memory Recall[2]

Experimental Protocols

To assist researchers in designing their own specificity-confirming experiments, the following are detailed methodologies for key assays.

Experimental Protocol 1: In Vitro cAMP Measurement Assay

This protocol is designed to quantify changes in intracellular cAMP levels in response to Ogerin and its inactive analogue.

1. Cell Culture and Treatment:

  • Culture HEK293 cells stably expressing human GPR68 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Seed cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

  • On the day of the experiment, replace the culture medium with serum-free DMEM and incubate for 1 hour.

  • Prepare stock solutions of Ogerin and this compound in DMSO. Dilute the compounds to the desired final concentrations in serum-free DMEM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO only) and a positive control (e.g., forskolin).

2. cAMP Measurement:

  • Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout) according to the manufacturer's instructions.

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Measure the signal from each well using a plate reader.

3. Data Analysis:

  • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

  • Normalize the data to the vehicle control and express the results as fold-change in cAMP production.

  • Compare the cAMP levels in cells treated with Ogerin to those treated with the inactive analogue and the vehicle control.

Experimental Protocol 2: Western Blot for Phosphorylated CREB (pCREB)

This protocol details the detection of CREB phosphorylation at Serine 133, a downstream marker of GPR68 activation.

1. Cell Culture and Lysate Preparation:

  • Culture HEK293-GPR68 cells in 6-well plates until they reach 80-90% confluency.

  • Treat the cells with Ogerin, this compound, or vehicle (DMSO) at the desired concentrations for 15-30 minutes at 37°C.

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB.

3. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the pCREB signal to the total CREB signal for each sample.

  • Compare the normalized pCREB levels in Ogerin-treated cells to those in cells treated with the inactive analogue and the vehicle control.

Mandatory Visualizations

To further clarify the experimental logic and signaling pathways, the following diagrams are provided.

GPR68_Signaling_Pathway Ogerin Ogerin GPR68 GPR68 Ogerin->GPR68 Binds and Potentiates Inactive_Analogue Inactive Analogue Inactive_Analogue->GPR68 Does not bind/ potentiate G_alpha_s Gαs GPR68->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: Ogerin's signaling pathway through GPR68.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments HEK293_GPR68 HEK293 cells expressing GPR68 Treatment Treat with: - Ogerin - Inactive Analogue - Vehicle HEK293_GPR68->Treatment cAMP_Assay cAMP Assay Treatment->cAMP_Assay Western_Blot Western Blot (pCREB/CREB) Treatment->Western_Blot WT_Mice Wild-Type Mice Ogerin_Treatment Treat with Ogerin WT_Mice->Ogerin_Treatment KO_Mice GPR68 KO Mice KO_Mice->Ogerin_Treatment Behavioral_Assay Behavioral Assay (e.g., Fear Conditioning) Ogerin_Treatment->Behavioral_Assay

Caption: Workflow for confirming Ogerin specificity.

Logical_Relationship Ogerin Ogerin (Active Compound) GPR68_Present GPR68 Present (Wild-Type) Ogerin->GPR68_Present GPR68_Absent GPR68 Absent (Knockout) Ogerin->GPR68_Absent Inactive_Analogue Inactive Analogue (Negative Control) Inactive_Analogue->GPR68_Present Effect Biological Effect (e.g., cAMP increase, pCREB, behavioral change) GPR68_Present->Effect Leads to No_Effect No Biological Effect GPR68_Present->No_Effect Leads to GPR68_Absent->No_Effect Leads to

Caption: Logical framework for specificity validation.

References

Ogerin Analogue 1 in Collagen Production Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and selective modulators of collagen production is a critical step in the discovery of novel therapeutics for fibrotic diseases. Ogerin analogue 1, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), has emerged as a promising candidate for inhibiting collagen synthesis. This guide provides a comparative analysis of this compound against established anti-fibrotic agents, Nintedanib and Pirfenidone, with a focus on their performance in collagen production assays.

Comparative Efficacy in Collagen Inhibition

This compound exhibits a distinct mechanism of action by potentiating the Gαs signaling pathway downstream of GPR68, leading to the inhibition of TGF-β-induced collagen gene transcription.[1][2] In contrast, Nintedanib is a multi-tyrosine kinase inhibitor, and Pirfenidone's mechanism is less defined but is known to interfere with TGF-β signaling.[3][4][5][6] The following table summarizes the available quantitative data on the effects of these compounds on collagen production.

CompoundAssay TypeCell TypeTarget Gene/ProteinTreatment ConditionsObserved Effect
This compound qRT-PCRPrimary Human Lung Fibroblasts (PHLFs)Col1A1, Col3A1 mRNA50-150 μM Ogerin with 1 ng/mL TGF-β for 48hDose-dependent inhibition of TGF-β-induced Col1A1 and Col3A1 mRNA levels.[2]
Slot BlotPrimary Human Lung Fibroblasts (PHLFs)Secreted Collagen Type I50-150 μM Ogerin with 1 ng/mL TGF-β for 72hDose-dependent inhibition of basal and TGF-β-induced collagen secretion.[2]
Nintedanib qRT-PCRIPF FibroblastsCOL1A1 mRNA0.01-1 μM Nintedanib with/without 2 ng/mL TGF-β1 for 48hDose-dependent inhibition of basal and TGF-β1-induced COL1A1 expression.[5]
Western BlotIPF FibroblastsSecreted Collagen Type I & III0.01-1 μM Nintedanib with/without 2 ng/mL TGF-β1 for 48hNintedanib was more effective than Pirfenidone in inhibiting basal collagen I and TGF-β–induced collagen III secretion.[5]
Pirfenidone qRT-PCRHuman Intestinal FibroblastsCOL1A1 mRNA1-2 mg/mL Pirfenidone with 2.5 ng/mL TGF-β1 for 72hCompletely blocked TGF-β1-induced COL1A1 mRNA expression.[7]
Western BlotHuman Intestinal FibroblastsCollagen Type I Protein1 mg/mL Pirfenidone with 2.5 ng/mL TGF-β1 for 72hCompletely blocked TGF-β1-induced collagen I protein expression.[7]

Signaling Pathways

The mechanisms by which this compound, Nintedanib, and Pirfenidone inhibit collagen production are distinct, targeting different points in the fibrotic signaling cascade.

Ogerin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR68 GPR68 G_alpha_s Gαs GPR68->G_alpha_s activates Ogerin This compound Ogerin->GPR68 binds to AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Collagen_Genes Collagen Gene (e.g., COL1A1) pCREB->Collagen_Genes inhibits transcription TGF_beta_R TGF-β Receptor SMAD SMAD Signaling TGF_beta_R->SMAD TGF_beta TGF-β TGF_beta->TGF_beta_R SMAD->Collagen_Genes promotes transcription Alternatives_Signaling_Pathway cluster_Nintedanib Nintedanib cluster_Pirfenidone Pirfenidone Nintedanib Nintedanib RTKs Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR) Nintedanib->RTKs inhibits Collagen_Fibril Collagen Fibril Formation Nintedanib->Collagen_Fibril inhibits Downstream_N Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTKs->Downstream_N Collagen_Synthesis Collagen Synthesis & Pro-fibrotic Gene Expression Downstream_N->Collagen_Synthesis inhibition Pirfenidone Pirfenidone TGF_beta_signaling TGF-β Signaling Pirfenidone->TGF_beta_signaling inhibits Pirfenidone->Collagen_Fibril inhibits TGF_beta_signaling->Collagen_Synthesis inhibition qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow start 1. Cell Culture & Treatment (e.g., Fibroblasts + TGF-β ± Inhibitor) rna_extraction 2. Total RNA Extraction start->rna_extraction cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. qPCR with Gene-Specific Primers (COL1A1, COL3A1, Housekeeping Gene) cdna_synthesis->qpcr data_analysis 5. Data Analysis (ΔΔCt Method) qpcr->data_analysis end 6. Relative Gene Expression Quantification data_analysis->end

References

A Head-to-Head Comparison of GPR68 Negative Controls for Robust Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, cell biology, and drug discovery, rigorous target validation is paramount. When investigating the proton-sensing G protein-coupled receptor 68 (GPR68), the use of appropriate negative controls is critical to ensure that observed experimental effects are specifically mediated by the receptor. This guide provides a head-to-head comparison of common GPR68 negative controls, supported by experimental data, to aid researchers in selecting the most suitable controls for their studies.

GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a receptor that is activated by extracellular protons and plays a role in various physiological and pathophysiological processes, including cancer progression, inflammation, and mechanotransduction.[1][2] Given its therapeutic potential, a clear understanding of its signaling and the ability to unequivocally attribute cellular responses to its activity are essential. This guide outlines the different types of negative controls available for GPR68 research, presents a comparative analysis of their performance, and provides detailed experimental protocols for key validation assays.

GPR68 Signaling Pathways

GPR68 activation by acidic extracellular pH primarily initiates signaling through two main G protein pathways: Gq/11 and Gs. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes the release of intracellular calcium (Ca2+) stores. The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

GPR68 Signaling Pathway cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway GPR68 GPR68 Gq Gq/11 GPR68->Gq Gs Gs GPR68->Gs Protons Extracellular Protons (Low pH) Protons->GPR68 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP

GPR68 Signaling Pathways.

Comparison of GPR68 Negative Controls

The choice of a negative control depends on the experimental system and the specific question being addressed. The most common types of negative controls for GPR68 include genetic (knockout and knockdown), pharmacological, and experimental/assay-specific controls.

Negative Control Type Specific Example Mechanism of Action Performance & Considerations Supporting Data (Qualitative/Quantitative)
Genetic GPR68 Knockout (KO) Cells/AnimalsComplete genetic ablation of the GPR68 gene.Gold standard for specificity. Provides a complete loss-of-function model, eliminating any potential off-target effects of inhibitors or incomplete knockdown.Complete absence of GPR68 protein expression confirmed by Western blot and immunofluorescence.[3][4] No detectable GPR68 mRNA expression via RT-qPCR.[4]
GPR68 siRNA/shRNA KnockdownSmall interfering RNAs or short hairpin RNAs that target GPR68 mRNA for degradation, leading to reduced protein expression.Highly specific and effective for transiently reducing GPR68 expression. Efficiency can vary depending on the cell type, transfection reagent, and siRNA sequence.Significant reduction in GPR68 mRNA levels (e.g., 81 ± 9% knockdown efficiency).[5] Attenuation of downstream signaling, such as p42/p44 and PKA activation.[5]
Scrambled siRNA/shRNAA non-targeting siRNA/shRNA sequence that is not complementary to any known mRNA in the target organism.Controls for the effects of the transfection process and the introduction of foreign RNA into the cells.No effect on GPR68 expression or downstream signaling compared to untreated cells.[5]
Pharmacological Ogerin analogue 1A structural analog of the GPR68 positive allosteric modulator (PAM) Ogerin that lacks activity at the receptor.Ideal for controlling for the effects of the Ogerin molecule itself, independent of GPR68 activation.Does not elicit a response in GPR68-dependent reporter assays, unlike the active Ogerin.[1][6]
Ogremorphin (OGM)A small molecule inhibitor of GPR68.Useful for acute inhibition of GPR68 function. Potency and specificity should be carefully validated, as off-target effects are possible.Weakly antagonizes GPR68, with potency dependent on the assay.[7] Its effects on cell proliferation may be due to off-target activities.[7]
Vector ControlCells transfected with an empty expression vector.Used in overexpression studies to control for the effects of the transfection and the presence of the vector backbone.No GPR68 overexpression and no potentiation of pH-dependent signaling compared to cells overexpressing GPR68.[8][9]
Experimental/Assay-Specific No Primary Antibody ControlOmission of the primary antibody during immunofluorescence or immunohistochemistry.Controls for non-specific binding of the secondary antibody.Absence of signal in immunofluorescence experiments.[4]
Blank Wells (in functional assays)Wells containing cells without the fluorescent dye or wells with media and dye but no cells.Used to determine the background fluorescence in assays like calcium mobilization.Provides baseline fluorescence values for data normalization.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to validate GPR68 negative controls.

Experimental Workflow for Validating GPR68 Negative Controls

Experimental Workflow cluster_prep Preparation cluster_validation Validation of Negative Control cluster_functional Functional Assays cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., WT vs. GPR68 KO, or siRNA transfected) western Western Blot (Confirm protein loss/reduction) prep_cells->western Validate knockout/knockdown qpcr RT-qPCR (Confirm mRNA reduction) prep_cells->qpcr Validate knockout/knockdown calcium Calcium Mobilization Assay (Stimulate with low pH) prep_cells->calcium Perform functional assays camp cAMP Assay (Stimulate with low pH) prep_cells->camp Perform functional assays analysis Compare responses between control and experimental groups calcium->analysis camp->analysis

General experimental workflow.
GPR68 Knockdown using siRNA

Objective: To transiently reduce GPR68 expression in a cell line of interest.

Materials:

  • GPR68-specific siRNA and a scrambled negative control siRNA.

  • Lipofectamine™ RNAiMAX Transfection Reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • Appropriate cell culture plates and growth medium.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA (GPR68-specific or scrambled control) into 100 µL of Opti-MEM™ Medium in a sterile tube (Solution A).

    • In a separate sterile tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ Medium (Solution B).

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.

    • Add the siRNA-Lipofectamine™ complexes to the cells.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation: After incubation, harvest the cells to assess GPR68 knockdown efficiency by RT-qPCR (for mRNA levels) and Western blot (for protein levels).

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following GPR68 activation.

Materials:

  • Cells expressing GPR68 (and appropriate negative control cells).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acidic buffer for stimulation (assay buffer with pH adjusted to ~6.8).

  • Fluorescent plate reader (e.g., FLIPR).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C.

  • Assay:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Add the acidic buffer to stimulate GPR68.

    • Measure the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response in GPR68-expressing cells to that in the negative control cells.

cAMP Assay

Objective: To measure changes in intracellular cAMP levels following GPR68 activation.

Materials:

  • Cells expressing GPR68 (and appropriate negative control cells).

  • cAMP assay kit (e.g., HTRF, Lance, or GloSensor-based).

  • Assay buffer and stimulation buffer (with adjusted pH).

  • Forskolin (B1673556) (optional, for Gi-coupled pathway studies).

  • Luminescence or fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed cells in a suitable multi-well plate and culture overnight.

  • Cell Stimulation:

    • Replace the culture medium with assay buffer.

    • For Gs-coupled signaling, add the acidic stimulation buffer.

    • For Gi-coupled signaling, pre-treat cells with forskolin to elevate basal cAMP levels, then add the acidic stimulation buffer.

    • Incubate for the recommended time according to the assay kit.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol. This typically involves adding detection reagents that generate a luminescent or fluorescent signal in proportion to the cAMP concentration.

  • Data Analysis: Measure the signal using a plate reader and calculate the cAMP concentration. Compare the results between GPR68-expressing cells and the negative controls.

Conclusion

The selection of an appropriate negative control is a critical step in GPR68 research that ensures the validity and specificity of experimental findings. While GPR68 knockout models provide the most definitive evidence for the receptor's involvement, siRNA-mediated knockdown offers a versatile and widely accessible alternative. Pharmacological negative controls, such as inactive analogues of specific modulators, are invaluable for validating the on-target effects of small molecules. By carefully choosing and validating negative controls using the standardized protocols outlined in this guide, researchers can confidently dissect the multifaceted roles of GPR68 in health and disease.

References

Comparative Analysis of Ogerin Analogue Cross-reactivity with Proton-Sensing GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Ogerin and its potent analogue, MS48107, against other members of the proton-sensing G-protein coupled receptor (GPCR) family. Ogerin and its derivatives are invaluable chemical tools for elucidating the physiological and pathological roles of the G-protein coupled receptor 68 (GPR68 or OGR1), a receptor implicated in numerous processes including inflammation, mechanotransduction, and cancer biology. Understanding the selectivity of these compounds is critical for the accurate interpretation of experimental results and for the potential development of targeted therapeutics.

Introduction to Proton-Sensing GPCRs and Ogerin

The proton-sensing GPCR family, which includes GPR68 (OGR1), GPR4, GPR65 (TDAG8), and GPR132 (G2A), plays a crucial role in cellular responses to changes in extracellular pH.[1][2] These receptors are activated by acidic conditions and couple to various G-protein signaling pathways to modulate a wide range of cellular functions.[1] GPR68, the primary target of Ogerin, is known to couple to Gs, Gq/11, and G12/13 pathways, leading to the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[3]

Ogerin was identified as the first small-molecule positive allosteric modulator (PAM) for GPR68, enhancing the receptor's sensitivity to proton activation.[4][5] Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues, such as MS48107, which exhibits a 33-fold greater allosteric activity at GPR68 compared to Ogerin.[2][4] Given that "Ogerin analogue 1" is not a formally designated compound in the scientific literature, this guide will focus on the well-characterized and highly selective analogue, MS48107 , in comparison to the parent compound, Ogerin.

Quantitative Comparison of Receptor Activity

The selectivity of Ogerin and its analogue MS48107 has been evaluated against the closely related proton-sensing GPCRs, GPR4 and GPR65. The following table summarizes their activity at these receptors, demonstrating a high degree of selectivity for GPR68.

CompoundTarget GPCRAssay TypeParameterValue (µM)
Ogerin GPR68 (human)cAMP AccumulationpEC506.83
GPR4 (human)cAMP AccumulationActivityNo significant activity observed
GPR65 (human)cAMP AccumulationActivityNo significant activity observed
MS48107 GPR68 (human)cAMP AccumulationΔlog(αβ/Kb)1.52 (relative to Ogerin)
GPR4 (human)cAMP AccumulationActivityNo significant activity observed
GPR65 (human)cAMP AccumulationActivityNo significant activity observed

Data compiled from studies characterizing Ogerin and MS48107.[4][6][7][8] Note: Explicit EC50 values for Ogerin and MS48107 against GPR4 and GPR65 are not typically reported as no significant modulatory activity is observed at standard screening concentrations.

Signaling Pathways and Experimental Workflows

To understand the context of the cross-reactivity data, it is essential to visualize the signaling pathways of the receptors and the experimental workflows used to assess compound activity.

Proton_Sensing_GPCR_Signaling cluster_membrane Plasma Membrane cluster_gproteins cluster_effectors cluster_second_messengers GPR68 GPR68 (OGR1) Gs Gαs GPR68->Gs Gq Gαq/11 GPR68->Gq G1213 Gα12/13 GPR68->G1213 GPR4 GPR4 GPR4->Gs GPR4->Gq GPR4->G1213 GPR65 GPR65 (TDAG8) GPR65->Gs GPR132 GPR132 (G2A) GPR132->G1213 AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G1213->RhoGEF cAMP ↑ cAMP AC->cAMP Ca2 ↑ Ca2+ PLC->Ca2 RhoA ↑ RhoA RhoGEF->RhoA Protons H+ (Acidic pH) Protons->GPR68 Protons->GPR4 Protons->GPR65 Protons->GPR132

Caption: Signaling pathways of proton-sensing GPCRs.

GPCR_Functional_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed HEK293T cells expressing the target GPCR into microplates incubate1 2. Incubate overnight load_dye 3. Load cells with fluorescent dye (e.g., Fluo-4 AM for Ca2+ assay) seed->load_dye transfect (Optional: Co-transfect with promiscuous G-protein, e.g., Gα15) incubate2 4. Incubate for 1 hour plot 8. Plot concentration-response curves load_dye->plot add_compound 5. Add Ogerin analogue (or control) at various concentrations add_agonist 6. Add agonist (H+) by inducing a pH shift readout 7. Measure signal (e.g., fluorescence) using a plate reader (e.g., FLIPR) calculate 9. Calculate EC50 / IC50 values

Caption: Workflow for a cell-based functional GPCR assay.

Experimental Protocols

The selectivity of Ogerin analogues is typically determined using cell-based functional assays that measure the accumulation of a second messenger, such as cAMP or intracellular Ca2+, following receptor activation.

cAMP Accumulation Assay (for Gs-coupled GPCRs)

This assay is used to quantify the activation of Gs-coupled receptors like GPR68, GPR4, and GPR65.

Objective: To measure the potentiation of proton-induced cAMP production by an Ogerin analogue at GPR68 and assess its activity at other proton-sensing GPCRs.

Materials:

  • HEK293T cells

  • Plasmids encoding human GPR68, GPR4, or GPR65

  • Transfection reagent

  • GloSensor™ cAMP reporter plasmid

  • DMEM with 10% FBS and 1% dialyzed FBS (dFBS)

  • Poly-L-lysine coated 384-well white clear-bottom plates

  • Ogerin or MS48107 stock solutions

  • Assay buffers at various pH values (e.g., pH 7.4 and an acidic pH like 6.7)

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid for the target GPCR (GPR68, GPR4, or GPR65) and the GloSensor™ cAMP reporter plasmid. Culture the cells overnight.[9]

  • Cell Plating: Plate the transfected cells into poly-L-lysine coated 384-well plates at a density of approximately 15,000 cells per well in DMEM supplemented with 1% dFBS.[9]

  • Compound Addition: Prepare serial dilutions of Ogerin or MS48107. Add the compounds to the designated wells.

  • Proton Stimulation: To stimulate the receptors, replace the medium with assay buffer at the desired acidic pH (e.g., pH 6.7 for GPR68 activation). A control plate with buffer at a physiological pH (e.g., 7.4) should be run in parallel.[9]

  • Signal Detection: After an appropriate incubation period, measure the luminescence, which corresponds to the intracellular cAMP level, using a plate reader.

  • Data Analysis: Normalize the data and plot concentration-response curves to determine the potency (EC50) and efficacy of the compounds.

Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay is suitable for receptors that signal through the Gq pathway, leading to an increase in intracellular calcium. Since Ogerin can bias GPR68 signaling, and GPR4 also couples to Gq, this assay is a valuable orthogonal approach. To enable a robust calcium signal from Gs-coupled receptors, cells are often co-transfected with a promiscuous Gα protein (e.g., Gα15 or Gα16) that links the receptor to the phospholipase C pathway.

Objective: To measure the modulation of proton-induced intracellular calcium mobilization by an Ogerin analogue.

Materials:

  • HEK293 cells stably expressing the target GPCR and a promiscuous G-protein like Gα15.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluo-4 AM calcium-sensitive dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Ogerin or MS48107 stock solutions.

  • Fluorescent Imaging Plate Reader (FLIPR) or FlexStation.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the microplates and incubate overnight to allow for cell adherence.[10]

  • Dye Loading: Remove the culture medium and add assay buffer containing the Fluo-4 AM dye. Incubate for 1 hour at 37°C to allow the dye to enter the cells.[10][11]

  • Compound Addition and Signal Reading: Place the plate into the FLIPR instrument. The instrument will first add the Ogerin analogue to the wells and then, after a short incubation, add the acidic buffer to stimulate the receptor.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.[12]

  • Data Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate the potency of the test compound.

Conclusion

The available experimental data robustly demonstrates that Ogerin and its highly potent analogue, MS48107, are selective positive allosteric modulators of GPR68.[4][6] They show minimal to no activity on the related proton-sensing receptors GPR4 and GPR65 in functional assays measuring cAMP accumulation. This high selectivity makes MS48107, in particular, an excellent pharmacological tool for investigating the specific roles of GPR68 in health and disease, without the confounding effects of off-target modulation of other pH-sensing GPCRs. Researchers utilizing these compounds can have a high degree of confidence that the observed effects are mediated through GPR68.

References

A Comparative Guide to Ogerin and its High-Potency Analogue in GPR68 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ogerin and its potent analogue, MS48107, both positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68). The information presented herein is intended to assist researchers in selecting the appropriate chemical tool for their studies of GPR68, a promising therapeutic target for a range of diseases.

Introduction to Ogerin and MS48107

Ogerin is a first-in-class small-molecule positive allosteric modulator of GPR68, a proton-sensing receptor.[1] It enhances the receptor's response to its endogenous ligand, protons, thereby potentiating downstream signaling.[2] Extensive research has led to the development of Ogerin analogues with improved potency and selectivity. Among these, MS48107 (also known as compound 71) has emerged as a significantly more potent GPR68 PAM, exhibiting a 33-fold increase in allosteric activity compared to Ogerin.[1][2] This guide focuses on a head-to-head comparison of Ogerin and MS48107, which for the purpose of this guide will be referred to as the "Ogerin analogue 1".

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters of Ogerin and MS48107, providing a clear comparison of their potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy at GPR68

CompoundParameterValueReference
OgerinpEC50 (proton-mediated Ca2+ mobilization)6.83[3]
MS48107Allosteric Activity Increase vs. Ogerin33-fold[1][2]
MS48107Δlog(αβ/Kb)1.52[1]

Table 2: Off-Target Activity

CompoundTargetParameterValue (nM)Reference
OgerinA2A ReceptorKi220[3]
MS481075-HT2B ReceptorKi219[4]
MS48107MT1 ReceptorEC50 (weak full agonist)320[4]
MS48107MT2 ReceptorEC50 (weak partial agonist)540[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize and compare Ogerin and its analogues.

GPR68 Activation Assay (cAMP Accumulation)

This assay measures the potentiation of proton-induced Gs signaling by Ogerin and MS48107 in cells expressing GPR68.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5][6]

  • Cells are transiently transfected with a GPR68 expression plasmid using a suitable transfection reagent.[6]

2. Assay Procedure:

  • Transfected cells are seeded into 384-well plates.[7]

  • On the day of the assay, the culture medium is replaced with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[7]

  • Cells are incubated with varying concentrations of Ogerin or MS48107 for a pre-determined time (e.g., 30 minutes).

  • The cells are then stimulated with a sub-maximal concentration of the GPR68 agonist (protons, by lowering the pH of the buffer) for another incubation period.

  • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits) according to the manufacturer's instructions.[7]

3. Data Analysis:

  • The data is normalized to the response of the agonist alone.

  • Dose-response curves for the PAMs are generated by plotting the potentiation of the agonist response against the logarithm of the PAM concentration.

  • The pEC50 or EC50 values are determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay assesses the potential for Ogerin and MS48107 to induce β-arrestin recruitment to GPR68, a key event in receptor desensitization and signaling.

1. Cell Line:

  • A stable cell line co-expressing GPR68 and a β-arrestin fusion protein (e.g., from a commercial vendor like DiscoverX) is used.

2. Assay Procedure:

  • Cells are seeded into white, clear-bottom 384-well plates.

  • Cells are incubated with varying concentrations of Ogerin or MS48107.

  • Following incubation, the cells are stimulated with a GPR68 agonist.

  • The recruitment of β-arrestin to the receptor is detected by measuring the signal generated by the reporter system (e.g., chemiluminescence or fluorescence) using a plate reader.

3. Data Analysis:

  • Dose-response curves are generated by plotting the signal against the logarithm of the compound concentration.

  • EC50 values are calculated using non-linear regression analysis.

Statistical Methods

The comparison of the pharmacological effects of Ogerin and its analogue relies on robust statistical analysis of the experimental data.

Dose-Response Curve Analysis:

  • Dose-response data are typically analyzed using non-linear regression to fit a sigmoidal dose-response curve (variable slope), often referred to as a four-parameter logistic equation.

  • From these curves, key parameters such as the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) are determined.

Comparison of Potency:

  • The potencies of Ogerin and MS48107 are compared by statistically analyzing their respective EC50 or pEC50 values.

  • A common method is to use a t-test or an F-test to determine if the difference in potency is statistically significant. The fold difference in potency is calculated by dividing the EC50 of the less potent compound by that of the more potent compound.

Analysis of Allosteric Parameters:

  • The allosteric effects of the modulators on the agonist's potency and efficacy can be quantified by fitting the data to an allosteric model, which can provide parameters such as α (cooperativity in binding) and β (cooperativity in efficacy). The term Δlog(αβ/Kb) represents a composite measure of the allosteric effect.[1]

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparison of Ogerin and its analogue.

GPR68_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons (H+) GPR68 GPR68 Protons->GPR68 Binds G_alpha_s Gαs GPR68->G_alpha_s Activates beta_arrestin β-Arrestin GPR68->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Ogerin Ogerin / Analogue Ogerin->GPR68 Allosterically Modulates

Caption: GPR68 signaling pathway activated by protons and positively modulated by Ogerin or its analogue.

Experimental_Workflow start Start: GPR68-expressing cells plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Add serial dilutions of Ogerin or MS48107 plate_cells->add_compounds incubate1 Incubate add_compounds->incubate1 add_agonist Stimulate with protons (agonist) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 measure_signal Measure downstream signal (e.g., cAMP levels) incubate2->measure_signal analyze_data Data Analysis: - Normalize data - Generate dose-response curves - Calculate pEC50/EC50 measure_signal->analyze_data compare Compare Potency and Efficacy analyze_data->compare end End: Determine relative performance compare->end

Caption: A typical experimental workflow for comparing the potency of Ogerin and its analogue.

References

Safety Operating Guide

Navigating the Safe Disposal of Ogerin Analogue 1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental protection. Ogerin analogue 1, a compound of interest in contemporary research, requires meticulous disposal procedures due to its chemical nature. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligned with standard laboratory safety protocols.

Chemical and Safety Data Summary

A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. While specific data for "analogue 1" is not publicly available, information from its parent compound, Ogerin, and the provided Material Safety Data Sheet (MSDS) for a similar analogue offers critical guidance.

ParameterDataReference
Product Name This compound[1]
CAS Number 1125453-08-8[1]
Identified Uses Laboratory chemicals, manufacture of substances[1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents[1]
Hazardous Decomposition Products May decompose and emit toxic fumes under fire conditions.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area.[1]

Procedural Guidance for Disposal

The disposal of this compound should be approached with the same rigor as any other laboratory chemical. The following protocol is a synthesis of best practices derived from safety data sheets and general chemical waste guidelines.

Experimental Protocol: Waste Handling and Disposal

1. Pre-Disposal Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[2]

  • Ventilation: Conduct all transfers and handling of the compound within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.

  • Avoid Contamination: Prevent contact with skin and eyes. After handling, wash hands and skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory area.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound solid, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated labware (e.g., pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, be securely sealed, and labeled with "Hazardous Waste" and the chemical name "this compound".

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.[1] Specifically, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents.[1]

    • Indicate the solvent and approximate concentration of this compound on the waste label.

3. Final Disposal:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste container through a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal environmental regulations.

Visualizing the Disposal Workflow

To further clarify the procedural steps for safe disposal, the following workflow diagram illustrates the key stages from handling to final disposition.

General Laboratory Chemical Waste Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Identify Chemical Hazards (Review MSDS) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Labeled Hazardous Waste Container C->D F Store in Designated Waste Accumulation Area E Securely Seal Container D->E E->F G Arrange for Pickup by Licensed Disposal Service F->G H Complete Waste Manifest & Documentation G->H

General Laboratory Chemical Waste Disposal Workflow

Ogerin and its analogues are known to interact with G protein-coupled receptors (GPCRs), specifically as positive allosteric modulators of GPR68.[3][4] The diagram below illustrates a simplified, conceptual signaling pathway that may be modulated by such compounds.

Conceptual GPR68 Signaling Pathway cluster_membrane Cell Membrane GPR68 GPR68 Gs Gαs GPR68->Gs Activation Ogerin Ogerin Analogue Ogerin->GPR68 Allosteric Modulation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Catalysis PKA PKA cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade

Conceptual GPR68 Signaling Pathway

By adhering to these guidelines, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain regulatory compliance when working with and disposing of this compound.

References

Personal protective equipment for handling Ogerin analogue 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data for Ogerin analogue 1 is publicly available. The following guidance is based on the available safety information for Ogerin and should be used as a foundational guideline for handling its analogue. A comprehensive, substance-specific risk assessment is imperative before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE form the final barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the data for Ogerin.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. It is advisable to double-glove.[1]Protects against accidental skin contact. Gloves must be inspected before use and disposed of properly after use.[1]
Eye Protection Chemical safety goggles or safety glasses that meet approved standards (e.g., NIOSH or EN 166).[1]Protects eyes from splashes or dust.[1]
Respiratory Protection Not generally required where adequate ventilation is available. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]Protects the respiratory system from inhalation of dust particles.[1]
Body Protection A laboratory coat should be worn.[2]Provides a barrier against accidental skin contact with the substance.[2]

Emergency Procedures

Immediate and appropriate response in case of an emergency is crucial.

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
Skin Contact Wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with water as a precaution.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Handling, Storage, and Disposal

Proper handling and storage are key to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling: Avoid the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1] Avoid contact with skin and eyes.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] The recommended storage condition is stable under normal circumstances.[1]

  • Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) for Ogerin A->B C Assemble and Inspect Required PPE B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Weigh and Prepare this compound Solution D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete H Properly Dispose of Waste (Solid and Liquid) G->H I Remove and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Fig 1. A step-by-step workflow for the safe handling of this compound.

References

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